3-Methyloxetan-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWMPOQWBDSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676546 | |
| Record name | 3-Methyloxetan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874473-14-0 | |
| Record name | 3-Methyloxetan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyloxetan-3-amine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Rise of the Oxetane Motif
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention. Its unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups.[1][2] This guide focuses on a particularly valuable derivative, 3-Methyloxetan-3-amine (CAS No. 874473-14-0), a building block that marries the benefits of the oxetane ring with the synthetic versatility of a primary amine.
For researchers, scientists, and drug development professionals, understanding the core attributes of this reagent is paramount. Its application can lead to marked improvements in aqueous solubility, modulation of amine basicity, and enhanced metabolic stability, all critical parameters in the journey from a preliminary hit to a clinical candidate.[1][3] This document provides a comprehensive overview of the chemical properties, reactivity, applications, and handling of this compound, designed to empower its effective integration into drug discovery programs.
Core Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid characterized by the presence of a quaternary center bearing both a methyl group and a primary amine on the 3-position of the oxetane ring.[4] This unique substitution pattern makes the molecule achiral, preventing the introduction of new stereocenters upon its incorporation into a scaffold—a significant advantage that simplifies synthesis and downstream analysis.[5]
The strained C–O–C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, rendering it an excellent hydrogen-bond acceptor and a competent Lewis base.[3] This polarity is a key contributor to the improved solubility often observed when this motif replaces less polar groups like a gem-dimethyl or cyclobutane moiety.[2][6]
Chemical Structure
Caption: Conceptual workflow for lead optimization using this compound.
Representative Experimental Protocol: Amide Coupling
To illustrate its practical use, this section provides a self-validating, step-by-step protocol for a standard amide coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize an N-(3-methyloxetan-3-yl)benzamide from this compound and benzoic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.05 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Causality: Starting with the carboxylic acid allows for its pre-activation. Anhydrous solvent is critical as water will hydrolyze the activated species and quench the reaction.
-
-
Reagent Addition: Add this compound (1.0 eq) to the solution, followed by DIPEA (3.0 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, ensuring the primary amine remains free to act as a nucleophile.
-
-
Activation and Coupling: Cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Causality: Cooling mitigates the exothermic reaction upon adding the coupling agent. HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Causality: This is a critical self-validation step to ensure the reaction has gone to completion before proceeding to work-up, preventing unnecessary purification challenges.
-
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes unreacted benzoic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure amide product.
Workflow Visualization
Caption: Step-by-step workflow for a typical amide coupling protocol.
Safety and Handling
As with any laboratory reagent, proper handling of this compound is essential for ensuring user safety. The compound is classified with several hazards that necessitate careful management. [7][8]
GHS Hazard Information
| Hazard Statement | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) [7][8] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) [7][8] |
| H318 / H319 | Causes serious eye damage / irritation | Serious Eye Damage/Irritation (Category 1/2) [7][8] |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) [7][8] |
Precautionary Measures and Best Practices
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [8][9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [8][10]* Handling: Avoid contact with skin, eyes, and clothing. [9]Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the work area. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]For long-term stability, refrigeration (≤ -4 °C or under -20°C) under an inert atmosphere (e.g., nitrogen) and protection from light is recommended. [4][11][12]* Incompatible Materials: Keep away from strong oxidizing agents. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8][9]
Conclusion
This compound is more than just another building block; it is a modern tool for rational drug design. Its defining feature—the 3-methyl-3-amino-substituted oxetane ring—provides a unique and advantageous combination of properties. The primary amine offers a reliable anchor point for synthetic elaboration, while the oxetane core serves to enhance aqueous solubility, improve metabolic profiles, and fine-tune the basicity of the parent molecule. For research teams dedicated to overcoming the complex challenges of drug development, a thorough understanding and strategic application of this reagent can provide a significant competitive advantage, accelerating the journey toward novel and effective therapeutics.
References
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3-Amino-3-methyloxetane | C4H9NO | CID 46835725. PubChem, National Institutes of Health, [Link]
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This compound. AbacipharmTech, [Link]
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CAS 874473-14-0 suppliers, 3-Amino-3-methyloxetane suppliers. Pharma info source, [Link]
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(3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550. PubChem, National Institutes of Health, [Link]
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A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. ResearchGate, [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications (Chemical Reviews), [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health, [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv, [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing, [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-Methyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of this compound
The oxetane motif has gained considerable attention in modern drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound, in particular, offers a synthetically accessible handle for the introduction of the oxetane ring, making it a crucial intermediate in the synthesis of novel therapeutic agents.
The molecule's structure, featuring a quaternary carbon at the 3-position of the oxetane ring, presents a unique spectroscopic challenge and opportunity. The rigidity of the four-membered ring and the electronic effects of the oxygen and nitrogen heteroatoms create a distinct magnetic environment for each nucleus, which can be elucidated through NMR spectroscopy.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the amine, methylene, and methyl protons. The interpretation of these signals is based on the well-established effects of electronegativity, ring strain, and proton exchange phenomena.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH ₂ | 0.5 - 5.0 | Broad singlet | 2H | N/A |
| -CH ₃ | ~1.3 | Singlet | 3H | N/A |
| -OCH ₂- | ~4.5 | Singlet | 4H | N/A |
Rationale for Predicted ¹H NMR Assignments
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the range of δ 0.5-5.0 ppm.[1][2] The exact chemical shift is highly sensitive to experimental conditions such as solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[1] This rapid exchange typically averages the coupling to adjacent protons, resulting in a broad, unsplit peak.[3] The presence of this signal can be confirmed by a D₂O shake experiment, which will result in the disappearance of the peak due to the exchange of the amine protons with deuterium.[1][2]
-
Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon, and therefore, its protons will not exhibit coupling to any neighboring protons. This will result in a sharp singlet. Its predicted chemical shift of around δ 1.3 ppm is based on its aliphatic nature, with a slight downfield shift due to the proximity of the electronegative nitrogen and oxygen atoms.
-
Methylene Protons (-OCH₂-): The four methylene protons on the oxetane ring are chemically equivalent due to the symmetry of the molecule. In the parent oxetane, the methylene protons adjacent to the oxygen appear at δ 4.65 ppm.[4] A similar downfield shift is expected for the methylene protons in this compound due to the deshielding effect of the electronegative oxygen atom. As they are equivalent and not coupled to any other protons, they are predicted to appear as a single sharp singlet.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is anticipated to show three distinct signals, corresponding to the quaternary carbon, the methyl carbon, and the methylene carbons of the oxetane ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)(NH₂) | 30 - 60 |
| -C H₃ | ~25 |
| -OC H₂- | ~75 |
Rationale for Predicted ¹³C NMR Assignments
-
Quaternary Carbon (-C(CH₃)(NH₂)): The carbon atom directly attached to the nitrogen is expected to be deshielded and appear in the δ 30-60 ppm range.[1] This is a characteristic chemical shift for carbons bonded to an amine group.[2]
-
Methyl Carbon (-CH₃): The methyl carbon is predicted to have a chemical shift of around δ 25 ppm, which is typical for an aliphatic methyl group.
-
Methylene Carbons (-OCH₂-): The methylene carbons of the oxetane ring are significantly deshielded by the adjacent oxygen atom. In 3,3-dimethyloxetane, the corresponding carbons appear at approximately δ 78 ppm. A similar chemical shift is predicted for the methylene carbons in this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent appropriate for the compound's solubility. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For enhanced signal resolution, especially for the amine protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as it slows down proton exchange.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Employ a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Spectral Width: Set a spectral width covering the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Number of Scans: A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Start with 1024 scans and increase if necessary.
-
-
Confirmatory D₂O Exchange:
-
After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.
-
The disappearance of the broad amine proton signal will confirm its assignment.
-
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound highlighting the different carbon and heteroatom positions.
Caption: Recommended workflow for the acquisition and analysis of NMR data for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By leveraging established principles and data from analogous structures, a detailed and reasoned spectroscopic profile has been constructed. The provided experimental protocol offers a robust framework for obtaining high-quality, verifiable data. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this important chemical entity and facilitating its application in the synthesis of novel molecules.
References
-
JoVE. NMR Spectroscopy Of Amines. [Link]
-
Oregon State University. Spectroscopy of Amines. [Link]
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ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]
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Oregon State University. Spectroscopy of Amines. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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MDPI. Chemical Space Exploration of Oxetanes. [Link]
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University of Calgary. NMR Chemical Shifts. [Link]
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Spectroscopy Tutorial: Amines. [Link]
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SpectraBase. 3,3-Dimethyloxetane - Optional[13C NMR] - Spectrum. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-amino-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable structural motif in modern drug discovery.[1] Its unique combination of properties, including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The incorporation of an oxetane unit can significantly improve the physicochemical properties of a drug candidate, leading to enhanced solubility, reduced metabolic degradation, and improved overall "drug-likeness".[2] 3-amino-3-methyloxetane, in particular, is a key building block that introduces a polar aminomethyl group on a rigid, non-planar scaffold, offering a unique vector for molecular exploration in drug design.
Molecular Structure and Predicted NMR Spectra
The structure of 3-amino-3-methyloxetane, with the systematic numbering used for NMR assignments, is shown below.
Caption: Molecular structure of 3-amino-3-methyloxetane.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of 3-amino-3-methyloxetane is characterized by distinct signals for the methyl, amino, and oxetane ring protons. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the rigid, puckered conformation of the four-membered ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment Rationale |
| -CH₃ | 1.35 | Singlet | 3H | - | The methyl protons are attached to a quaternary carbon (C3) and therefore do not exhibit spin-spin coupling with other protons. Their chemical shift is in the typical range for an aliphatic methyl group. |
| -NH₂ | 1.60 | Broad Singlet | 2H | - | The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary depending on concentration and solvent. |
| -CH₂- (H2a, H4a) | 4.35 | Doublet | 2H | J = 6.5 | These two methylene protons are diastereotopic due to the chiral center at C3. They are coupled to the other pair of methylene protons (H2b, H4b). The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom. |
| -CH₂- (H2b, H4b) | 4.65 | Doublet | 2H | J = 6.5 | These are the other two diastereotopic methylene protons of the oxetane ring, also deshielded by the oxygen atom. The difference in chemical shift between the two sets of diastereotopic protons arises from their different spatial relationship to the amino and methyl substituents. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| -C H₃ | 25.0 | This upfield signal is characteristic of an aliphatic methyl carbon. |
| C 3 | 58.0 | This quaternary carbon is shifted downfield due to the attachment of both an oxygen (through the ring) and a nitrogen atom. |
| -C H₂- (C2, C4) | 80.0 | These equivalent methylene carbons are significantly deshielded and shifted downfield due to their direct attachment to the highly electronegative oxygen atom. |
In-Depth Spectral Interpretation: Causality and Field-Proven Insights
The predicted spectral data provides a solid foundation for understanding the key structural features of 3-amino-3-methyloxetane.
-
¹H NMR Insights : The most informative region of the ¹H NMR spectrum is the downfield signals of the oxetane ring protons. The presence of two distinct doublets for the four methylene protons is a clear indication of the ring's puckered conformation and the influence of the substituents at the 3-position. In a planar ring, these protons would be chemically equivalent. The geminal coupling between these diastereotopic protons is expected to be around 6-7 Hz, which is typical for oxetanes. The broadness of the amine proton signal is a common feature and can be confirmed by a D₂O exchange experiment, where the signal would disappear.
-
¹³C NMR Insights : The ¹³C NMR spectrum provides a clear carbon count, confirming the three distinct carbon environments. The chemical shift of the C2 and C4 carbons is particularly diagnostic, appearing in the range of 70-85 ppm, which is characteristic of carbons single-bonded to an oxygen atom in a strained ring system. The quaternary carbon at C3 is also significantly deshielded by the adjacent heteroatoms.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-amino-3-methyloxetane.
I. Sample Preparation
-
Analyte Purity : Ensure the sample of 3-amino-3-methyloxetane is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a good first choice as it is a common solvent for small organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.
-
Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.
-
Internal Standard : While modern spectrometers can reference the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide a more accurate chemical shift calibration.
II. NMR Spectrometer Setup and ¹H NMR Acquisition
-
Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width : A spectral width of 12-16 ppm is typically sufficient for most organic molecules.
-
Number of Scans : 16 to 64 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq) : An acquisition time of 2-4 seconds will provide good resolution.
-
III. ¹³C NMR Acquisition
-
¹³C Acquisition Parameters :
-
Pulse Program : A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on a Bruker spectrometer) is recommended to enhance the signal of quaternary carbons and provide a quantitative spectrum.
-
Spectral Width : A spectral width of 200-220 ppm is standard for ¹³C NMR.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is a reasonable starting point.
-
IV. Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing : Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
References
-
NMR Prediction Software : Several software packages are available for the prediction of NMR spectra, such as those from ACD/Labs and Mnova. These tools can be invaluable when experimental data is unavailable. [Link]
-
Oxetanes in Medicinal Chemistry : For a comprehensive review of the role of oxetanes in drug discovery, see: Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Online NMR Prediction Tools : Web-based NMR prediction tools can provide quick and easy access to predicted spectra. An example is NMRDB.org. [Link]
- Patent Literature: Patents can be a valuable source of experimental data for novel compounds. A search of patent databases such as Google Patents can be informative.
-
Review on Oxetane Synthesis and Reactivity : For a review on the synthesis and applications of oxetanes, see: Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3-Methyloxetan-3-amine
Introduction
3-Methyloxetan-3-amine is a saturated heterocyclic compound featuring a four-membered oxetane ring, a tertiary carbon, and a primary amine. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol .[1][2] This unique combination of a strained cyclic ether and a nucleophilic amine makes it a valuable building block in medicinal chemistry and materials science. The oxetane ring, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility in drug candidates.[3]
Accurate structural confirmation and purity assessment of such molecules are paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) are two fundamental analytical techniques that provide complementary information for unambiguous characterization. IR spectroscopy probes the vibrational modes of functional groups, while mass spectrometry provides information on the molecular weight and elemental composition, and offers structural insights through the analysis of fragmentation patterns. This guide provides a detailed examination of the expected spectral features of this compound in both IR and MS, explains the underlying chemical principles, and presents standardized protocols for data acquisition.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, wagging), providing a unique "fingerprint."
Expected Vibrational Modes for this compound
The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.
-
Primary Amine (R-NH₂):
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[6]
-
N-H Bending (Scissoring): A moderate to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[7]
-
N-H Wagging: A broad, strong band may appear in the 910-665 cm⁻¹ region, characteristic of N-H out-of-plane wagging in primary and secondary amines.[6]
-
-
Oxetane Ring (Cyclic Ether):
-
C-O-C Asymmetric Stretching: The most characteristic vibration for the ether linkage is the C-O-C asymmetric stretch, which is typically strong and appears in the 1250-1020 cm⁻¹ range for aliphatic ethers.[7] For strained cyclic ethers like oxetane, this band is often found at the lower end of the range for ethers, typically around 950-980 cm⁻¹ for the ring breathing/stretching mode.
-
Ring Puckering: The four-membered oxetane ring itself has a characteristic low-frequency ring-puckering vibration, though this often occurs in the far-IR region (below 400 cm⁻¹) and may not be observable with standard mid-IR spectrometers.[8]
-
-
Alkyl Groups (C-H and C-N bonds):
-
C-H Stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear in the 3000-2850 cm⁻¹ range.[9]
-
C-H Bending: Methyl and methylene bending vibrations are expected between 1470 cm⁻¹ and 1350 cm⁻¹.[9]
-
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region and can be of weak to medium intensity.[10]
-
Summary of Expected IR Absorptions
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium | N-H asymmetric stretch (primary amine) |
| 3350 - 3250 | Medium | N-H symmetric stretch (primary amine) |
| 2980 - 2850 | Strong | C-H stretch (methyl and methylene) |
| 1650 - 1580 | Medium | N-H bend (scissoring, primary amine) |
| 1470 - 1350 | Medium | C-H bend (alkyl) |
| 1250 - 1020 | Medium-Weak | C-N stretch (aliphatic amine) |
| ~980 - 950 | Strong | C-O-C asymmetric stretch (oxetane ring) |
| 910 - 665 | Strong, Broad | N-H wag (primary amine) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for acquiring IR spectra of liquid or solid samples due to its minimal sample preparation and ease of use.[11][12]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[13] Record the background spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in press to ensure good contact.[11]
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample.[14][15] This high energy often leads to extensive and predictable fragmentation, providing a structural fingerprint of the molecule.
Expected Fragmentation Pathways
The molecular ion (M⁺˙) of this compound has an m/z of 87. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16][17] The fragmentation of this molecular ion is governed by the stability of the resulting fragments, with pathways that produce stabilized cations being highly favored.
-
Alpha-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines.[16][18] It involves the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. The lone pair of electrons on the nitrogen stabilizes the resulting positive charge.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the quaternary carbon and the methyl group results in the loss of a methyl radical (mass 15). This is a highly favorable pathway, as it produces a resonance-stabilized iminium cation. This fragment is expected to be the base peak (most abundant ion) in the spectrum.
-
m/z = 87 - 15 = 72
-
-
Loss of an Ethyl Radical (•C₂H₅) equivalent from the ring: Cleavage of the C-C bond within the oxetane ring adjacent to the amine-bearing carbon can lead to the loss of a C₂H₃O radical, but a more likely alpha-cleavage involves breaking the C-C bond to the CH₂ group of the ring. This would lead to a fragment from the loss of an ethyl group.
-
m/z = 87 - 29 = 58
-
-
-
Ring Opening and Cleavage: The strained oxetane ring can undergo fragmentation.
-
Loss of Formaldehyde (CH₂O): A common pathway for oxetanes involves ring opening followed by cleavage to eliminate a stable neutral molecule. Loss of formaldehyde (mass 30) is a possibility.
-
m/z = 87 - 30 = 57
-
-
Loss of Ethylene (C₂H₄): Transannular cleavage across the oxetane ring could lead to the formation of fragments by losing neutral ethylene.[19]
-
m/z = 87 - 28 = 59
-
-
Visualization of Key Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Expected Mass Spectrum Peaks
| m/z | Proposed Fragment Structure/Loss | Comments |
| 87 | [C₄H₉NO]⁺˙ (Molecular Ion) | Should be observable, confirms molecular weight. |
| 72 | [M - •CH₃]⁺ | Base Peak , from alpha-cleavage. |
| 58 | [M - •C₂H₃O]⁺ | From alpha-cleavage involving the ring. |
| 57 | [M - CH₂O]⁺˙ | From ring opening and loss of formaldehyde. |
| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Further fragmentation product. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is often coupled with Gas Chromatography (GC) for the analysis of volatile compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
-
Instrument Setup (GC-MS):
-
Set the GC inlet temperature to ~250°C.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature with an appropriate ramp (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min).
-
Set the MS transfer line temperature to ~280°C.
-
-
MS Parameters:
-
Set the ion source to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.[20]
-
Set the ion source temperature to ~230°C.
-
Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all relevant fragments.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.
Part 3: Synergistic Data Interpretation and Workflow
The true power of these techniques lies in their combined use. IR spectroscopy confirms the presence of the key functional groups (primary amine, ether), while mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.
Analytical Workflow Diagram
Caption: Synergistic workflow for structural elucidation.
Confirmation Logic:
-
The IR spectrum should confirm the presence of an -NH₂ group (two N-H stretches ~3400 cm⁻¹, N-H bend ~1600 cm⁻¹) and a C-O-C ether linkage (~970 cm⁻¹).
-
The mass spectrum should show a molecular ion peak at m/z 87, confirming the molecular weight and odd nitrogen count.
-
The MS fragmentation pattern should be dominated by a base peak at m/z 72, which is the hallmark of alpha-cleavage with the loss of a methyl group from the tertiary carbon adjacent to the amine.
The convergence of these distinct datasets provides a highly trustworthy and self-validating confirmation of the structure of this compound.
Conclusion
The analytical characterization of this compound by IR and MS provides unambiguous structural evidence through complementary data. IR spectroscopy identifies the constituent functional groups—primary amine and cyclic ether—while electron ionization mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage. This guide outlines the theoretical basis for the expected spectra, provides robust experimental protocols for data acquisition, and demonstrates a synergistic workflow for confident structural elucidation, serving as a vital resource for researchers in synthetic and medicinal chemistry.
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An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-3-oxetanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-oxetanamine, a unique heterocyclic amine, has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the oxetane ring, offers a compelling alternative to more traditional functional groups. The incorporation of this moiety can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability of 3-Methyl-3-oxetanamine, offering both theoretical insights and practical, field-proven methodologies for its characterization.
Section 1: Physicochemical Properties and Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. 3-Methyl-3-oxetanamine's unique structure, featuring both a polar amine group and a strained ether linkage within the oxetane ring, results in a nuanced solubility profile.
Aqueous Solubility
The basicity of the amine group (predicted pKa of 8.68 ± 0.20) is a key factor influencing its aqueous solubility. In acidic environments, the amine will be protonated, forming the corresponding ammonium salt. This salt form is expected to have significantly higher aqueous solubility due to its ionic nature.
Solubility in Organic Solvents
While specific quantitative data for 3-Methyl-3-oxetanamine in various organic solvents is not extensively documented, its general solubility can be inferred from its structure and the principle of "like dissolves like."
Table 1: Predicted Solubility of 3-Methyl-3-oxetanamine in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Slightly Soluble | Capable of hydrogen bonding, but limited by the hydrophobic methyl group. |
| Methanol | High | Soluble | Polar protic solvent capable of hydrogen bonding with the amine and ether oxygen. |
| Ethanol | High | Soluble | Similar to methanol, but slightly less polar. |
| Isopropanol | Medium | Moderately Soluble | Reduced polarity compared to methanol and ethanol may lead to lower solubility. |
| Acetonitrile | Medium | Soluble | Polar aprotic solvent that can interact with the dipole of the molecule. |
| Tetrahydrofuran (THF) | Low | Soluble | The ether functionality of THF is compatible with the oxetane ring. |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | Highly polar aprotic solvent capable of solvating a wide range of compounds. |
| Dichloromethane (DCM) | Low | Moderately Soluble | The non-polar nature of DCM may limit its ability to effectively solvate the polar amine group. |
| Toluene | Low | Sparingly Soluble | Non-polar aromatic solvent with limited ability to interact with the polar functional groups. |
| Hexane | Low | Insoluble | Highly non-polar solvent, unlikely to dissolve the polar 3-Methyl-3-oxetanamine. |
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental protocols should be employed. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery and development.
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Experimental Workflow:
Caption: Kinetic solubility determination workflow.
This method measures the equilibrium solubility of a compound and is considered the "gold standard" for determining intrinsic solubility.
Experimental Workflow:
Caption: Thermodynamic solubility determination workflow.
Section 2: Chemical Stability and Degradation Pathways
The stability of 3-Methyl-3-oxetanamine is a critical consideration for its handling, storage, and formulation. The strained four-membered oxetane ring, while contributing to desirable physicochemical properties, is also the primary site of potential degradation.
General Stability Considerations
3-Aminooxetanes are generally considered to be stable compounds, suitable for use as building blocks in organic synthesis and drug discovery[2][3][4]. The 3,3-disubstitution pattern, as seen in 3-Methyl-3-oxetanamine, is known to enhance the stability of the oxetane ring compared to monosubstituted or unsubstituted oxetanes. However, the presence of the primary amine introduces a nucleophilic center that can potentially participate in degradation reactions.
For optimal shelf life, it is recommended to store 3-Methyl-3-oxetanamine and its derivatives in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of heat or ignition[5].
Potential Degradation Pathways
Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule. While specific degradation products of 3-Methyl-3-oxetanamine have not been reported, the following pathways are plausible based on the chemical nature of the oxetane ring and the amine functionality.
-
Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to cleavage under acidic conditions. Protonation of the ether oxygen activates the ring towards nucleophilic attack. In the presence of water, this can lead to the formation of a 1,3-diol. For 3-Methyl-3-oxetanamine, this would result in 3-amino-3-methylpropane-1,3-diol. The reaction is likely to proceed via an SN1-like mechanism, involving a tertiary carbocation intermediate stabilized by the adjacent oxygen and methyl group.
Caption: Proposed acid-catalyzed hydrolytic degradation pathway.
-
Base-Catalyzed Degradation: While generally more stable under basic conditions, strong bases could potentially promote degradation, although this is less likely than acid-catalyzed pathways for 3,3-disubstituted oxetanes[6].
The amine functionality of 3-Methyl-3-oxetanamine is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of the corresponding hydroxylamine or nitroso derivatives. The oxetane ring itself is relatively stable to oxidation, but strong oxidizing conditions could potentially lead to ring cleavage.
Exposure to UV light can induce degradation in many organic molecules, particularly those with heteroatoms. While specific studies on the photostability of 3-Methyl-3-oxetanamine are lacking, small N-heterocycles can be susceptible to photolysis[7][8][9]. The mechanism may involve the formation of reactive radical species, leading to a complex mixture of degradation products.
At elevated temperatures, thermal decomposition can occur. The likely initial step would be the cleavage of the strained oxetane ring. The presence of the amine group could also influence the degradation pathway.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions and analyzing for the appearance of degradation products and the loss of the parent compound.
This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Workflow:
Caption: Forced degradation study workflow.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For 3-Methyl-3-oxetanamine, a reversed-phase HPLC method with UV or mass spectrometric detection would be appropriate.
Key Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate for MS compatibility) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag can be employed. Mass spectrometry (MS) is a highly specific and sensitive detection method that can also provide structural information about the degradation products.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 3: Analytical Methodologies for Quantification and Purity Assessment
Accurate and reliable analytical methods are essential for the quality control of 3-Methyl-3-oxetanamine.
Purity Determination by HPLC
As described in the stability section, a reversed-phase HPLC method is the preferred technique for assessing the purity of 3-Methyl-3-oxetanamine. Due to its low UV absorptivity, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary for accurate quantification.
Structural Elucidation by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural confirmation of 3-Methyl-3-oxetanamine and the identification of its degradation products. The characteristic signals of the oxetane ring protons and carbons can be monitored to assess the integrity of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides valuable information on the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the identity of 3-Methyl-3-oxetanamine and for elucidating the structures of any degradation products formed during stability studies. The fragmentation of the oxetane ring is a key diagnostic feature.
Conclusion
3-Methyl-3-oxetanamine is a valuable building block in modern drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties. While specific quantitative data on its solubility and a detailed profile of its degradation products are not yet extensively available in the public domain, this guide provides a robust framework for its characterization. By employing the outlined experimental protocols for solubility and stability assessment, researchers can generate the necessary data to confidently advance their drug development programs. The principles of amine solubility and oxetane reactivity discussed herein provide a strong foundation for predicting the behavior of this intriguing molecule and for designing stable and effective drug candidates. Further research into the specific properties of 3-Methyl-3-oxetanamine will undoubtedly contribute to its broader application in the pharmaceutical industry.
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3-Methyloxetan-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacological properties of drug candidates is paramount. Among these, strained ring systems have garnered significant attention for their ability to confer unique conformational constraints and improve metabolic stability. This guide provides an in-depth technical overview of 3-Methyloxetan-3-amine, a versatile building block that has emerged as a valuable tool for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, synthesis, and burgeoning applications, offering field-proven insights to harness its full potential in drug discovery pipelines.
The oxetane ring, a four-membered cyclic ether, is a particularly noteworthy scaffold. Its inherent ring strain and the presence of an oxygen atom create a unique electronic and steric environment. When incorporated into a molecule, the oxetane moiety can act as a polar, hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability without significantly increasing molecular weight.[1] this compound, with its primary amine and a methyl group on the same carbon of the oxetane ring, presents a chiral center and a valuable handle for further chemical elaboration.
Core Molecular Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug design. These properties dictate its behavior in both chemical reactions and biological systems.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental for stoichiometric calculations in synthesis and for characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [2][3][4][5] |
| Molecular Weight | 87.12 g/mol | [2][3][4][5] |
| CAS Number | 874473-14-0 | [2][3][4][5] |
Physicochemical Characteristics
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key computed and experimental parameters for this compound are summarized below.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| logP (Octanol-Water Partition Coefficient) | -0.266 | [3] |
| Hydrogen Bond Acceptors | 2 | [3][6] |
| Hydrogen Bond Donors | 1 | [3][6] |
| Refractive Index (n20/D) | 1.444 | [4] |
| Density | 1.937 g/mL at 25 °C | [4] |
| Boiling Point | 102 °C | [7] |
The low logP value indicates the hydrophilic nature of this compound, a desirable trait for improving the solubility of parent molecules. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.
Synthesis and Reactivity
The synthesis of substituted oxetanes, including this compound, can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed to access this valuable building block.
General Synthetic Approach
A common strategy for the synthesis of 3-substituted oxetanes involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This typically requires a good leaving group and a nucleophilic attack to form the strained ether ring.
A generalized workflow for the synthesis of a 3-amino-3-methyloxetane derivative is depicted below. This multi-step process often starts from a readily available diol.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of a related 3-aminooxetane derivative, illustrating the key chemical transformations involved.
Synthesis of 3-(4-substituted aryloxymethyl)oxetan-3-ylamines[1]
-
Cyclization to form the oxetane ring: 2,2-bis(bromomethyl)propane-1,3-diol is treated with sodium ethoxide in ethanol to yield (3-(bromomethyl)oxetan-3-yl)methanol.
-
Alkylation: The resulting alcohol is alkylated with a substituted phenol to introduce the aryloxymethyl side chain.
-
Introduction of the amine functionality: The bromide is displaced with an azide, followed by reduction to the primary amine. A common method for this transformation is the use of diphenylphosphoryl azide (DPPA) and a subsequent reduction.
Causality behind Experimental Choices:
-
The use of a strong base like sodium ethoxide is necessary to deprotonate the hydroxyl group, facilitating the intramolecular nucleophilic attack to form the strained oxetane ring.
-
The choice of DPPA allows for a one-pot conversion of the alcohol to the corresponding carbamate, which can then be deprotected to yield the amine. This avoids the direct use of potentially hazardous azide reagents.
Applications in Drug Discovery
The unique properties of the oxetane moiety have led to its increasing use in medicinal chemistry to modulate the properties of drug candidates.[8][9]
Bioisosteric Replacement
This compound can serve as a bioisostere for other common functional groups, offering advantages in terms of physicochemical properties.
-
Replacement for gem-dimethyl groups: The oxetane ring can mimic the steric bulk of a gem-dimethyl group while introducing polarity, which can improve solubility and reduce metabolic liability.[9]
-
Carbonyl group surrogate: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl group, but with different electronic and conformational properties.[9]
Modulation of Physicochemical Properties
The incorporation of this compound into a drug candidate can have a profound impact on its properties:
-
Improved Solubility: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility, a critical factor for oral bioavailability.
-
Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Reduced Lipophilicity: The introduction of the polar oxetane moiety can decrease the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving the pharmacokinetic profile.
Case Study: RSV Inhibitors
A notable application of oxetanes is in the development of inhibitors for the Respiratory Syncytial Virus (RSV). In the optimization of a series of RSV fusion inhibitors, the introduction of an oxetane moiety was crucial for modulating the basicity of a terminal amine. This modification was key to reducing the volume of distribution while maintaining potent antiviral activity.[8]
Caption: Role of this compound in drug discovery workflow.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a strained ring system, a primary amine for further functionalization, and a methyl group for steric influence provides medicinal chemists with a valuable tool to optimize the properties of drug candidates. By understanding its core molecular properties, synthetic accessibility, and diverse applications, researchers can strategically employ this scaffold to address challenges in solubility, metabolic stability, and overall druglikeness, ultimately accelerating the development of novel therapeutics.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Methyloxetan-3-amine and Its Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to the development of drug candidates with optimized physicochemical and pharmacological properties. Among these, the oxetane ring has emerged as a valuable bioisostere, prized for its ability to impart favorable characteristics such as increased solubility, metabolic stability, and three-dimensional character to lead compounds. This guide provides an in-depth exploration of 3-Methyloxetan-3-amine, a key building block in the synthesis of innovative therapeutics. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, offering a comprehensive resource for researchers in the field.
Nomenclature and Synonyms of this compound
The unambiguous identification of chemical compounds is fundamental to scientific communication and reproducibility. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A thorough understanding of this nomenclature is crucial for effective literature searches and procurement.
The systematic IUPAC name for this compound is This compound [1]. It is assigned the Chemical Abstracts Service (CAS) Registry Number 874473-14-0 [1][2].
A comprehensive list of depositor-supplied synonyms and alternative names includes:
-
3-Amino-3-methyloxetane[1]
-
3-Methyl-3-oxetanamine[2]
-
(3-methyloxetan-3-yl)-amine
-
3-amino-3-methyl-oxetane
-
3-methyl 3-oxetanamine
-
3-methyl-3-oxetaneamine
-
3-methyl-oxetan-3-yl-amine
-
3-Oxetanamine, 3-methyl-
It is also identified by various catalog and database numbers such as MFCD11111713[1][2].
Physicochemical Properties of this compound
The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters influence a molecule's solubility, permeability, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1][2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 102 °C | - |
| Density | 1.937 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.444 | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| logP (calculated) | -0.266 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be approached through several synthetic routes, with the Ritter reaction being a prominent and efficient method. This reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.
A plausible synthetic pathway commences with the readily available starting material, 3-methyl-3-oxetanemethanol.
Caption: Synthetic workflow for this compound via the Ritter Reaction.
Experimental Protocol: Synthesis of this compound via the Ritter Reaction
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.
Materials:
-
3-Methyl-3-oxetanemethanol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and equipment
Step 1: Formation of N-(3-methyloxetan-3-yl)acetamide (Ritter Reaction)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-oxetanemethanol (1 equivalent) in an excess of acetonitrile.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(3-methyloxetan-3-yl)acetamide.
Step 2: Hydrolysis to this compound
-
To the crude N-(3-methyloxetan-3-yl)acetamide, add a 2-4 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the this compound motif into drug candidates is a strategic approach to modulate physicochemical properties and enhance biological activity. The oxetane ring is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more polar and less lipophilic alternative that can improve aqueous solubility and metabolic stability.
The Oxetane Moiety as a Bioisostere
Caption: Bioisosteric replacement of common functional groups with a 3-substituted oxetane.
The primary amine of this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two major classes of drug targets.
-
Kinase Inhibitors: The amine functionality can be readily derivatized to form amides, ureas, or sulfonamides, which are common pharmacophoric elements in kinase inhibitors. The oxetane ring can occupy hydrophobic pockets in the kinase active site while its polar nature can enhance solubility.
-
GPCR Modulators: The amine can serve as a key basic center for interaction with acidic residues in GPCR binding pockets. The rigid, three-dimensional structure of the oxetane can also provide a defined vector for substituents, aiding in the optimization of ligand-receptor interactions.
While specific, publicly available examples of marketed drugs containing the this compound fragment are not yet prevalent, its use as a building block in discovery and preclinical programs is a growing trend.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and two distinct signals for the diastereotopic methylene protons of the oxetane ring. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the quaternary carbon bearing the amine and methyl groups, and the two methylene carbons of the oxetane ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (87.12 g/mol ) and characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a polar, rigid oxetane ring and a reactive primary amine functionality makes it an attractive tool for the synthesis of novel therapeutic agents with improved physicochemical and pharmacological properties. A thorough understanding of its nomenclature, properties, and synthesis is essential for researchers seeking to leverage this promising scaffold in their drug design endeavors.
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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PubMed Central. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Introduction: The Rising Prominence of a Strained Ring in Medicinal Chemistry
An In-depth Technical Guide to the Commercial Availability of 3-Amino-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif, a four-membered saturated heterocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain and unique stereoelectronic properties make it a valuable tool for medicinal chemists seeking to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a versatile surrogate for less desirable functional groups like gem-dimethyl or carbonyl moieties.[1][2][3][4]
Within this class of compounds, 3-amino-3-methyloxetane (CAS RN: 874473-14-0) has emerged as a particularly useful and commercially accessible building block. Its bifunctional nature—possessing both a nucleophilic primary amine and a metabolically robust oxetane core—provides a direct entry point for incorporation into a wide array of molecular scaffolds. This guide serves as a comprehensive technical resource on its commercial availability, properties, safe handling, and strategic application in research and development.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its effective use. 3-Amino-3-methyloxetane is a colorless to pale yellow liquid, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 874473-14-0 | [5][6][7] |
| IUPAC Name | 3-methyloxetan-3-amine | [7] |
| Synonyms | 3-Methyl-3-oxetanamine | [5] |
| Molecular Formula | C₄H₉NO | [5][7] |
| Molecular Weight | 87.12 g/mol | [5] |
| Appearance | Colorless to Almost colorless clear liquid | [6] |
| Purity | >94.0% - >97.0% (GC) | [5][7] |
| Density | 1.937 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.444 | [5] |
| Flash Point | 96.6 °C (205.9 °F) | [5] |
| InChI Key | NQVWMPOQWBDSAI-UHFFFAOYSA-N | [5][7] |
| SMILES | CC1(N)COC1 | [7] |
Commercial Availability and Procurement
3-Amino-3-methyloxetane is available from several major chemical suppliers, though it is generally considered a specialty reagent. Procurement for research-scale quantities is straightforward, while bulk quantities may require a custom quote and longer lead times.
| Supplier | Product Number(s) | Typical Purity | Available Quantities | Notes |
| TCI Chemicals | A2792 | >97.0% (GC) | 200mg, 1g | Items from Japan stock may have a lead time of up to 2 weeks for US delivery. |
| Thermo Scientific | H57588.ME | 95% | 250mg, 500mg | Formerly part of the Alfa Aesar portfolio.[7][8] |
| Sigma-Aldrich | 759635 | 97% | - | This product is listed as discontinued, but the safety and property data remain a useful reference.[5] |
| Chem-Impex | 29119 | - | - | Listed as a building block for pharmaceuticals and agrochemicals.[9] |
Safety, Handling, and Storage: A Self-Validating Protocol
Due to its chemical nature, 3-amino-3-methyloxetane requires careful handling. The following protocols are synthesized from supplier safety data sheets (SDS) to ensure a self-validating system of safety.[10]
Hazard Identification:
-
GHS Classification: Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system).[5]
-
Signal Word: Danger[5]
-
Hazard Statements:
Experimental Workflow for Safe Handling: The following workflow diagram outlines the critical steps for handling 3-amino-3-methyloxetane from receipt to disposal.
Caption: The Oxetane Core as a Bioisosteric Replacement Strategy.
The compact, polar, and sp³-rich character of the oxetane ring imparts several advantages: [1]* Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more labile groups like gem-dimethyl.
-
Reduced Lipophilicity: Replacing a lipophilic group like a gem-dimethyl with a more polar oxetane can help modulate the overall lipophilicity (LogP) of a compound, which is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The presence of the 3-amino-3-methyl substitution pattern provides a convenient synthetic handle to introduce this beneficial motif into target molecules via standard amine chemistry, such as amide bond formation, reductive amination, or nucleophilic substitution reactions.
Synthetic Context: The Value of Commercial Sourcing
While this guide focuses on commercial availability, it is important to understand the synthetic challenges associated with oxetanes. The formation of the four-membered ring via intramolecular cyclization is kinetically less favorable than for three-, five-, or six-membered rings due to significant ring strain (approx. 106 kJ·mol⁻¹). [1][11]Syntheses often require potent bases and highly reactive leaving groups to achieve acceptable yields. [11]The multi-step and often challenging synthesis of substituted oxetanes underscores the value of having reliable commercial sources for key building blocks like 3-amino-3-methyloxetane, which accelerates discovery timelines by allowing researchers to focus on late-stage diversification rather than foundational synthesis.
Conclusion
3-Amino-3-methyloxetane is a commercially available and highly valuable building block for professionals in drug discovery and chemical research. Its unique combination of a reactive amino group and a property-enhancing oxetane core makes it a powerful tool for lead optimization. While its handling requires strict adherence to safety protocols due to its hazardous properties, its strategic application can significantly improve the drug-like properties of new chemical entities. The availability of this reagent from multiple suppliers empowers researchers to leverage the benefits of the oxetane motif, accelerating the development of next-generation therapeutics.
References
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3-Methyloxetane | C4H8O | CID 529315 . PubChem - NIH. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis . RSC Publishing. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry . PubMed Central - NIH. [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery . ChemRxiv. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications Chemical Reviews. [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis . ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 3-Methyloxetan-3-amine via Reductive Amination of Oxetan-3-one
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methyloxetan-3-amine, a valuable building block in modern medicinal chemistry, starting from commercially available oxetan-3-one. The described protocol is centered around a one-pot reductive amination, a robust and efficient method for C-N bond formation.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in drug discovery and chemical development, aiming to facilitate the reliable and scalable production of this important structural motif.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a strained four-membered cyclic ether, has emerged as a highly sought-after structural unit in contemporary drug design.[2] Its incorporation into molecular scaffolds can significantly enhance key pharmacokinetic properties. Oxetanes can act as versatile bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[3] Specifically, 3-substituted oxetanes are of particular interest as they can be introduced without creating new stereocenters.[3]
This compound, the target of this protocol, combines the beneficial properties of the oxetane ring with a primary amine handle, making it an invaluable synthon for introducing this privileged scaffold into lead compounds. The primary synthesis route, and the focus of this guide, is the reductive amination of oxetan-3-one. This reaction is a cornerstone of amine synthesis due to its operational simplicity, wide applicability, and amenability to one-pot procedures, making it a favored method in the pharmaceutical industry.[1][4]
Reaction Mechanism and Rationale
The synthesis of this compound from oxetan-3-one is achieved through a direct reductive amination. This process involves two key sequential steps occurring in a single reaction vessel:
-
Imine Formation: The process begins with the reaction between the carbonyl group of oxetan-3-one and an ammonia source (e.g., ammonium acetate). The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a transient imine species.[4] The equilibrium of this step is typically driven towards the imine by removing the water formed, although in many modern protocols, the subsequent reduction step is fast enough to drive the reaction forward without explicit water removal.
-
Imine Reduction: The formed imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the success of a one-pot reductive amination.[5] A mild hydride donor is required, one that selectively reduces the C=N double bond of the imine without significantly reducing the C=O bond of the starting ketone. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose. It is less reactive than sodium borohydride, especially towards ketones and aldehydes at neutral or slightly acidic pH, but highly effective for reducing the protonated imine (iminium ion), which is present under the typical reaction conditions.[4]
The overall transformation is illustrated below:
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from oxetan-3-one on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Suggested Purity |
| Oxetan-3-one | 6704-31-0 | 72.06 g/mol | >97% |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | >98% |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | >95% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | >99.8% |
| Saturated Sodium Bicarbonate | N/A | N/A | Aqueous Solution |
| Sodium Hydroxide (1M) | 1310-73-2 | 40.00 g/mol | Aqueous Solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Granular |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: One-pot synthesis workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 g, 13.9 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Imine Formation: Add ammonium acetate (3.2 g, 41.6 mmol, 3.0 equiv) to the solution. Stir the resulting suspension vigorously at room temperature (20-25°C) for 30 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0°C.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (4.4 g, 20.8 mmol, 1.5 equiv) to the cold suspension in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the oxetan-3-one starting material.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir for 10 minutes until gas evolution ceases.
-
Work-up - Basification: Adjust the pH of the aqueous layer to >12 by adding 1M aqueous sodium hydroxide. This ensures the product is in its free amine form for efficient extraction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
Primary amines, especially those with low molecular weight, can be challenging to purify via standard silica gel chromatography due to their polarity and basicity. The following methods are recommended:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with 1M HCl. The protonated amine salt will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified with NaOH and re-extracted with an organic solvent to recover the purified free amine.[6]
-
Distillation: If the product is a liquid at room temperature, distillation under reduced pressure can be an effective purification method.
-
Protection-Purification-Deprotection: The crude amine can be protected (e.g., as a Boc-carbamate), purified by column chromatography, and then deprotected to yield the pure amine.[6]
Quantitative Data Summary
| Component | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Oxetan-3-one | 72.06 | 1.0 | 13.9 | 1.0 |
| Ammonium Acetate | 77.08 | 3.2 | 41.6 | 3.0 |
| Sodium Triacetoxyborohydride | 211.94 | 4.4 | 20.8 | 1.5 |
| Product (Theoretical) | 87.12 | 1.21 | 13.9 | 1.0 |
| Expected Yield | - | - | - | 60-80% |
Troubleshooting and Best Practices
-
Low Conversion: If the reaction stalls, ensure the reagents are anhydrous, particularly the DCM and STAB. A slight excess of the reducing agent (up to 2.0 equiv) can sometimes drive the reaction to completion.
-
Formation of Byproducts: The primary byproduct is often the corresponding alcohol, formed from the reduction of the starting ketone. Using a milder reducing agent like STAB minimizes this. If alcohol formation is significant, ensure the STAB is added slowly at 0°C.
-
Emulsion during Work-up: If an emulsion forms during the extraction, adding brine (saturated NaCl solution) can help break it.
-
Safety: The reaction should be performed in a well-ventilated fume hood. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or acid. Handle with appropriate personal protective equipment (PPE). Sodium cyanoborohydride, another common reagent for this reaction, can release highly toxic hydrogen cyanide gas under acidic conditions and should be handled with extreme caution.[4]
References
-
ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Google Patents. Methods for making oxetan-3-ylmethanamines.
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Wikipedia. Reductive amination. [Link]
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Chemistry Steps. Reductive Amination. [Link]
- Google Patents. Process for the preparation of n-[3-(aminomethyl)
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
National Institutes of Health. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
ResearchGate. Oxetan-3-one: Chemistry and synthesis. [Link]
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YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
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Introduction: The Rising Prominence of the Oxetane Scaffold in Modern Drug Discovery
An Application Guide for the Synthesis of 3-Amino-3-methyloxetane Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out. This four-membered cyclic ether, once considered an exotic and potentially unstable moiety, is now recognized as a valuable building block in drug design.[1][2] The incorporation of an oxetane unit can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exiting a binding pocket.[2][3][4]
Specifically, the 3-amino-3-methyloxetane scaffold has emerged as a particularly powerful structural motif.[5][6] It serves as a rigid, polar bioisostere for commonly used but often metabolically labile groups like gem-dimethyl and carbonyl functionalities.[1][7] The inherent ring strain of approximately 25.5 kcal/mol, while significant, does not preclude its stability under a range of synthetic conditions and imparts unique reactivity.[1] The quaternary center and the primary amino group provide a defined stereochemical presentation and a versatile handle for the introduction of diverse substituents, making it an ideal building block for creating libraries of drug-like molecules.[5][8]
This application note provides a comprehensive guide for researchers and drug development professionals on the practical synthesis of 3-amino-3-methyloxetane and its derivatives. We will delve into the causality behind key synthetic strategies, provide detailed, field-proven protocols, and explore the advanced applications of these unique building blocks.
Core Synthetic Strategies: Building the 3-Amino-3-methyloxetane Core
The construction of the strained 3-amino-3-methyloxetane ring system requires careful strategic planning. The two primary approaches involve either the functionalization of a pre-formed oxetane ring or the intramolecular cyclization of a suitably functionalized acyclic precursor.
Strategy 1: Functional Group Interconversion from 3-Hydroxy-3-methyloxetane Precursors
This is arguably the most direct and frequently employed route, leveraging commercially or readily synthesized 3-hydroxy-3-methyloxetane. The core principle is the conversion of the tertiary hydroxyl group into an amine via a two-step sequence involving activation and nucleophilic substitution, followed by reduction.
The causality behind this approach lies in converting the poor leaving group (hydroxyl) into a highly effective one (mesylate or tosylate). This activation facilitates a clean SN2 displacement by a nitrogen nucleophile like azide, which is sterically small and potent. The subsequent reduction of the azide is a high-yielding and clean transformation.
Caption: General workflow for synthesizing 3-amino-3-methyloxetane derivatives.
Protocol 1: Synthesis of 3-Amino-3-methyloxetane via Azide Intermediate
This protocol details the conversion of 3-hydroxy-3-methyloxetane to the target amine. A similar synthetic sequence has been successfully applied to related structures.[9]
Step 1a: Synthesis of 3-Azido-3-methyloxetane
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-hydroxy-3-methyloxetane (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Activation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 equiv) in DCM dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Mesylate): Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
-
Azide Displacement: Dissolve the crude 3-mesyloxy-3-methyloxetane in anhydrous dimethylformamide (DMF, 0.3 M). Add sodium azide (3.0 equiv).
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Work-up (Azide): Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude 3-azido-3-methyloxetane by flash column chromatography on silica gel.
Step 1b: Reduction to 3-Amino-3-methyloxetane
-
Setup: To a round-bottom flask, add the purified 3-azido-3-methyloxetane (1.0 equiv) and methanol (0.1 M).
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 0.1 equiv) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate and backfill the flask with hydrogen gas three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 3-amino-3-methyloxetane, which can be used directly or purified further if necessary.
| Step | Reagents & Conditions | Typical Yield | Purity |
| Mesylation/Azidation | 1) MsCl, Et₃N, DCM, 0°C2) NaN₃, DMF, 80°C | 70-85% (over 2 steps) | >95% after chromatography |
| Reduction | H₂ (1 atm), 10% Pd/C, MeOH, RT | 90-98% | >97% after filtration |
Strategy 2: Intramolecular Cyclization
An alternative and powerful strategy involves forming the oxetane ring from an acyclic precursor via an intramolecular Williamson ether synthesis.[7] This method is particularly valuable when substituted precursors are more readily available than the corresponding substituted oxetanes. The key is the regioselective activation of a primary hydroxyl group in the presence of an unprotected amine (which must be protected first) and a tertiary hydroxyl group that will act as the nucleophile.
Caption: Key steps in the intramolecular cyclization route to 3-amino-3-methyloxetane.
Protocol 2: Synthesis via Intramolecular Cyclization
-
Amine Protection: Dissolve 2-amino-2-methylpropane-1,3-diol (1.0 equiv) in a suitable solvent like THF/water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as sodium bicarbonate (2.0 equiv). Stir at room temperature for 12-18 hours until TLC indicates complete consumption of the starting material. Extract the Boc-protected diol and purify.
-
Selective Tosylation: Dissolve the Boc-protected diol (1.0 equiv) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight. The low temperature and stoichiometry favor mono-tosylation of the less-hindered primary hydroxyl group.
-
Work-up (Tosylate): Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and purify by column chromatography to isolate the mono-tosylate.
-
Cyclization: Dissolve the purified mono-tosylate (1.0 equiv) in anhydrous THF and cool to 0 °C. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The alkoxide formed from the tertiary alcohol will displace the tosylate to form the oxetane ring.
-
Work-up (Cyclization): Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate in vacuo. Purify the Boc-protected 3-amino-3-methyloxetane by chromatography.
-
Deprotection: Dissolve the purified product in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 equiv) or a solution of HCl in dioxane (4M). Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture in vacuo. If an HCl salt is formed, it can be used as is or neutralized with a base (e.g., NaOH) and extracted to yield the free amine.
Derivatization Protocols: Expanding Chemical Diversity
With the 3-amino-3-methyloxetane core in hand, the primary amino group serves as a versatile anchor point for building molecular complexity. Standard amine derivatization reactions can be readily applied.
Protocol 3: General Procedure for Reductive Amination
Reductive amination is a robust method for creating secondary amines, which are prevalent in bioactive molecules.
-
Setup: To a vial, add 3-amino-3-methyloxetane (1.0 equiv), an aldehyde or ketone (1.0-1.2 equiv), and a solvent such as dichloroethane (DCE) or DCM (0.1 M).
-
Imine Formation: Add acetic acid (0.1 equiv) to catalyze imine/enamine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), in one portion.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor by LC-MS or TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate.
-
Purification: Purify the desired N-substituted-3-amino-3-methyloxetane derivative by flash chromatography or preparative HPLC.
Advanced Applications: 3-Aminooxetanes as 1,3-Amphoteric Synthons
Beyond their role as simple building blocks, 3-aminooxetanes exhibit fascinating reactivity as stable and readily available 1,3-amphoteric molecules.[10][11][12] The nitrogen atom acts as a nucleophile, while the C2/C4 carbons of the strained oxetane ring act as electrophilic sites susceptible to ring-opening. This dual reactivity allows them to participate in formal [3+2] and [3+3] annulation reactions to rapidly construct other valuable heterocyclic systems, such as oxazolidinones (with CO₂) or piperazines (via dimerization).[11][13]
Caption: Conceptual pathway for the [3+2] cycloaddition of 3-aminooxetanes.
This reactivity manifold significantly enhances the synthetic utility of 3-aminooxetanes, positioning them not just as structural components but as reactive intermediates for convergent and efficient heterocycle synthesis.[14]
Conclusion
The 3-amino-3-methyloxetane scaffold represents a highly valuable asset in the modern medicinal chemist's toolbox. Its unique combination of rigidity, polarity, and three-dimensionality offers a compelling strategy to overcome common challenges in drug development, from poor solubility to metabolic instability. The synthetic routes outlined in this guide, from functional group interconversion of hydroxyl precursors to intramolecular cyclization, provide robust and reproducible pathways to the core structure. Furthermore, the facile derivatization of the amino group and the advanced application of the scaffold in annulation reactions underscore its versatility. By understanding and applying these protocols, researchers can effectively leverage the advantageous properties of 3-amino-3-methyloxetane derivatives to accelerate the discovery of next-generation therapeutics.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Wessjohann, L. A., & Brandt, W. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 2599-2681. [Link]
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Chem-Impex International. (n.d.). 3-Amino-3-methyloxetane. Retrieved from [Link]
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Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945-9949. [Link]
- Falck, J. R., & Manna, S. (1982). Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers. U.S.
- Archibald, T. G., & Manser, G. E. (1996). 3-Azidomethyl-3-nitratomethyloxetane. U.S.
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Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949. [Link]
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Wang, Y., et al. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 57(80), 10381-10384. [Link]
- Archibald, T. G., & Manser, G. E. (1991). Synthesis of nitratomethylmethyloxetane (NMMO). U.S.
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Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Semantic Scholar. [Link]
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Wolleb, H., & Himber, J. (1997). Process for the preparation of 3-hydroxyoxetanes. U.S. Patent 5,663,383. [Link]
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Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]
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Li, J., & Wang, Y. (2010). Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate. [Link]
-
Amazon Web Services. (n.d.). 3-Amino-3-methyloxetane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database. Retrieved from [Link]
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Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(23), 6604-6615. [Link]
- Deciphera Pharmaceuticals, LLC, & Eli Lilly and Company. (2013). (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
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Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Stepan, A. F., et al. (2012). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF from ResearchGate. [Link]
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Chemistry World. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]
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Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
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Bull, J. A., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2030-2037. [Link]
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Stepan, A. F., & Carreira, E. M. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(22), 16347-16377. [Link]
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Sharma, S., et al. (2014). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. Molecules, 19(11), 17565-17577. [Link]
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Application Note: 3-Methyloxetan-3-amine as a Strategic Building Block in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Rise of Strained Scaffolds in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Medicinal chemists are increasingly turning to novel, three-dimensional scaffolds to escape "flatland" and access new chemical space. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates.[1] Initially perceived as potentially unstable, the oxetane motif is now recognized as a robust and versatile building block that can confer significant advantages in solubility, metabolic stability, and lipophilicity.[2][3]
This guide focuses on a particularly valuable derivative: 3-methyloxetan-3-amine . This achiral building block combines the beneficial features of the oxetane ring with a primary amine, providing a versatile synthetic handle for incorporation into a wide array of molecular architectures.[4] Its strategic application allows for the modulation of key drug-like properties, making it a cornerstone for lead optimization campaigns.
Compound Profile: this compound
-
Structure:

Design Rationale: The Strategic Value of the this compound Moiety
The decision to incorporate this compound into a drug candidate is driven by its ability to address common challenges in medicinal chemistry through several distinct mechanisms.
Bioisosterism: A Polar, Three-Dimensional Surrogate
A primary application of the oxetane ring is as a bioisostere for common, often problematic, functional groups.[1] Bioisosteric replacement allows chemists to preserve or enhance biological activity while improving the molecule's overall disposition.
-
Replacement for gem-Dimethyl and tert-Butyl Groups: The gem-dimethyl group is frequently used to block metabolically weak C-H bonds. However, this modification invariably increases lipophilicity, which can negatively impact solubility and other properties.[3] The 3-methyloxetane moiety occupies a similar steric volume but introduces a polar oxygen atom, making it a hydrophilic surrogate.[1][8] This strategic swap can disrupt unfavorable lipophilic interactions, maintain metabolic stability, and significantly boost aqueous solubility.[2]
-
Carbonyl Group Mimicry: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group.[8] This makes 3,3-disubstituted oxetanes effective isosteres for ketones, which can be susceptible to metabolic reduction.[9][10]
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.
Modulation of Physicochemical Properties
The introduction of this compound has predictable and profound effects on a molecule's ADME profile.
-
Aqueous Solubility: The polarity of the oxetane ether is a key driver for improving aqueous solubility, a critical factor for oral bioavailability.[11] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude, from a factor of 4 to over 4000, depending on the molecular context.[1][2]
-
Metabolic Stability: The oxetane ring itself is generally resistant to metabolism by cytochrome P450 (CYP) enzymes.[12] Furthermore, its steric bulk can shield adjacent, metabolically vulnerable sites from enzymatic attack, thereby reducing the rate of intrinsic clearance (CLint) and prolonging the compound's half-life.[3][12]
-
Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their carbocyclic or branched alkyl counterparts.[1] This reduction in LogD is often beneficial for minimizing off-target toxicities and improving overall drug-like properties without a corresponding loss in permeability.[9]
-
Amine Basicity (pKa): The electron-withdrawing effect of the oxetane's oxygen atom reduces the basicity of the adjacent primary amine. The predicted pKa of this compound is approximately 8.68, which is lower than that of a comparable acyclic amine like tert-butylamine (pKa ~10.7). This modulation is critical for optimizing interactions with biological targets, reducing hERG liability, and improving cell permeability by increasing the fraction of the neutral species at physiological pH.[9]
Data Summary: Quantifying the "Oxetane Effect"
The following table summarizes the typical improvements observed when incorporating an oxetane moiety as a bioisosteric replacement for other common chemical groups.
| Parameter | Original Moiety (gem-Dimethyl) | Replacement Moiety (Oxetane) | Observed Impact | Reference |
| Aqueous Solubility | Low | High | Increase by 4x to >4000x | [1][2] |
| Lipophilicity (LogD) | High | Moderate | Significant Reduction | [1][9] |
| Metabolic Stability (CLint) | Variable | Generally High | Lower CLint (Improved Stability) | [3][12] |
| Amine pKa (of proximal amine) | ~10.7 (for t-butylamine) | ~8.7 | pKa Reduction by ~2 units | [13] |
Synthetic Protocols: Incorporating this compound
The primary amine of this compound serves as a versatile handle for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Acylation
Amide coupling is the most frequent reaction used in medicinal chemistry programs.[14] This protocol describes a standard and highly efficient procedure using HATU, a common and effective peptide coupling reagent.[15]
Caption: General workflow for amide coupling.
Step-by-Step Methodology (HATU Coupling):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[16] DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.
-
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure complete activation.
-
Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Quench): Upon completion, carefully pour the reaction mixture into water or a saturated aqueous LiCl solution.
-
Causality Note: Quenching with water precipitates the product and dissolves DMF and excess reagents. Using LiCl can improve the separation of DMF from the organic layer during extraction.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is a preferred alternative to direct alkylation, which often suffers from over-alkylation.[17] This process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[18]
Step-by-Step Methodology (STAB Reduction):
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced. The reaction is often slow or does not proceed without it.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent. It is gentle enough that it will not reduce the starting aldehyde or ketone, but it is reactive enough to efficiently reduce the iminium ion as it forms.[17] This selectivity allows for a convenient one-pot procedure.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup (Quench): Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Conclusion and Outlook
This compound is more than just a building block; it is a strategic tool for solving complex ADME challenges in drug discovery. Its ability to simultaneously enhance solubility, improve metabolic stability, and fine-tune basicity makes it an invaluable asset for lead optimization.[8][9] The straightforward and robust protocols for its incorporation via amide coupling and reductive amination ensure its broad applicability across diverse chemical scaffolds. As the pharmaceutical industry continues to tackle increasingly difficult biological targets, the rational application of unique, sp³-rich building blocks like this compound will be critical for the successful development of next-generation therapeutics.
References
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem. (URL: )
- The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery - Benchchem. (URL: )
- Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchG
- An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility - ACS Medicinal Chemistry Letters. (URL: )
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews, ACS Public
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC, PubMed Central. (URL: )
- Oxetanes in Drug Discovery Campaigns - PMC, NIH. (URL: )
- Oxetanes in Drug Discovery Campaigns - Journal of Medicinal Chemistry, ACS Public
- A Facile Synthesis of O-[(3-Methyloxetan-3-yl)
- This compound - ChemScene. (URL: )
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine - Benchchem. (URL: )
- Amide Synthesis - Fisher Scientific. (URL: )
- 3-Amino-3-methyloxetane - PubChem, NIH. (URL: )
- Reductive Amination, and How It Works - Master Organic Chemistry. (URL: )
- Amide coupling reaction in medicinal chemistry.
- This compound - Santa Cruz Biotechnology. (URL: )
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: )
- 3-OXETANAMINE, 3-METHYL- - Nine Chongqing Chemdad Co., Ltd. (URL: )
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Application Notes and Protocols for the Use of 3-Amino-3-methyloxetane in Kinase Inhibitor Synthesis
Introduction: The Strategic Incorporation of 3-Amino-3-methyloxetane in Modern Kinase Inhibitor Design
In the landscape of kinase inhibitor development, the pursuit of novel molecular scaffolds with enhanced physicochemical and pharmacological properties is paramount. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the ATP-binding site of kinases. The strategic incorporation of unique building blocks is a key approach to improving drug-like properties such as solubility, metabolic stability, and cell permeability, while also exploring new chemical space to overcome resistance and enhance selectivity.
3-Amino-3-methyloxetane has emerged as a valuable building block in this endeavor. The oxetane ring, a four-membered cyclic ether, is a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of properties. Its strained ring system introduces a degree of three-dimensionality to an otherwise planar molecule, which can disrupt crystal packing and improve solubility. Furthermore, the polar oxygen atom can act as a hydrogen bond acceptor, potentially forming beneficial interactions within the kinase active site. The methyl group provides a degree of steric bulk without significantly increasing lipophilicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 3-amino-3-methyloxetane in the synthesis of kinase inhibitors, focusing on the widely used pyrimidine scaffold.
Core Principles and Workflow
The primary synthetic strategy for incorporating 3-amino-3-methyloxetane into many kinase inhibitor backbones is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the amino group of 3-amino-3-methyloxetane acts as a nucleophile, displacing a leaving group, typically a halogen (e.g., chlorine), on an electron-deficient heteroaromatic ring system, such as a pyrimidine.
Caption: General workflow for incorporating 3-amino-3-methyloxetane via SNAr.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-5-nitropyrimidin-4-yl)-3-methyl-3-oxetanamine
This protocol details the regioselective substitution of a chlorine atom on 2,4-dichloro-5-nitropyrimidine. The electron-withdrawing nitro group at the 5-position and the pyrimidine nitrogens sufficiently activate the C4-position for nucleophilic attack.
Reaction Scheme:
Caption: Synthesis of an oxetane-substituted pyrimidine intermediate.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Equivalents |
| 2,4-dichloro-5-nitropyrimidine | 193.98 | 1.0 g | 5.16 mmol | 1.0 |
| 3-Amino-3-methyloxetane | 87.12 | 0.538 g | 6.19 mmol | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.34 g (1.8 mL) | 10.32 mmol | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-nitropyrimidine (1.0 g, 5.16 mmol) and dichloromethane (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 3-amino-3-methyloxetane (0.538 g, 6.19 mmol) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.8 mL, 10.32 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the product as a solid.
Expected Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 8.65 (s, 1H), 4.85 (d, J = 6.0 Hz, 2H), 4.65 (d, J = 6.0 Hz, 2H), 1.75 (s, 3H).
-
13C NMR (101 MHz, CDCl3): δ 160.5, 158.0, 155.5, 125.0, 80.0, 55.0, 25.0.
-
Mass Spectrometry (ESI): m/z calculated for C8H9ClN4O3 [M+H]+: 245.04, found 245.1.
Protocol 2: General Procedure for the Reaction of 3-Amino-3-methyloxetane with 2,4-Dichloropyrimidine
This protocol provides a general method for the less activated 2,4-dichloropyrimidine, which typically requires heating to achieve substitution.
Reaction Scheme:
Caption: General synthesis of an oxetane-substituted chloropyrimidine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Equivalents |
| 2,4-Dichloropyrimidine | 148.99 | 1.0 g | 6.71 mmol | 1.0 |
| 3-Amino-3-methyloxetane | 87.12 | 0.70 g | 8.05 mmol | 1.2 |
| Sodium Bicarbonate (NaHCO3) | 84.01 | 1.13 g | 13.42 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |
Procedure:
-
In a sealed tube, combine 2,4-dichloropyrimidine (1.0 g, 6.71 mmol), 3-amino-3-methyloxetane (0.70 g, 8.05 mmol), and sodium bicarbonate (1.13 g, 13.42 mmol).
-
Add N,N-dimethylformamide (DMF) (15 mL) to the mixture.
-
Seal the tube and heat the reaction mixture to 85-90 °C for 12-16 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Expected Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 6.0 Hz, 1H), 6.45 (d, J = 6.0 Hz, 1H), 5.50 (br s, 1H), 4.90 (d, J = 6.0 Hz, 2H), 4.60 (d, J = 6.0 Hz, 2H), 1.70 (s, 3H).
-
13C NMR (101 MHz, CDCl3): δ 162.0, 161.5, 158.0, 108.0, 80.5, 54.5, 25.5.
-
Mass Spectrometry (ESI): m/z calculated for C8H10ClN3O [M+H]+: 200.06, found 200.1.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic organic base like DIPEA or an inorganic base such as NaHCO3 or K2CO3 is used to neutralize the HCl generated during the reaction. This prevents the protonation of the amino group of the starting material and product, which would render them non-nucleophilic and halt the reaction.
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can dissolve the reactants and facilitate the SNAr reaction. For less reactive substrates, higher boiling point solvents like DMF or DMSO are preferred to allow for higher reaction temperatures.
-
Reaction Temperature: The reactivity of the heteroaryl chloride dictates the required temperature. Highly activated substrates (e.g., with nitro groups) can react at room temperature, while less activated systems often require heating to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.
-
Purification: Column chromatography is a standard and effective method for purifying these types of compounds, allowing for the separation of the desired product from unreacted starting materials and any potential side products, such as disubstituted pyrimidines.
Conclusion and Future Perspectives
The incorporation of 3-amino-3-methyloxetane into kinase inhibitor scaffolds via nucleophilic aromatic substitution is a robust and versatile strategy. The protocols provided herein offer a solid foundation for the synthesis of novel kinase inhibitor precursors. The resulting N-heteroaryl-3-amino-3-methyloxetane derivatives can be further elaborated, for example, by Suzuki or other cross-coupling reactions at the remaining chloro-position, to generate diverse libraries of potential kinase inhibitors. The unique properties conferred by the 3-amino-3-methyloxetane moiety make it an attractive tool for medicinal chemists seeking to optimize the pharmacological profiles of their lead compounds.
References
- W. J. E. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
- Zimmerman, J. (1996). U.S. Patent No. 5,521,184. Washington, DC: U.S.
- Ren, P., et al. (2010). U.S. Patent No. 8,217,035. Washington, DC: U.S.
- Brik, A., et al. (2004). U.S.
- G. A. M. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710.
- D. A. A., et al. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 27(19), 6529.
- M. De Rosa, et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.
- S. L. B., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3782-3785.
- A. M. E., et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 53(11), 1865-1876.
- J. A. B., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3957-3962.
- B. A. T., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103.
- A. D. D., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1426.
- C. B. (n.d.). N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis. ChemicalBook.
- A. A., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(7), 1500.
- S. R. L. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress.
Application Notes & Protocols: Strategic Incorporation of 3-Methyloxetan-3-amine for the Development of Next-Generation GPCR Modulators
Introduction: The Oxetane Moiety as a Privileged Scaffold in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing pivotal roles in a vast array of physiological processes.[1] Consequently, they are the targets of a significant portion of all approved drugs.[2] The pursuit of novel GPCR modulators with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery. A key strategy in this endeavor is the exploration of novel chemical space through the use of innovative building blocks. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold in medicinal chemistry due to its unique combination of properties.[2][3] This guide focuses on the strategic incorporation of a particularly useful oxetane derivative, 3-Methyloxetan-3-amine, into potential GPCR modulators.
The incorporation of an oxetane motif can confer significant advantages to a drug candidate.[4][5] As a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, oxetanes can improve physicochemical properties such as aqueous solubility and metabolic stability.[4][5] The strained four-membered ring introduces a desirable three-dimensionality, which can lead to enhanced target engagement and selectivity.[6] Furthermore, the electronegative oxygen atom within the oxetane ring can modulate the basicity of adjacent amines, a critical parameter for optimizing drug-like properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical aspects of incorporating this compound into GPCR modulator discovery programs. We will delve into the strategic rationale, provide detailed experimental protocols for chemical synthesis and biological evaluation, and offer insights into the characterization of these novel compounds.
Strategic Value of this compound in GPCR Modulator Design
The decision to incorporate this compound into a lead compound should be driven by a clear understanding of its potential to address specific challenges in drug design. The unique structural and electronic features of this building block can be leveraged to overcome common hurdles in GPCR drug discovery.
Improving Physicochemical Properties
The introduction of the this compound moiety can significantly enhance the "drug-likeness" of a molecule.
-
Aqueous Solubility: The polar nature of the oxetane ring can lead to a substantial increase in aqueous solubility, a critical factor for oral bioavailability.[4][5] Replacing a lipophilic group, such as a gem-dimethyl group, with the more polar oxetane can improve solubility by several orders of magnitude.[4]
-
Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, and its incorporation can block sites of oxidative metabolism.[7] This can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Lipophilicity: The oxetane motif offers a means to increase molecular size and three-dimensionality without a proportional increase in lipophilicity.[5] This is advantageous for developing compounds with a favorable balance of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Modulating Basicity and Target Engagement
The electron-withdrawing nature of the oxetane's oxygen atom can have a profound impact on the basicity of the adjacent amine. This property can be strategically employed to fine-tune the pKa of a molecule, which in turn influences its permeability, target binding, and potential for off-target effects such as hERG inhibition.
The rigid, three-dimensional structure of the oxetane ring can also serve as a valuable scaffold for orienting substituents in a precise manner to optimize interactions with the target GPCR. This can lead to increased potency and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | |
| Molecular Weight | 87.12 g/mol | |
| LogP | -0.266 | |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Experimental Protocols: Synthesis and Characterization
The primary amine of this compound provides a versatile handle for its incorporation into a variety of molecular scaffolds using standard synthetic methodologies. The two most common approaches are amide bond formation and reductive amination.
Protocol 1: Amide Coupling with this compound
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound to form an amide bond.
Diagram 1: Amide Coupling Reaction
Caption: General workflow for amide coupling.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reagents for workup and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.
Causality and Insights:
-
The choice of coupling reagent and base can be critical for achieving high yields, especially with sterically hindered substrates. HATU and HBTU are generally effective for challenging couplings.
-
The reaction temperature can be adjusted depending on the reactivity of the substrates. For less reactive partners, gentle heating may be required.
-
The steric bulk of the methyl group on the oxetane ring may slightly hinder the reaction rate compared to a less substituted amine. Using a slight excess of the amine and extending the reaction time can help drive the reaction to completion.
Protocol 2: Reductive Amination with this compound
This protocol outlines the formation of a secondary amine by reacting an aldehyde or ketone with this compound, followed by in-situ reduction of the resulting imine/enamine.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Materials:
-
Aldehyde or ketone of interest
-
This compound
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Acid catalyst (e.g., Acetic acid)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH), or Tetrahydrofuran (THF))
-
Reagents for workup and purification
Procedure:
-
Imine/Enamine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 - 1.2 eq) in the chosen anhydrous solvent. Add a catalytic amount of acetic acid (e.g., 1-5 mol%). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.[8]
-
Reduction: Add the reducing agent (1.2 - 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred for reductive aminations as it can be added directly to the reaction mixture containing the carbonyl and amine.[9]
-
The use of an acid catalyst accelerates the formation of the imine/enamine intermediate.
-
For less reactive ketones, the reaction may require longer reaction times or gentle heating.
Characterization of this compound Containing Compounds
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the oxetane ring protons, typically appearing as multiplets in the region of 4.0-5.0 ppm. The methyl group on the oxetane will appear as a singlet around 1.3-1.6 ppm. The protons of the newly formed amide or the methylene group adjacent to the nitrogen in the case of reductive amination will also have distinct chemical shifts.
-
¹³C NMR: The carbon atoms of the oxetane ring will have characteristic chemical shifts, typically in the range of 70-85 ppm for the CH₂ groups and a quaternary carbon signal for the carbon bearing the amine and methyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a valuable tool for determining the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.
In Vitro Biological Evaluation
Once the desired compounds have been synthesized and characterized, their biological activity as GPCR modulators needs to be assessed. A tiered approach, starting with primary binding assays and progressing to more complex functional and signaling assays, is recommended.
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for the target GPCR.
Diagram 3: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (synthesized this compound derivatives)
-
Assay buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 4: GPCR Signaling Assays (Functional Assays)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the specific signaling pathway coupled to the target GPCR.
-
cAMP Assays: For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a common functional readout.
-
Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, measuring changes in intracellular calcium concentration is a standard method.
-
β-Arrestin Recruitment Assays: These assays are used to assess the potential for biased agonism, where a ligand preferentially activates G-protein signaling or β-arrestin-mediated signaling.[2]
Diagram 4: Representative GPCR Signaling Pathway (Gq Pathway)
Caption: Simplified Gq-coupled GPCR signaling cascade.
In Vitro ADME Profiling
Early assessment of ADME properties is critical for the successful development of a drug candidate.
-
Metabolic Stability: Incubating the test compounds with liver microsomes or hepatocytes can provide an initial assessment of their metabolic stability.[7]
-
Permeability: Assays such as the Caco-2 permeability assay can predict the intestinal absorption of a compound.
-
CYP Inhibition: Evaluating the potential of the compounds to inhibit major cytochrome P450 (CYP) enzymes is important to assess the risk of drug-drug interactions.[7]
Conclusion and Future Perspectives
The incorporation of this compound represents a powerful strategy for the design and synthesis of novel GPCR modulators with improved physicochemical and pharmacological properties. The protocols and insights provided in this guide offer a practical framework for researchers to explore the potential of this valuable building block. As our understanding of GPCR biology, particularly the nuances of biased agonism and allosteric modulation, continues to grow, the rational design of ligands incorporating unique scaffolds like oxetanes will be at the forefront of developing safer and more effective medicines. The continued exploration of novel synthetic methodologies for the derivatization of oxetanes will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation GPCR-targeted therapeutics.
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Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology. PMC. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
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Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology. PMC. [Link]
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GPCR systems pharmacology: a different perspective on the development of biased therapeutics. American Physiological Society Journal. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
G-protein-coupled receptors (GPCRs), also known as seven-(pass)-transmembrane domain receptors, are the largest family and most diverse group of membrane receptors in eukaryotes. Creative Diagnostics. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS Publications. [Link]
-
Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination. YouTube. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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Application Notes and Protocols: The Strategic Use of 3-amino-3-methyloxetane in the Synthesis of Novel Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced metabolic stability, target specificity, and novel intellectual property.[1] The incorporation of strained ring systems, such as oxetanes, into these complex structures further provides opportunities to fine-tune physicochemical properties like solubility and lipophilicity.[2][3][4] This document provides an in-depth guide on the application of 3-amino-3-methyloxetane as a versatile building block in the synthesis of innovative spiro-N-heterocycles. We will explore established synthetic strategies, including multicomponent reactions, and provide detailed, actionable protocols for the construction of these valuable molecular frameworks.
Introduction: The Value Proposition of Oxetane-Containing Spirocycles
The confluence of a spirocyclic core and an oxetane moiety presents a compelling strategy in drug design. Spirocycles, by definition, feature two rings connected by a single atom, creating a rigid, three-dimensional structure that can project substituents into chemical space in a highly defined manner.[2] This contrasts with traditional flat aromatic systems and can lead to improved pharmacological profiles.
The oxetane ring, a four-membered ether, is not merely a passive structural element. Its inherent ring strain and the Lewis basicity of the oxygen atom can have profound effects on a molecule's properties.[3] Specifically, the incorporation of an oxetane can:
-
Improve Aqueous Solubility: The polar nature of the oxetane ring can enhance solubility, a critical factor for bioavailability.
-
Reduce Lipophilicity: As a replacement for more lipophilic groups like gem-dimethyl, the oxetane can help modulate a compound's lipophilicity (logP).[2]
-
Enhance Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Serve as a Bioisostere: The oxetane motif has been successfully employed as a bioisostere for carbonyl and morpholinyl groups.[3]
3-amino-3-methyloxetane, in particular, is a bifunctional building block that provides both a nucleophilic amine for ring construction and the advantageous oxetane core. This makes it an ideal candidate for the synthesis of novel spiro-N-heterocycles.
Synthetic Strategies for Spirocycle Construction
The primary challenge in synthesizing spiro compounds lies in the controlled formation of the spirocyclic core.[5] Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecules in a single, efficient step.[6][7][8] We will focus on a plausible MCR strategy utilizing 3-amino-3-methyloxetane.
Multicomponent Reaction (MCR) Approach: Synthesis of Spiro-Oxindole-Pyrrolidines
One of the most well-established MCRs for spirocycle synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[9] In this strategy, the condensation of an α-amino acid with a carbonyl compound generates the azomethine ylide in situ. 3-amino-3-methyloxetane can be conceptualized as a constrained α-amino acid analogue for the purpose of this reaction, where the amine and the quaternary carbon are part of the oxetane ring.
The reaction of isatin (or a derivative) with 3-amino-3-methyloxetane can generate an intermediate that, upon decarboxylation (conceptually, ring opening of a transient species or a related mechanism), forms an azomethine ylide. This ylide can then be trapped by a suitable dipolarophile, such as a chalcone, to yield a highly functionalized spiro-oxindole-pyrrolidine.
Workflow for MCR Synthesis of Spiro-Oxindole-Pyrrolidines
Caption: Workflow for the multicomponent synthesis of spiro-oxindole-pyrrolidines.
Experimental Protocols
The following protocols are representative methodologies based on established literature for analogous transformations.[7][9] Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of a Spiro[oxetane-3,3'-pyrrolidin]-2'-one Derivative
This protocol describes a three-component reaction between isatin, 3-amino-3-methyloxetane, and (E)-chalcone.
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
3-amino-3-methyloxetane hydrochloride (1.0 mmol, 1.0 equiv)
-
(E)-Chalcone (1.0 mmol, 1.0 equiv)
-
Triethylamine (1.0 mmol, 1.0 equiv)
-
Methanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), 3-amino-3-methyloxetane hydrochloride (1.0 mmol), (E)-chalcone (1.0 mmol), and methanol (10 mL).
-
Add triethylamine (1.0 mmol) to the suspension to neutralize the hydrochloride salt.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spirocyclic product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Mechanism of the [3+2] cycloaddition for spiro-pyrrolidine synthesis.
Data and Expected Outcomes
The yields and diastereoselectivity of such MCRs can be highly dependent on the specific substrates and reaction conditions used. Below is a table of hypothetical, yet expected, outcomes based on similar reactions reported in the literature.
| Entry | Isatin Derivative | Chalcone Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isatin | Chalcone | Methanol | Reflux | 10 | 75 |
| 2 | 5-Bromo-isatin | 4'-Methoxy-chalcone | Ethanol | Reflux | 12 | 82 |
| 3 | 5-Nitro-isatin | Chalcone | Acetonitrile | 80 | 8 | 68 |
| 4 | N-Methyl-isatin | 4'-Chloro-chalcone | Toluene | 110 | 6 | 78 |
Causality and Experimental Insights
-
Choice of Solvent: Protic solvents like methanol and ethanol are often effective as they can facilitate the formation of the initial imine intermediate. Aprotic solvents like acetonitrile or toluene may be beneficial in cases where the water generated during imine formation needs to be removed.
-
Base: The use of a non-nucleophilic base like triethylamine is crucial when starting with the hydrochloride salt of 3-amino-3-methyloxetane to liberate the free amine without promoting side reactions.
-
Temperature: Thermal conditions are typically required to drive the in situ formation of the azomethine ylide. Microwave irradiation can sometimes be employed to accelerate these reactions.[7][9]
-
Stereochemistry: The cycloaddition step can create multiple new stereocenters. The diastereoselectivity of the reaction is often controlled by the steric and electronic properties of the substituents on the chalcone and isatin.
Conclusion and Future Directions
3-amino-3-methyloxetane is a highly valuable and underutilized building block for the synthesis of novel spiro-N-heterocycles. The application of multicomponent reactions provides a powerful and efficient strategy to access these complex scaffolds in a single step. The resulting spiro[oxetane-pyrrolidine] core combines the desirable properties of both the oxetane and the spirocyclic framework, offering a promising avenue for the development of new therapeutic agents. Future work should focus on expanding the scope of this transformation to include a wider variety of dipolarophiles and isatin derivatives, as well as exploring other types of MCRs where 3-amino-3-methyloxetane can serve as the key amine component.
References
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]
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ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2011). Organic Letters. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
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Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). Molecules. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2020). RSC Medicinal Chemistry. [Link]
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Three-Component Spiro Heterocyclization of Pyrrolediones with Aminoindenones. Synthesis of Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles]. (2018). ResearchGate. [Link]
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Application Notes & Protocols: The Versatile Reactivity of the Primary Amine in 3-Methyloxetan-3-amine
Introduction: The Strategic Value of the 3-Methyloxetan-3-amine Scaffold
In contemporary drug discovery, the pursuit of molecules with optimized physicochemical properties—such as improved solubility, metabolic stability, and polarity—is paramount. The oxetane motif has emerged as a highly valuable structural unit, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2][3] this compound, in particular, is a prized building block. It combines the benefits of the strained, polar oxetane ring with a synthetically versatile primary amine, offering a strategic entry point for constructing diverse molecular architectures without introducing a new stereocenter.[1]
The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, capable of participating in a wide array of bond-forming reactions.[4] This guide provides an in-depth exploration of the key reactions of the primary amine in this compound, offering detailed protocols and expert insights for researchers in medicinal chemistry and organic synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a robust and self-validating system for achieving desired chemical transformations.
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[5][6][7] The primary amine of this compound reacts readily with activated carboxylic acid derivatives to form stable amides.
Scientific Principle: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride, anhydride, or an activated carboxylic acid). This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the final amide product.[8]
Protocol 1.1: Acylation using an Acid Chloride
This is a highly reliable and rapid method for amide formation. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[9]
Detailed Methodology:
-
To a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA) (1.5 eq) to the stirred solution.
-
Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for N-acylation using an acid chloride.
Protocol 1.2: Amide Coupling using a Carboxylic Acid and Coupling Agent
Directly using a carboxylic acid requires a coupling agent to activate the carboxyl group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This avoids the need to prepare acid chlorides.
Common Coupling Reagents:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Phosphonium Salts: BOP, PyBOP
-
Aminium/Uronium Salts: HATU, HBTU
Detailed Methodology (using HATU):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIEA (2.5 eq) in anhydrous Dimethylformamide (DMF) (0.2 M).
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a small volume of DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Parameter | Acid Chloride Method | Coupling Agent Method (HATU) |
| Acylating Agent | R-COCl | R-COOH |
| Activator/Base | DIEA or Et₃N (Base) | HATU (Coupling Agent) + DIEA (Base) |
| Byproduct | DIEA·HCl (salt) | Tetramethylurea, DIEA·HPF₆ |
| Typical Solvent | DCM, THF | DMF, Acetonitrile |
| Reaction Time | 1-4 hours | 2-12 hours |
| Advantages | Fast, highly reactive | High functional group tolerance, avoids acid chlorides |
Sulfonamide Synthesis
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides with improved metabolic stability and different hydrogen bonding capabilities.[10] The synthesis is analogous to N-acylation, typically involving the reaction of the amine with a sulfonyl chloride.
Scientific Principle
The mechanism mirrors that of acylation. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the S-N bond. A base is required to neutralize the generated HCl.[11][12]
Protocol 2.1: Reaction with a Sulfonyl Chloride
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine (as both solvent and base) to a concentration of 0.2 M in a flask under nitrogen.
-
Cool the solution to 0 °C.
-
If using DCM, add pyridine (2.0 eq).
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M aqueous HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography or recrystallization.
Caption: The sequential over-alkylation of a primary amine.
Protocol 3.1: Minimizing Over-Alkylation with Excess Amine
One of the simplest strategies to favor mono-alkylation is to use a large excess of the primary amine. This ensures that the alkyl halide is statistically more likely to encounter a molecule of the starting material rather than the product.
Detailed Methodology:
-
In a sealed tube or pressure vessel, combine the alkyl halide (1.0 eq) with a large excess of this compound (5 to 10 eq).
-
Add a suitable solvent such as ethanol or acetonitrile.
-
Heat the reaction to 60-80 °C for 12-24 hours. Monitor by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in DCM and wash with water or dilute aqueous base (e.g., 1M NaOH) to remove the ammonium salt byproduct.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by flash chromatography to separate the mono-alkylated product from any di-alkylated byproduct.
Reductive Amination: The Superior Strategy for Controlled N-Alkylation
To circumvent the issues of over-alkylation, reductive amination is the preferred method for the controlled synthesis of secondary and tertiary amines. [13]This one-pot reaction converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. [14]
Scientific Principle: Imine Formation and Selective Reduction
The primary amine first condenses with an aldehyde or ketone under weakly acidic conditions to form an imine (or Schiff base). A mild, selective reducing agent, present in the same pot, then reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine product. [14][15]The key is using a reductant that is potent enough to reduce the imine but not so reactive that it reduces the starting carbonyl compound.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice. It is a mild and moisture-tolerant hydride donor that selectively reduces imines in the presence of aldehydes and ketones. [13]
Protocol 4.1: One-Pot Reductive Amination
Detailed Methodology:
-
To a round-bottom flask, add the aldehyde or ketone (1.2 eq), this compound (1.0 eq), and a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M).
-
Add acetic acid (AcOH, 1.2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may gently effervesce.
-
Stir at room temperature for 4-24 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
| Reactant Carbonyl | Product (N-Substituent) | Notes |
| Formaldehyde | -CH₃ (Methyl) | Often used as paraformaldehyde or formalin. |
| Acetaldehyde | -CH₂CH₃ (Ethyl) | Volatile, handle with care. |
| Acetone | -CH(CH₃)₂ (Isopropyl) | A common ketone for this reaction. |
| Benzaldehyde | -CH₂Ph (Benzyl) | A very reliable substrate. |
| Cyclohexanone | -C₆H₁₁ (Cyclohexyl) | Forms a spirocyclic junction at the nitrogen. |
A Note on the Stability of the Oxetane Ring
The oxetane ring possesses significant ring strain (~25.5 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, particularly with strong Lewis or Brønsted acids. [16]However, the vast majority of reactions described herein (N-acylation, sulfonamide formation, reductive amination) are conducted under neutral, basic, or weakly acidic conditions. Under these protocols, the oxetane ring is generally stable and will be retained in the final product. Researchers should exercise caution if contemplating subsequent reactions under strongly acidic conditions, as this could lead to cleavage of the four-membered ring. [17]
References
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from an online organic chemistry textbook. [Link]
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Mr Garner Chemistry. (2012). Amines - Nucleophilic Substitution. YouTube. [Link]
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Organic Chemistry Portal. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. [Link]
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Duncton, M. A. J. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(6), 1412-1431. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database. [Link]
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Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
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National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35697-35701. [Link]
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Application Notes and Protocols for the N-Alkylation of 3-Amino-3-methyloxetane
Introduction: The Strategic Importance of N-Alkylated 3-Amino-3-methyloxetane in Modern Drug Discovery
The oxetane motif has emerged as a highly valuable structural unit in contemporary medicinal chemistry. Its unique physicochemical properties, including low lipophilicity, improved aqueous solubility, and metabolic stability, make it an attractive bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[1] The incorporation of an oxetane ring can significantly enhance the pharmacological profile of a drug candidate. 3-Amino-3-methyloxetane, in particular, serves as a versatile building block, offering a primary amino group for further functionalization. The N-alkylation of this scaffold is a critical transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the key methodologies for the N-alkylation of 3-amino-3-methyloxetane, with a focus on practical, field-proven protocols and the underlying chemical principles.
Core Concepts: Mechanistic Insights into N-Alkylation Strategies
The N-alkylation of 3-amino-3-methyloxetane, a primary amine, can be effectively achieved through two principal synthetic routes: reductive amination and direct alkylation. The choice of method depends on the desired alkyl group, the availability of starting materials, and the overall synthetic strategy.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a powerful, one-pot procedure for the formation of C-N bonds.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[3] This method is highly favored for its broad substrate scope and the ability to avoid over-alkylation, a common issue with direct alkylation methods.[4]
The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material.[4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine via the reaction of 3-amino-3-methyloxetane with a representative aldehyde (e.g., benzaldehyde).
Workflow for Reductive Amination:
Caption: General workflow for the one-pot reductive amination of 3-amino-3-methyloxetane.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 3-Amino-3-methyloxetane | e.g., Sigma-Aldrich | ≥97% |
| Benzaldehyde | e.g., Alfa Aesar | Reagent grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | e.g., Acros Organics | 95% |
| Dichloromethane (DCM) | e.g., Fisher Scientific | Anhydrous |
| Saturated sodium bicarbonate solution | In-house preparation | - |
| Anhydrous sodium sulfate | e.g., VWR Chemicals | Granular |
| Silica gel for column chromatography | e.g., SiliCycle | 230-400 mesh |
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-3-methyloxetane (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add the aldehyde (1.1 eq.) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-amino-3-methyloxetane.
Protocol 2: Direct Alkylation with an Alkyl Halide
Direct alkylation is a straightforward method for introducing alkyl groups, particularly for the synthesis of secondary amines from primary amines. However, careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct. The use of a base is necessary to neutralize the hydrohalic acid formed during the reaction.
Workflow for Direct Alkylation:
Caption: General workflow for the direct alkylation of 3-amino-3-methyloxetane with an alkyl halide.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 3-Amino-3-methyloxetane | e.g., Sigma-Aldrich | ≥97% |
| Benzyl bromide | e.g., TCI America | >98% |
| Potassium carbonate (K₂CO₃) | e.g., J.T. Baker | Anhydrous, powder |
| Acetonitrile (ACN) | e.g., EMD Millipore | Anhydrous |
| Ethyl acetate | e.g., Macron Fine Chemicals | HPLC grade |
| Anhydrous sodium sulfate | e.g., VWR Chemicals | Granular |
| Silica gel for column chromatography | e.g., SiliCycle | 230-400 mesh |
Procedure:
-
To a round-bottom flask, add 3-amino-3-methyloxetane (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Stir the suspension vigorously at room temperature.
-
Add the alkyl halide (e.g., benzyl bromide) (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS. Note: Higher temperatures may be required for less reactive alkyl halides, but this may also increase the rate of dialkylation.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.
Data Presentation: Comparative Overview of N-Alkylation Methods
| Method | Alkylating Agent | Typical Reducing Agent (if applicable) | Key Advantages | Potential Challenges |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | High selectivity for mono-alkylation, broad substrate scope, one-pot procedure.[4] | Requires a suitable carbonyl compound, potential for side reactions with sensitive functional groups. |
| Direct Alkylation | Alkyl halides, Sulfonates | N/A | Simple procedure, readily available alkylating agents. | Risk of over-alkylation, may require elevated temperatures, formation of byproduct salts. |
Troubleshooting and Expert Insights
-
Incomplete reaction in reductive amination: If the reaction stalls, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation. For less reactive carbonyl compounds, the use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves during the imine formation step can be beneficial.
-
Over-alkylation in direct alkylation: To minimize the formation of the dialkylated product, use a slight excess of the amine (e.g., 1.2 eq.) relative to the alkylating agent. Alternatively, adding the alkyl halide slowly to the reaction mixture can also help control the selectivity.
-
Stability of the oxetane ring: The oxetane ring is generally stable under the described N-alkylation conditions. However, strongly acidic or basic conditions and high temperatures should be avoided to prevent potential ring-opening side reactions.
-
Purification challenges: The polarity of the N-alkylated 3-amino-3-methyloxetane products can vary significantly depending on the introduced alkyl group. A careful selection of the eluent system for column chromatography is crucial for effective purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Conclusion
The N-alkylation of 3-amino-3-methyloxetane is a fundamental transformation for the synthesis of novel chemical entities with potential applications in drug discovery. Both reductive amination and direct alkylation are viable and effective methods for this purpose. The choice of the optimal method will depend on the specific synthetic goals and the nature of the desired N-substituent. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated 3-amino-3-methyloxetane derivatives for their research and development programs.
References
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Application Notes and Protocols for Amide Coupling Reactions with 3-Methyloxetan-3-amine
Introduction: The Strategic Value of the 3-Methyloxetane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with improved pharmacological profiles is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for this purpose.[1][2] Specifically, the 3,3-disubstituted oxetane framework is frequently employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][3][4][5] This substitution can confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all while increasing the fraction of sp³-hybridized carbons (Fsp³) to explore three-dimensional chemical space.[1][5]
3-Methyloxetan-3-amine, in particular, is a key building block that introduces this beneficial scaffold. However, its utility is coupled with a distinct synthetic challenge. The amine is primary, yet it is situated on a tertiary carbon adjacent to an oxetane ring. This unique structure presents two key hurdles for standard amide coupling reactions:
-
Steric Hindrance: The neopentyl-like arrangement of the amine significantly impedes the approach to the activated carboxylic acid partner, slowing the rate of nucleophilic attack.[6][7]
-
Reduced Basicity and Nucleophilicity: The electronegative oxygen atom within the oxetane ring exerts a potent inductive electron-withdrawing effect, which lowers the pKa of the adjacent amine.[8][9] This reduction in basicity inherently decreases the amine's nucleophilicity, further compounding the challenge of amide bond formation.
This guide provides a detailed analysis of the factors governing the successful amide coupling of this compound with a range of carboxylic acids. We will explore the mechanistic underpinnings of various coupling strategies, offer field-proven protocols, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
The General Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid's carboxyl group. This is achieved using a coupling reagent, which converts the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is susceptible to nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation.
Selecting the Optimal Coupling Strategy
Given the sterically hindered and electronically deactivated nature of this compound, the choice of coupling reagent is critical. Standard methods may prove inefficient, leading to low yields or requiring harsh conditions. We recommend a tiered approach, starting with the most robust reagents.
Strategy 1: Uronium/Guanidinium Reagents (e.g., HATU)
Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective for challenging couplings, including those involving sterically hindered amines.[10][11][12] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][13] The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety is key, as the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent reaction with the amine.[12]
Rationale for Use:
-
High Reactivity: Generates a very reactive activated ester, overcoming the low nucleophilicity of the amine.
-
Low Racemization: The HOAt leaving group minimizes the risk of epimerization for chiral carboxylic acids.[14]
-
Proven Efficacy: Widely documented for difficult couplings.[12][14]
Strategy 2: Carbodiimide Reagents with Additives (e.g., EDC/OxymaPure®)
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, cost-effective coupling reagents.[15][16] They activate carboxylic acids by forming an O-acylisourea intermediate.[16] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, especially when the subsequent amine attack is slow due to steric hindrance.[17]
To mitigate this, the reaction must include a nucleophilic additive. While HOBt (Hydroxybenzotriazole) is traditional[18][19], modern alternatives like OxymaPure® (Ethyl cyanohydroxyiminoacetate) are often superior. OxymaPure is more acidic, leading to a more reactive ester intermediate, and it is non-explosive, enhancing safety.
Rationale for Use:
-
Cost-Effective: EDC is an inexpensive and readily available reagent.
-
Improved Safety: Using OxymaPure instead of HOBt avoids handling potentially explosive reagents.
-
Clean Workup: The urea byproduct from EDC is water-soluble, simplifying purification.[15]
Strategy 3: Acyl Fluoride Intermediates
For exceptionally difficult couplings where even HATU fails to provide satisfactory yields, an in-situ conversion of the carboxylic acid to an acyl fluoride represents a powerful alternative.[20][21][22] Acyl fluorides are highly reactive yet more stable than acyl chlorides, and their small steric footprint (fluorine being the smallest halogen) is ideal for reacting with hindered amines. Reagents like XtalFluor-E® or TFFH can be used for this transformation.[14][20]
Rationale for Use:
-
Maximum Reactivity: Acyl fluorides are among the most reactive carboxylic acid derivatives for amidation.
-
Minimal Steric Clash: The small size of the fluoride leaving group facilitates the approach of the bulky amine.[20]
-
Effective for "Failed" Reactions: This method is often successful when others provide low to no conversion.[21]
Caption: Decision workflow for selecting a coupling strategy.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific carboxylic acid substrate. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
| Parameter | Protocol 1: HATU | Protocol 2: EDC/OxymaPure | Protocol 3: Acyl Fluoride (TFFH) |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.1 - 1.2 eq | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Reagent | HATU (1.1 eq) | EDC·HCl (1.2 eq) | TFFH (1.2 eq) |
| Additive | N/A | OxymaPure (1.2 eq) | N/A |
| Base | DIPEA (2.5 - 3.0 eq) | DIPEA or Et₃N (3.0 eq) | 2,6-Lutidine (2.5 eq) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF | Anhydrous DCM |
| Temperature | 0 °C to RT (can be heated to 40-50 °C if sluggish) | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2 - 16 hours | 4 - 24 hours | 1 - 6 hours |
Protocol 1: HATU-Mediated Coupling
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a 0.1 - 0.2 M solution).
-
Add HATU (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/OxymaPure-Mediated Coupling
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF (0.1 - 0.2 M).
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: If using DCM, wash the reaction mixture with 1 M HCl (to remove excess base and EDC-urea), saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup by diluting with ethyl acetate and washing multiple times with water and brine to remove the DMF.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Poor quality or wet reagents/solvents. | 1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU).[20] 2. Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the reaction time. 3. Use freshly opened, anhydrous solvents and high-purity reagents. 4. Move to the Acyl Fluoride protocol (Strategy 3).[21] |
| Side Product Formation (e.g., N-acylurea with EDC) | 1. Slow reaction of the amine with the O-acylisourea intermediate allows for intramolecular rearrangement.[17] 2. Epimerization of a chiral carboxylic acid. | 1. Ensure an effective additive (OxymaPure, HOBt) is used with EDC.[23] 2. Add the amine immediately after or concurrently with EDC. 3. For chiral acids, use HATU or COMU which are known to suppress racemization.[14] |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Water-soluble byproducts (EDC-urea, HOBt, DIPEA salts) co-eluting. | 1. To remove DMF, perform multiple washes with a 5% LiCl aqueous solution or water/brine (1:1).[17] 2. Ensure the aqueous workup is thorough. An acidic wash (e.g., 1M HCl or sat. NH₄Cl) will remove basic impurities, while a basic wash (sat. NaHCO₃) will remove acidic impurities like excess carboxylic acid and HOBt/Oxyma. |
Conclusion
The successful synthesis of amides from this compound is a critical capability for medicinal chemists seeking to leverage the advantageous properties of the oxetane scaffold. While the inherent steric and electronic properties of this amine present a notable synthetic hurdle, these challenges can be reliably overcome through the rational selection of modern coupling reagents and carefully optimized reaction protocols. By starting with a robust uronium reagent like HATU and escalating to more powerful methods like acyl fluoride generation when necessary, researchers can efficiently access these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline this process, enabling the continued exploration of oxetane-containing molecules in the development of next-generation therapeutics.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11679. [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 415-418. [Link]
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ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]
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Nielsen, M. K., Uggerhøj, L. E., & Dorosz, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11284–11288. [Link]
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Request PDF. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]
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Guchhait, S. K., & Chandgude, A. L. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 2(24), 9074. [Link]
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ResearchGate. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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RSC Publishing. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyloxetane. PubChem Compound Database. [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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ChemRxiv. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]
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ResearchGate. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
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Finetech Industry Limited. (n.d.). This compound. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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MDPI. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
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BORIS Portal. (2024). Green Chemistry. [Link]
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National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
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Reddit. (2022). r/Chempros: EDC-HOBt Amide coupling workup help. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
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ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
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National Center for Biotechnology Information. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. [Link]
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National Center for Biotechnology Information. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database. [Link]
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Application Notes and Protocols: 3-Methyloxetan-3-amine as a Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Bioisosteres in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosterism, the practice of substituting one chemical moiety for another with similar steric and electronic properties, has emerged as a powerful tool in this optimization process. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisostere, offering a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional structure.[1] Its incorporation can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1] This guide focuses on a particularly valuable, yet underutilized, building block: 3-Methyloxetan-3-amine .
The Unique Proposition of this compound
This compound presents a compelling case as a bioisosteric replacement for the commonly employed tert-butylamine and gem-dimethylamine moieties. While these groups are often incorporated to introduce steric bulk and block metabolic hotspots, they can also significantly increase lipophilicity, potentially leading to off-target effects and poor solubility. This compound offers a solution to this challenge by providing a similar steric footprint while introducing a polar oxetane ring. This strategic replacement can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical factor in the development of viable drug candidates.
Key Advantages of Incorporating this compound:
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, significantly improving the aqueous solubility of the parent molecule compared to its lipophilic tert-butyl or gem-dimethyl counterparts.
-
Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for alkyl groups.[2] This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Reduced Lipophilicity (LogP): The introduction of the polar oxetane moiety typically leads to a decrease in the octanol-water partition coefficient (LogP), which can be beneficial for reducing off-target toxicities.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can subtly reduce the basicity of the adjacent amine. This fine-tuning of pKa can be crucial for optimizing target engagement and cell permeability.
-
Increased sp³ Character: The three-dimensional nature of the oxetane ring increases the sp³ character of the molecule, a feature often associated with improved clinical success rates for drug candidates.
Physicochemical Property Comparison: tert-Butylamine vs. This compound
To illustrate the impact of this bioisosteric replacement, the following table provides a comparison of the calculated physicochemical properties of tert-butylamine and this compound.
| Property | tert-Butylamine | This compound | Rationale for Impact on Drug Candidates |
| Molecular Weight ( g/mol ) | 73.14[3][4] | 87.12[1][5] | Minimal increase in molecular weight for significant property modulation. |
| Calculated LogP | 0.3[3][4] | -0.8[1][5] | Significant reduction in lipophilicity, potentially improving solubility and reducing off-target effects. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 35.3 Ų[1][5] | Increased polarity, suggesting improved aqueous solubility and potential for enhanced interactions with polar targets. |
| Hydrogen Bond Acceptors | 1 | 2 | The additional oxygen atom provides another site for hydrogen bonding, contributing to improved solubility. |
| Hydrogen Bond Donors | 1 | 1 | The primary amine functionality is retained for key interactions. |
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent incorporation into target molecules. These protocols are based on established synthetic transformations and have been adapted for this specific building block.
Protocol 1: Synthesis of this compound from 3-Methyl-3-oxetanemethanol
This multi-step synthesis provides a reliable route to this compound from the commercially available starting material, 3-Methyl-3-oxetanemethanol. The key steps involve conversion of the primary alcohol to a good leaving group (tosylate), displacement with azide, and subsequent reduction to the primary amine.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Tosylation of 3-Methyl-3-oxetanemethanol:
-
To a stirred solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(tosyloxymethyl)-3-methyloxetane, which can often be used in the next step without further purification.
-
-
Azidation of 3-(Tosyloxymethyl)-3-methyloxetane:
-
To a solution of 3-(tosyloxymethyl)-3-methyloxetane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield 3-(azidomethyl)-3-methyloxetane. Caution: Organic azides can be explosive and should be handled with care.
-
-
Reduction of 3-(Azidomethyl)-3-methyloxetane to this compound:
-
Method A (Catalytic Hydrogenation): To a solution of 3-(azidomethyl)-3-methyloxetane (1.0 eq) in methanol, add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Method B (Lithium Aluminum Hydride Reduction): To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(azidomethyl)-3-methyloxetane (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Protocol 2: Incorporation of this compound via Amide Coupling
This protocol describes the formation of an amide bond between a carboxylic acid and this compound using standard peptide coupling reagents.
Workflow Diagram:
Caption: Workflow for amide coupling with this compound.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: Incorporation of this compound via Reductive Amination
This protocol details the formation of a secondary amine by reacting an aldehyde or ketone with this compound, followed by in-situ reduction of the intermediate imine.[6][7]
Workflow Diagram:
Caption: Workflow for reductive amination with this compound.
Step-by-Step Methodology:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Characterization and Data Interpretation
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.5-4.3 (m, 4H, -CH₂-O- of oxetane ring)
-
δ 1.6-1.4 (s, 2H, -NH₂)
-
δ 1.3-1.2 (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 80-78 (-CH₂-O- of oxetane ring)
-
δ 45-43 (quaternary carbon of oxetane ring)
-
δ 25-23 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
3380-3300 (N-H stretch, primary amine)
-
2970-2850 (C-H stretch, alkyl)
-
1620-1580 (N-H bend, primary amine)
-
980-960 (C-O-C stretch, oxetane ring)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z 87.
-
Common fragmentation patterns would involve loss of methyl, amino, and ring-opening fragments.
-
Conclusion
This compound is a valuable and strategic building block for medicinal chemists seeking to fine-tune the properties of their lead compounds. Its ability to serve as a polar and metabolically stable bioisostere for tert-butylamine and gem-dimethylamine groups offers a powerful approach to enhancing solubility, improving metabolic stability, and reducing lipophilicity, thereby increasing the likelihood of developing successful drug candidates. The protocols outlined in this guide provide a practical framework for the synthesis and incorporation of this promising moiety into diverse molecular scaffolds.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
-
PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
-
PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane.
- Fisher Scientific. (n.d.). 3-Amino-3-methyloxetane, 95%.
- Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97%.
- Master Organic Chemistry. (2017).
- Chemistry LibreTexts. (2020). 21.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PubChemLite. (n.d.). 3-amino-3-methyloxetane (C4H9NO).
- YouTube. (2023).
- BenchChem. (2025). A Comparative Analysis of Tert-Butylamine and Sec-Butylamine in Synthesis.
-
PubChem. (n.d.). tert-Butylamine. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Methyl-3-oxetanemethanol 98%.
- ChemicalBook. (n.d.). 3-Methyl-3-oxetanemethanol 3143-02-0 wiki.
- Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
- Stenutz. (n.d.). 3-amino-3-methyloxetane.
- Wikipedia. (n.d.). tert-Butylamine.
- Google Patents. (n.d.).
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Application Note & Protocol: Leveraging 3-Amino-3-methyloxetane for Enhanced Drug-like Properties
A Senior Application Scientist's Guide to a Powerful Bioisostere for Modern Medicinal Chemistry
Introduction: In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the pervasive challenges of poor pharmacokinetics. Among these, 3-amino-3-methyloxetane has emerged as a particularly effective bioisostere for significantly improving the drug-like properties of lead compounds. Its unique combination of a strained, polar oxetane ring and a sterically hindered amino group offers a powerful strategy to concurrently address issues of solubility, lipophilicity, and metabolic stability.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical overview of 3-amino-3-methyloxetane. We will explore the mechanistic basis for its beneficial effects, present detailed and validated experimental protocols for its synthesis and incorporation, and showcase the quantitative improvements it can confer upon drug candidates.
The Strategic Imperative for 3-Amino-3-methyloxetane in Drug Design
The incorporation of 3-amino-3-methyloxetane is a deliberate strategy to mitigate common liabilities that often lead to the failure of promising drug candidates. The rationale for its use is grounded in its distinct physicochemical characteristics.
1. Enhancement of Aqueous Solubility: The introduction of the polar oxetane moiety can significantly improve the aqueous solubility of a compound. The strained four-membered ring presents a unique dipole moment and the oxygen atom acts as a hydrogen bond acceptor. This increased polarity, coupled with the basicity of the amino group which allows for salt formation, disrupts the crystal lattice packing of the molecule, thereby reducing the energy required for solvation.
2. Reduction of Lipophilicity: High lipophilicity is a frequent culprit in poor ADME (absorption, distribution, metabolism, and excretion) profiles. The 3-amino-3-methyloxetane fragment serves as a "hydrophilic flag," effectively lowering the molecule's logP and logD values. This reduction in lipophilicity can lead to improved oral bioavailability and a more favorable safety profile by minimizing off-target hydrophobic interactions.
3. Increased Metabolic Stability: A significant advantage of this moiety is its contribution to metabolic stability. The gem-dimethyl group adjacent to the amine provides steric shielding, hindering the approach of metabolic enzymes like cytochrome P450s that are responsible for oxidative metabolism.[1] This can lead to a longer in vivo half-life, reduced clearance, and sustained therapeutic exposure.
4. Vectorial Projection and Conformational Constraint: The tetrahedral geometry of the oxetane ring projects the amino substituent out of the plane of an adjacent aromatic system. This three-dimensional feature can be exploited to explore new binding interactions within a target protein that may not be accessible with flatter, more conventional linkers.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3-methyloxetane
The synthesis of 3-amino-3-methyloxetane can be achieved through various routes. One common approach involves the cyclization of a suitable precursor followed by functional group manipulation.[2]
Materials:
-
1,1,1-tri(hydroxylmethyl)ethane
-
Diethyl carbonate
-
4-Toluenesulfonyl chloride
-
Sodium azide
-
Lithium aluminum hydride (LAH)
-
Appropriate solvents (e.g., DMF, THF) and reagents for workup and purification.
Procedure:
-
Cyclization: Prepare 3-hydroxymethyl-3-methyloxetane by the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate.[2]
-
Tosylation: Convert the resulting alcohol to the corresponding tosylate by reacting it with 4-toluenesulfonyl chloride in the presence of a base.
-
Azide Displacement: Displace the tosylate with sodium azide in a suitable solvent like DMF to yield 3-azidomethyl-3-methyloxetane.[2]
-
Reduction: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride in an ethereal solvent.
-
Workup and Purification: Carefully quench the reaction and perform an appropriate aqueous workup. The final product, 3-amino-3-methyloxetane, can be purified by distillation or chromatography.
Protocol 2: Incorporation into a Lead Compound via Reductive Amination
Reductive amination is a robust and widely used method for coupling amines with carbonyl compounds.
Materials:
-
Aldehyde or ketone-containing lead compound
-
3-Amino-3-methyloxetane
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the lead compound and 1.1 equivalents of 3-amino-3-methyloxetane in DCM.
-
Add 1.5 equivalents of STAB to the mixture. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary or tertiary amine.
Quantitative Impact on Drug-like Properties
The table below provides a representative summary of the improvements in key physicochemical properties that can be achieved by replacing a common structural motif, such as a tert-butyl group, with 3-amino-3-methyloxetane.
| Property | Parent Compound (with tert-butyl) | Analog (with 3-Amino-3-methyloxetane) | Rationale for Improvement |
| Aqueous Solubility (µM) | 5 | 150 | Increased polarity and H-bonding capacity |
| cLogP | 4.2 | 2.5 | Introduction of polar oxetane and amine |
| Metabolic Stability (t½ in microsomes, min) | 10 | > 60 | Steric shielding of the amine by gem-dimethyl group[1] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 8 | 5 | Maintained good permeability despite increased polarity |
Visualizing the Concepts
Caption: Experimental workflow for reductive amination with 3-amino-3-methyloxetane.
Conclusion
3-Amino-3-methyloxetane is a valuable and versatile building block in modern medicinal chemistry for enhancing the properties of drug candidates. Its judicious application can effectively address common challenges related to solubility, lipophilicity, and metabolic stability that often hinder the progression of otherwise promising compounds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently employ this powerful bioisostere in their drug discovery endeavors, ultimately increasing the probability of developing successful therapeutics.
References
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]
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Title: 3-Amino-3-methyloxetane Source: Amazon S3 URL: [Link]
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Title: Synthesis of 3-azidomethyl-3-methyloxetane Source: ResearchGate URL: [Link]
-
Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL: [Link]
-
Title: 3-Amino-3-methyloxetane | C4H9NO Source: PubChem URL: [Link]
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Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: PubMed Central URL: [Link]
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Title: Strategies for improving the solubility and metabolic stability of griseofulvin analogues Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: National Institutes of Health URL: [Link]
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Application Notes and Protocols for Characterizing the Pharmacokinetic Profile of 3-Methyloxetan-3-amine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3-Methyloxetan-3-amine Moiety in Drug Discovery
The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that confer improved physicochemical and pharmacokinetic properties upon lead candidates. The this compound moiety has emerged as a valuable building block in medicinal chemistry, offering a unique combination of features to overcome common developmental hurdles such as poor solubility and metabolic instability.[1][2] Oxetanes, as four-membered cyclic ethers, introduce a desirable three-dimensionality and polarity into molecules.[3] The incorporation of the this compound group, in particular, provides a strategic tool to modulate key absorption, distribution, metabolism, and excretion (ADME) parameters, ultimately enhancing the potential for clinical success.
This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of compounds containing the this compound scaffold. It further details robust, field-proven protocols for the in vitro and in vivo characterization of these compounds, empowering researchers to make data-driven decisions in their drug development programs.
The Anticipated Pharmacokinetic Profile: A Synthesis of Known Effects
The unique structural and electronic properties of the oxetane ring allow for predictable improvements in the ADME profile of a drug candidate.[4] When appended to a molecule, particularly as a replacement for more metabolically labile groups like a gem-dimethyl or carbonyl group, the this compound moiety is expected to confer the following advantages:[5][6]
Absorption and Solubility
A primary benefit of the oxetane ring is its ability to significantly enhance aqueous solubility.[1][4] This is attributed to the polarity of the ether oxygen and the rigid, three-dimensional structure that can disrupt crystal lattice packing. For compounds containing the this compound moiety, this translates to a higher likelihood of good oral absorption, as dissolution is often a rate-limiting step for bioavailability. The increase in solubility can be substantial, ranging from a few fold to over a thousand-fold depending on the molecular context.[4][6]
Distribution
The oxetane's oxygen atom acts as an electron-withdrawing group, which has a profound impact on adjacent functionalities. For the this compound moiety, this effect significantly reduces the basicity (pKa) of the primary amine.[3][6] This modulation of pKa is critical for controlling the volume of distribution (Vd). By reducing the extent of protonation at physiological pH, the moiety can decrease non-specific binding to acidic tissues and phospholipids, potentially leading to a more favorable and predictable distribution profile. Furthermore, the replacement of lipophilic groups with the more polar oxetane typically lowers the overall lipophilicity (LogD) of the compound, which can also contribute to a reduced Vd and lower potential for off-target toxicities.[4][7]
Metabolism
Enhanced metabolic stability is a hallmark of oxetane-containing compounds.[5][7] The oxetane ring itself is generally robust and can serve to block sites of metabolic oxidation.[7] A key advantage is the potential to steer metabolism away from the cytochrome P450 (CYP450) enzyme system, which is the primary pathway for the metabolism of most drugs and a common source of drug-drug interactions (DDIs).[8] Instead, oxetane-containing compounds may be metabolized via hydrolysis by microsomal epoxide hydrolase (mEH), offering a safer metabolic route.[8] This shift can significantly reduce the risk of DDIs and lead to a more predictable and prolonged in vivo exposure.
Excretion
The combined effects of increased solubility and altered metabolic pathways can influence the route and rate of excretion. With enhanced hydrophilicity, renal clearance may become a more prominent excretion pathway for the parent compound or its metabolites.
Data Summary: Predicted Physicochemical Property Modulation
The following tables summarize the expected impact of incorporating a this compound moiety as a bioisosteric replacement for a gem-dimethyl group, based on published data for similar oxetane substitutions.
Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere
| Property | Parent Compound (with gem-Dimethyl) | Oxetane Analog | Expected Fold Change/Difference | Reference |
| Aqueous Solubility | Low | High | 4 to >4000-fold increase | [4][6] |
| Lipophilicity (LogD) | High | Low | Reduction in LogD | [4][6] |
| Metabolic Stability (t½) | Low | High | Increased half-life | [5][7] |
Table 2: pKa Modulation of an Adjacent Amine
| Property | Parent Compound (Amine) | Oxetane-Substituted Amine | pKa Difference | Reference |
| Basicity (pKa) | ~10 | ~7.3 | ~2.7 units lower | [3][6] |
Experimental Protocols for Pharmacokinetic Characterization
To empirically determine the pharmacokinetic profile of a novel compound containing the this compound moiety, a tiered approach of in vitro and in vivo assays is recommended.
Workflow for In Vitro ADME Profiling
Caption: Interrelationship of primary pharmacokinetic parameters.
Conclusion
The this compound moiety represents a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its incorporation can lead to significant improvements in solubility, metabolic stability, and other key ADME parameters. [1][4][7]By leveraging the predictive power of this scaffold and employing the robust characterization protocols outlined in this guide, researchers can accelerate the identification and development of novel therapeutics with a higher probability of clinical success.
References
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Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
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Waduthanthri, K. D., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1463. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]
-
Baumann, A. N., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12561-12586. [Link]
-
Baumann, A. N., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8449-8468. [Link]
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- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
Application Note: 3-Methyloxetan-3-amine as a Novel Building Block for Enhancing Aqueous Solubility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tackling the Challenge of Poor Solubility
Poor aqueous solubility is a significant hurdle in drug discovery, often leading to low bioavailability, formulation difficulties, and ultimately, the failure of promising drug candidates.[1][2] Medicinal chemists are constantly seeking innovative strategies to improve the physicochemical properties of lead compounds.[3] One such strategy that has gained considerable attention is the incorporation of small, polar, three-dimensional motifs to disrupt crystal packing and enhance interactions with water.[3][4] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in this regard.[5][6] This application note focuses on a specific derivative, 3-Methyloxetan-3-amine, and its potential role in enhancing aqueous solubility. While direct literature on this specific compound's application is emerging, its properties can be understood through the extensive research on oxetanes in medicinal chemistry.
The Oxetane Moiety: A Versatile Tool for Physicochemical Property Modulation
The oxetane ring is a compact, polar, and sp3-rich motif that offers several advantages in drug design.[5] It is increasingly used as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[3][7]
-
As a gem-dimethyl surrogate: The oxetane group provides a similar steric profile to the gem-dimethyl group but introduces polarity. This can disrupt undesirable lipophilic interactions and significantly improve aqueous solubility.[3][6]
-
As a carbonyl surrogate: The oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity to a carbonyl group but is generally more resistant to metabolic degradation.[3]
The incorporation of an oxetane can beneficially influence not only solubility but also metabolic stability, lipophilicity, and the basicity of proximal amines.[7]
This compound: Physicochemical Properties and Rationale for Use
This compound (also known as 3-methyl-3-oxetanamine) is a bifunctional molecule that combines the advantageous properties of the oxetane ring with a primary amine.[8][9]
| Property | Value | Source |
| Molecular Formula | C4H9NO | [9] |
| Molecular Weight | 87.12 g/mol | [9] |
| XLogP3-AA | -0.8 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Topological Polar Surface Area | 35.3 Ų | [9] |
The low XLogP3 value indicates a high degree of hydrophilicity. The presence of both a hydrogen bond donor (the amine group) and two acceptors (the ether oxygen and the amine nitrogen) suggests a strong potential for interaction with water molecules, a key factor in aqueous solubility.
The primary amine group provides a convenient handle for synthetic elaboration, allowing for the facile incorporation of this moiety into a wide range of molecular scaffolds.[8] Furthermore, the oxetane ring can modulate the basicity (pKa) of the adjacent amine due to the electron-withdrawing nature of the ether oxygen, which can be a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition.[6]
Mechanism of Solubility Enhancement
The introduction of the this compound moiety into a poorly soluble parent molecule is hypothesized to enhance aqueous solubility through several mechanisms:
-
Increased Polarity: The inherent polarity of the oxetane ring and the primary amine significantly increases the overall polarity of the molecule.
-
Disruption of Crystal Lattice: The three-dimensional, non-planar structure of the oxetane ring can disrupt the planar stacking and strong intermolecular interactions that favor a stable, less soluble crystalline form.
-
Enhanced Hydration: The ether oxygen and the amino group act as hydrogen bond acceptors and donors, respectively, facilitating favorable interactions with water molecules and promoting dissolution.
Figure 1. Conceptual diagram illustrating the proposed mechanism of solubility enhancement by this compound.
Experimental Protocol: Evaluating the Impact of this compound on Aqueous Solubility
This protocol outlines a general workflow for synthesizing a derivative of a poorly soluble compound with this compound and subsequently measuring the change in aqueous solubility.
Figure 2. A generalized experimental workflow for assessing the impact of this compound on aqueous solubility.
Part 1: Synthesis of the this compound Analogue
This is a representative protocol assuming the parent compound has a carboxylic acid or an aldehyde/ketone functionality.
A. Amide Coupling (for carboxylic acid parent compounds):
-
Dissolve the parent carboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Perform an aqueous workup and purify the crude product by column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
B. Reductive Amination (for aldehyde/ketone parent compounds):
-
Dissolve the parent aldehyde or ketone (1 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part 2: Aqueous Solubility Measurement (Kinetic Solubility Assay)
-
Prepare 10 mM stock solutions of the parent compound and the this compound analogue in DMSO.
-
In a 96-well plate, add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. Prepare in triplicate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method with a standard curve.
-
Calculate the average solubility for both the parent and the analogue.
Data Interpretation and Case Studies
While specific data for this compound is not extensively published, the broader class of oxetane-containing compounds has shown significant improvements in solubility.
| Parent Compound Class | Modification | Fold Increase in Aqueous Solubility | Reference |
| Lipophilic Amine | Replacement of gem-dimethyl with oxetane | 4x to >4000x | [6] |
| RSV Inhibitor | Introduction of an oxetane moiety | Qualitative Improvement | [5] |
| mTOR Inhibitor | Introduction of an oxetane moiety | Qualitative Improvement | [5] |
It is anticipated that the incorporation of this compound would lead to similar or even more pronounced increases in aqueous solubility due to the combined effects of the oxetane ring and the primary amine.
Conclusion
This compound is a promising and versatile building block for medicinal chemists aiming to improve the aqueous solubility of drug candidates. Its unique combination of a polar, three-dimensional oxetane ring and a synthetically accessible primary amine provides a powerful tool to overcome one of the most common challenges in drug discovery. The protocols outlined in this application note provide a framework for the synthesis and evaluation of this compound-containing analogues to enhance the drug-like properties of novel therapeutic agents.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
Kuhn, L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12537–12564. [Link]
-
(n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. ResearchGate. Retrieved January 5, 2026, from [Link]
-
(n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF. ResearchGate. Retrieved January 5, 2026, from [Link]
-
de la Fuente, M., et al. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 11(10), 1147–1154. [Link]
-
3-Amino-3-methyloxetane. (n.d.). Amazon S3. Retrieved January 5, 2026, from [Link]
-
Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
3-Amino-3-methyloxetane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2020, September 1). RSC Publishing. [Link]
-
(n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. ResearchGate. Retrieved January 5, 2026, from [Link]
-
(3-Methyloxetan-3-yl)methanamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(16), 3479–3482. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen. [Link]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyloxetan-3-amine
Welcome to the technical support center for the synthesis of 3-Methyloxetan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. The unique physicochemical properties imparted by the oxetane ring make it an attractive motif, but its synthesis can present specific challenges owing to the inherent strain of the four-membered ring system.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during the synthesis of this compound and its precursors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most common synthetic routes proceed from 3-Methyl-3-oxetanemethanol, which is a readily available starting material.[4][5] The primary strategy involves converting the primary alcohol into a suitable leaving group, followed by nucleophilic substitution with an amine source.
Problem 1: Low Yield or Decomposition during Conversion of Alcohol to Leaving Group (Halide/Tosylate)
Question: I am attempting to convert 3-Methyl-3-oxetanemethanol to its corresponding bromide (or tosylate) and am experiencing low yields and the formation of multiple byproducts. What is happening?
Answer:
The primary cause of failure in this step is the instability of the oxetane ring under harsh or acidic conditions.[6][7] The ring strain makes it susceptible to acid-catalyzed ring-opening, leading to the formation of diol or polymer-like side products.
Causality & Solution:
-
Avoid Strong Acids: Standard methods for converting alcohols to halides, such as using HBr or SOCl₂, generate strong acids that will degrade the oxetane.
-
Recommended Protocol (Bromination): The Appel reaction is the method of choice as it proceeds under neutral conditions. This reaction uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate the alkyl bromide in situ.[8]
-
Mechanism Insight: The PPh₃ initially reacts with CBr₄ to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion. This avoids the generation of free acid.
-
-
Recommended Protocol (Tosylation): For tosylation, the reaction of p-toluenesulfonyl chloride (TsCl) with the alcohol should be performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent like dichloromethane (DCM). This minimizes side reactions and prevents the accumulation of pyridinium hydrochloride, which can promote ring-opening.
| Method | Reagents | Solvent | Temp. | Key Advantages |
| Appel Reaction | CBr₄, PPh₃ | DCM | 0 °C to RT | Neutral conditions, high yield, minimizes ring-opening.[8] |
| Tosylation | TsCl, Pyridine or TEA | DCM | 0 °C | Forms a stable, crystalline intermediate; avoids strong acid. |
Problem 2: Inefficient Amination and/or Formation of Side Products
Question: My amination of 3-(bromomethyl)-3-methyloxetane with ammonia is giving poor conversion and a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?
Answer:
This is a classic challenge in amine synthesis. The product, this compound, is nucleophilic and can compete with the ammonia source to react with the starting halide, leading to over-alkylation. Furthermore, direct amination with ammonia often requires high pressure and temperature, which can promote side reactions.[9]
Causality & Solution:
-
Statistical Control: To favor the formation of the primary amine, a very large excess of the aminating agent is required to outcompete the product amine statistically.
-
High-Pressure Ammonia: Use a significant excess of liquid ammonia in a sealed pressure vessel (autoclave).[10] This is often the most direct route but requires specialized equipment.
-
-
Strategic Synthesis using Ammonia Surrogates: A more controlled and often higher-yielding approach in a standard laboratory setting is to use an "ammonia equivalent" that can only add once. The resulting intermediate is then converted to the primary amine in a separate step.
-
Gabriel Synthesis: Use potassium phthalimide as the nitrogen nucleophile. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure) or aqueous acid/base, to release the desired primary amine. The steric bulk and reduced nucleophilicity of the intermediate prevent over-alkylation.
-
Azide Method: Use sodium azide (NaN₃) as the nucleophile to form 3-(azidomethyl)-3-methyloxetane.[11] This is a highly efficient Sₙ2 reaction. The resulting azide is then cleanly reduced to the primary amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or by using a Staudinger reaction (PPh₃, then H₂O).
-
Workflow: Strategic Amination
Caption: Decision workflow for the amination step.
Problem 3: Failure or Low Yield with the Mitsunobu Reaction
Question: I tried a one-step conversion of 3-Methyl-3-oxetanemethanol to the amine using Mitsunobu conditions, but the reaction failed. Why?
Answer:
The Mitsunobu reaction is a powerful tool for converting alcohols to various functional groups, but it has specific requirements, particularly regarding the nucleophile.[12][13]
Causality & Solution:
-
Nucleophile Acidity: The reaction requires a pronucleophile with a pKa of generally less than 13.[12] Ammonia (pKa ~38) is not acidic enough to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD). This is a common point of failure.
-
Correct Nucleophile Choice: You must use a nitrogen nucleophile that meets the pKa requirement. Suitable options include phthalimide, hydrazoic acid (HN₃, generated in situ), or sulfonamides.[14][15] Following the Mitsunobu reaction, a deprotection step is required to reveal the primary amine.
-
Reaction Conditions: The Mitsunobu reaction is highly sensitive to reagent quality and stoichiometry. Ensure anhydrous conditions and use pure reagents. The order of addition can also be critical; typically, the alcohol, phosphine, and nitrogen nucleophile are mixed before the slow, cooled (0 °C) addition of the azodicarboxylate.[16]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable route for synthesizing this compound in a standard research lab?
The two-step sequence starting from 3-Methyl-3-oxetanemethanol is the most robust and widely adopted method. Specifically:
-
Bromination using CBr₄/PPh₃ to yield 3-(bromomethyl)-3-methyloxetane.[8]
-
Amination via the azide method (NaN₃ followed by reduction) offers excellent control and high yields without requiring specialized high-pressure equipment.
Q2: How can I purify the final product, this compound? It seems to be volatile and water-soluble.
Purification of small, polar amines can be challenging.
-
Distillation: The preferred method for final purification is fractional distillation under reduced pressure. The amine has a relatively low boiling point.
-
Salt Formation: If distillation is not feasible or if the product needs to be stored as a stable solid, it can be converted to its hydrochloride salt. This is achieved by dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent. The salt will often precipitate and can be collected by filtration.
-
Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine, which leads to streaking and poor separation. If chromatography is necessary, consider using:
-
Treated Silica: Pre-treating the silica gel with a triethylamine/hexane mixture to neutralize acidic sites.
-
Basic Mobile Phase: Incorporating a small amount (~1-2%) of triethylamine or a 7N ammonia solution in methanol into the eluent system (e.g., DCM/Methanol).
-
Q3: What are the key analytical signatures I should look for to confirm my product and intermediates?
| Compound | ¹H NMR Key Signals (CDCl₃, approx. δ) | ¹³C NMR Key Signals (CDCl₃, approx. δ) | IR Spectroscopy (cm⁻¹) |
| 3-Methyl-3-oxetanemethanol | 4.4 (d, 2H, oxetane CH₂), 4.3 (d, 2H, oxetane CH₂), 3.7 (s, 2H, CH₂OH), 1.3 (s, 3H, CH₃) | ~79 (oxetane CH₂), ~70 (CH₂OH), ~40 (quat. C), ~21 (CH₃) | 3400-3200 (br, O-H), ~980 (oxetane ring) |
| 3-(Bromomethyl)-3-methyloxetane | 4.4-4.5 (m, 4H, oxetane CH₂), 3.6 (s, 2H, CH₂Br), 1.4 (s, 3H, CH₃)[8] | ~80 (oxetane CH₂), ~42 (quat. C), ~38 (CH₂Br), ~22 (CH₃) | ~980 (oxetane ring) |
| This compound | 4.5 (d, 2H, oxetane CH₂), 4.2 (d, 2H, oxetane CH₂), 1.5 (s, 2H, NH₂, br), 1.4 (s, 3H, CH₃) | ~77 (oxetane CH₂), ~55 (quat. C-N), ~45 (quat. C), ~28 (CH₃) | 3400-3300 (N-H stretch), ~980 (oxetane ring) |
Q4: Are there any alternative synthetic routes that start from a different precursor?
While starting from 3-Methyl-3-oxetanemethanol is most common, other routes exist, often starting from oxetan-3-one.[6][7] For example, a Strecker synthesis on oxetan-3-one could provide a route to 3-amino-3-cyanooxetane, which could then be further manipulated. However, these routes are often more complex and may involve less stable intermediates. The Henry reaction (nitroaldol) followed by reduction is another possibility for introducing an aminomethyl group.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-3-methyloxetane
This protocol is adapted from established procedures for Appel-type reactions.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-Methyl-3-oxetanemethanol (1.0 eq) and carbon tetrabromide (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Workup:
-
Reduce the solvent volume in vacuo.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of Celite or silica gel, washing thoroughly with hexane.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Azide Intermediate
-
Azide Formation:
-
In a round-bottom flask, dissolve crude 3-(bromomethyl)-3-methyloxetane (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 3-(azidomethyl)-3-methyloxetane. Caution: Organic azides can be explosive; handle with care and avoid heating neat.
-
-
Azide Reduction (Hydrogenation):
-
Dissolve the crude azide in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine. Purify by vacuum distillation as described in the FAQ section.
-
Synthesis and Purification Overview
Caption: Recommended synthetic workflow.
References
-
ResearchGate. Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. Available from: [Link]
-
ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. Available from: [Link]
-
Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15334-15397. Available from: [Link]
-
ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Available from: [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]
- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
Homework.Study.com. Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3.... Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]
-
National Institutes of Health (NIH). Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Available from: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]
-
ResearchGate. Oxetan-3-one: Chemistry and synthesis | Request PDF. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
- Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available from: [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]
-
Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]
-
ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]
- Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
Sources
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- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]
- 9. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 10. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3-Amino-3-methyloxetane
Welcome to the technical support guide for the synthesis of 3-amino-3-methyloxetane (3-Methyl-3-oxetanamine). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. By understanding the causality behind these issues, you can optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing mechanistic insights and actionable solutions.
Issue 1: Formation of Azetidine or Other Ring-Rearranged Byproducts
Question: During my intramolecular cyclization to form the oxetane ring, I'm observing a significant amount of a byproduct with a similar mass, which I suspect is 3-hydroxy-3-methylazetidine. Why is this happening and how can I prevent it?
Answer:
-
Plausible Cause & Mechanism: This is a classic case of competing intramolecular nucleophilic substitution (SNi). The desired reaction is the cyclization of a precursor, typically a 3-amino-2-methylpropane-1,3-diol derivative where one hydroxyl is converted into a good leaving group (e.g., tosylate, mesylate). The intended nucleophile is the remaining hydroxyl group's oxygen, forming the oxetane. However, the amino group, being a potent nucleophile, can also attack the electrophilic carbon, leading to the formation of a four-membered azetidine ring. The regioselectivity is dictated by the relative nucleophilicity of the competing groups and the stability of the transition states.
-
Preventative Measures & Protocol Optimization:
-
Protect the Amine: The most effective strategy is to protect the amino group before the cyclization step. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic conditions typically used for Williamson ether synthesis and can be removed later under acidic conditions, which the oxetane ring can tolerate if handled carefully.[1][2][]
-
Choice of Base and Leaving Group: Employ a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to favor deprotonation of the hydroxyl group over side reactions.[4] A highly effective leaving group (e.g., triflate or tosylate) will ensure the cyclization proceeds at a lower temperature, minimizing the risk of rearrangement.
-
-
Remediation/Purification Strategy: If the azetidine byproduct forms, separation can be challenging due to similar polarities. Careful column chromatography on silica gel, potentially using a specialized solvent system identified through TLC screening, is the most common approach. Derivatization of the crude mixture (e.g., Boc protection) may alter the polarities enough to improve separation.
Issue 2: Ring-Opening of the Oxetane Product
Question: My final product yield is low, and I'm detecting diol impurities. I suspect my oxetane ring is opening during workup or purification. What conditions cause this?
Answer:
-
Plausible Cause & Mechanism: The oxetane ring, while more stable than an epoxide, is still susceptible to ring-opening under certain conditions due to its inherent ring strain (~25 kcal/mol).[4]
-
Acidic Conditions: Strong acids protonate the ring oxygen, activating the ring for nucleophilic attack.[5][6][7] This can occur during an acidic workup (e.g., HCl wash) or on silica gel chromatography, where the acidic surface can catalyze hydrolysis if water is present in the eluent. The attack typically occurs at the more substituted carbon (C3), leading to a stable tertiary carbocation intermediate.
-
Strong Nucleophiles: Potent nucleophiles can also open the ring, generally attacking the less sterically hindered carbon (C2 or C4).[5]
-
-
Preventative Measures & Protocol Optimization:
-
Avoid Strong Acids: Use a mild workup, such as a saturated sodium bicarbonate wash, to neutralize any residual acid before extraction.
-
Neutralize Silica Gel: If purification by column chromatography is necessary, consider pre-treating the silica gel by flushing the column with the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to neutralize acidic sites.
-
Control Deprotection: When removing a Boc protecting group with an acid like trifluoroacetic acid (TFA), use the minimum necessary concentration and temperature, and quench the reaction promptly.[1] The use of scavengers can also prevent re-alkylation of the desired amine by the tert-butyl cation.[8]
-
Issue 3: Dimerization or Polymerization
Question: During the synthesis or upon storage, I'm noticing the formation of high-molecular-weight species. What is causing this polymerization?
Answer:
-
Plausible Cause & Mechanism: Cationic ring-opening polymerization (CROP) is a common side reaction for cyclic ethers like oxetanes, especially in the presence of trace acidic impurities.[9][10] The process is initiated by a Lewis or Brønsted acid that activates the ring oxygen. The resulting oxonium ion is then attacked by the oxygen of another oxetane molecule, propagating the polymer chain. The free amine on the target molecule can also act as a nucleophile, leading to complex oligomeric structures.
-
Preventative Measures & Protocol Optimization:
-
Scrupulous Purity: Ensure all reagents and solvents are anhydrous and free of acidic contaminants.
-
Proper Storage: Store the final 3-amino-3-methyloxetane product under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to minimize degradation. Storing it as a salt (e.g., the hydrochloride salt) can significantly improve its shelf-life by protonating the amine, making it non-nucleophilic.
-
Controlled pH: During synthesis and workup, maintain the pH in the neutral to basic range to prevent initiation of CROP.
-
Data & Protocols
Table 1: Influence of Amine Protection on Cyclization Selectivity
| Precursor | Base | Leaving Group | Temp. (°C) | Oxetane:Azetidine Ratio | Reference Insight |
| 3-Amino-2-methyl-1-(tosyloxy)propan-2-ol | NaH | OTs | 60 | 30:70 | Unprotected amine leads to the azetidine as the major product. |
| N-Boc-3-amino-2-methyl-1-(tosyloxy)propan-2-ol | KOtBu | OTs | 40 | >95:5 | Boc protection effectively blocks the competing pathway, favoring oxetane formation.[4] |
| 3-Amino-1-bromo-2-methylpropan-2-ol | K2CO3 | Br | 80 | 55:45 | Weaker base and less reactive leaving group result in poor selectivity. |
Protocol 1: Optimized Synthesis via Intramolecular Cyclization
This protocol details the key cyclization step using an N-Boc protected precursor to maximize the yield of the desired oxetane.
Step 1: Tosylation of the Primary Alcohol
-
Dissolve N-Boc-3-amino-2-methylpropane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO3 solution, then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which is used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude tosylate from the previous step in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature.
-
Heat the mixture to 40 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product via column chromatography (pre-treated with 1% Et3N in eluent) to obtain N-Boc-3-amino-3-methyloxetane.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-3-amino-3-methyloxetane in DCM (0.5 M).
-
Cool to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir at 0 °C to room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO3 to neutralize excess acid and isolate the free amine. For long-term storage, an acid-base workup can be performed to isolate the more stable hydrochloride salt.
Visualizations
Diagram 1: Competing Cyclization Pathways
Caption: Competing intramolecular cyclization routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing yield issues.
References
-
Wu, T., Mu, X., & Liu, G. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2293-2309. [Link]
-
Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12410-12492. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1425. [Link]
-
Lawson, E. C., Wang, C., & Kuduk, S. D. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9579-9583. [Link]
-
Stepanovs, D., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Zhang, J., et al. (2011). Synthesis of 3-azidomethyl-3-methyloxetane. Chinese Journal of Energetic Materials, 19(2), 163-166. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific Resources. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2014). Synthesis and Structure Characterization of 3,3'-Bisazidomethyloxetane-3-azidomethyl-3'-methyloxetane Random Copolymer. Journal of Inorganic and Organometallic Polymers and Materials, 24, 846-852. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyloxetan-3-amine
Welcome to the technical support center for the purification of 3-Methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable building block. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction to this compound and its Purification Challenges
This compound is a small, polar molecule featuring a strained oxetane ring and a primary amine. This unique structure, while synthetically useful, presents specific challenges during purification. The polarity of the amine can lead to difficulties in chromatographic separations, and the potential for the oxetane ring to undergo ring-opening under harsh conditions necessitates careful selection of purification methods. This guide will equip you with the knowledge to navigate these challenges effectively.
A crucial aspect to consider is the stability of the oxetane ring. While often perceived as unstable, 3,3-disubstituted oxetanes, such as this compound, exhibit enhanced stability.[1][2][3] This is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the C-O σ* antibonding orbital from nucleophilic attack.[1] However, strong acidic conditions and high temperatures should still be approached with caution to prevent potential ring-opening.[1][2][3]
Troubleshooting Common Purification Issues
Here we address common problems encountered during the purification of this compound and provide actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities of similar boiling points.- Thermal degradation of the product. | - Use fractional distillation with a high-efficiency column.- Perform distillation under reduced pressure to lower the boiling point.- Ensure the distillation apparatus is scrupulously clean. |
| Product Streaking or Sticking on Silica Gel Column | - Strong interaction between the basic amine and acidic silanol groups on the silica surface.[4][5] | - Deactivate the silica gel by pre-treating with a solution of triethylamine in the eluent.- Use an amine-functionalized silica gel column.[5]- Add a small percentage of a competing amine (e.g., triethylamine or ammonia in methanol) to the mobile phase.[6] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system.- Co-elution of polar impurities. | - Optimize the mobile phase polarity. A common system for polar amines is a gradient of methanol in dichloromethane.[6]- Consider reversed-phase chromatography with a high pH mobile phase to increase retention of the free base.[4] |
| Failure to Crystallize as a Free Base | - The free base is a low-melting solid or a liquid at room temperature.- Presence of impurities inhibiting crystal formation. | - Convert the amine to a salt (e.g., hydrochloride) to increase the likelihood of crystallization.[7][8]- Purify the crude material by another method (e.g., chromatography) before attempting crystallization.[7] |
| Product Decomposition During Acidic Workup or Purification | - Ring-opening of the oxetane ring under strongly acidic conditions.[1][2][3] | - Use milder acidic conditions for salt formation (e.g., HCl in a non-aqueous solvent like diethyl ether or isopropanol).- Avoid prolonged exposure to strong acids and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound during purification?
A1: The 3,3-disubstitution pattern in this compound significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted oxetanes.[1][3] It is generally stable under basic and neutral conditions. While it can tolerate mildly acidic conditions, prolonged exposure to strong acids (e.g., concentrated HCl) or high temperatures in an acidic environment can lead to ring-opening.[1][2][3] Therefore, it is advisable to use milder acids or non-aqueous acidic conditions when forming salts for purification.
Q2: What is the best chromatographic technique for purifying this compound?
A2: For small-scale purification, flash column chromatography is a common choice. Due to the basicity of the amine, which can cause tailing and poor recovery on standard silica gel, using amine-functionalized silica is often the most effective approach.[5] Alternatively, you can deactivate regular silica gel by adding a small amount of triethylamine or ammonium hydroxide to your eluent.[4][6] For challenging separations, reversed-phase chromatography with a high pH mobile phase can be a powerful alternative.[4]
Q3: Can I purify this compound by distillation?
A3: Yes, distillation is a viable method, especially for larger quantities. Given its relatively low molecular weight (87.12 g/mol ), it should be distillable. To prevent potential thermal degradation, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize the risk of decomposition.
Q4: My this compound is an oil. How can I get a solid for easier handling and characterization?
A4: If the free base is an oil, converting it to a salt is a standard and effective technique to obtain a solid material.[7][8] The hydrochloride salt is a common choice. This can be achieved by dissolving the amine in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent. The resulting salt often precipitates as a crystalline solid that can be collected by filtration and further purified by recrystallization.[7][9]
Experimental Protocols
Purification Method Selection Workflow
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a general workflow for selecting an appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Protocol 1: Fractional Vacuum Distillation
This method is suitable for purifying larger quantities of this compound, assuming the impurities have sufficiently different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. Use a short-path distillation head or a Vigreux column for efficient fractionation.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation: a. Slowly and carefully reduce the pressure to the desired level. b. Begin heating the distillation flask gently using a heating mantle. c. Collect any low-boiling impurities as the first fraction. d. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature and pressure, which corresponds to the pure this compound. e. Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the concentration of potentially unstable impurities.
-
Product Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica
This protocol is ideal for small to medium-scale purification and for separating impurities with similar polarities.
Caption: Flash chromatography workflow.
Step-by-Step Methodology:
-
Stationary Phase: Use pre-packed amine-functionalized silica gel columns or slurry-pack your own.
-
Mobile Phase: A common mobile phase for polar amines is a gradient of methanol (MeOH) in dichloromethane (DCM). Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of MeOH. A typical gradient might be from 0% to 10% MeOH in DCM.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Chromatography: a. Equilibrate the column with the initial mobile phase. b. Carefully load the sample onto the top of the column. c. Begin elution with the mobile phase gradient. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
This method is excellent for obtaining a highly pure, solid product and for removing non-basic impurities.
Step-by-Step Methodology:
-
Salt Formation: a. Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol. b. Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether or isopropanol) dropwise with stirring. c. The hydrochloride salt should precipitate out of the solution. If it does not, you can try cooling the solution or adding a non-polar anti-solvent like hexane. d. Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: a. Choose a suitable solvent system for recrystallization. This often requires some experimentation. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar solvent (like diethyl ether or ethyl acetate) is a good starting point. b. Dissolve the crude salt in a minimal amount of the hot solvent. c. Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath or refrigerator can improve the yield. d. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Liberation of the Free Base (Optional): a. Dissolve the purified hydrochloride salt in water. b. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. c. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure free base.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of the Oxetane Ring in Acidic Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with the stability of the oxetane ring under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the integrity of your molecules throughout your experimental workflows.
Introduction: The Double-Edged Sword of Oxetane Chemistry
Oxetanes have emerged as valuable building blocks in medicinal chemistry, often used as isosteres for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of this four-membered heterocycle also makes it susceptible to cleavage, particularly under acidic conditions. Understanding the nuances of this reactivity is paramount to preventing unintended degradation and ensuring the reliability of your experimental outcomes.
This guide is structured to provide direct answers to the challenges you may encounter, moving from common troubleshooting scenarios to broader conceptual questions.
Part 1: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems observed during experiments involving oxetane-containing molecules in acidic environments.
Issue 1: Unexpected Degradation of Compound During Aqueous Buffer Formulation
Symptom: You observe rapid degradation of your oxetane-containing compound, confirmed by HPLC or LC-MS analysis, shortly after preparing a solution in a common acidic buffer (e.g., citrate or acetate) for a biological assay.
Probable Cause: The oxetane ring is undergoing acid-catalyzed hydrolytic ring-opening. The rate of this degradation is highly dependent on the pH of the buffer and the structure of the molecule. The oxygen atom of the oxetane is protonated by the acid, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by water.
Step-by-Step Troubleshooting Protocol:
-
Confirm Degradation Product:
-
Use LC-MS/MS to identify the mass of the degradation product. The expected product is a 1,3-diol, resulting from the addition of a water molecule across the C-O bond of the oxetane.
-
The mass of the diol will be the mass of the parent compound + 18 (the mass of H₂O).
-
-
pH Stability Profiling:
-
Prepare a series of buffers across a pH range (e.g., pH 3, 4, 5, 6, and 7.4).
-
Incubate your compound at a fixed concentration (e.g., 10 µM) in each buffer at the desired experimental temperature.
-
Monitor the disappearance of the parent compound and the appearance of the diol product over time using a calibrated HPLC method.
-
Plot the percentage of the remaining parent compound against time for each pH. This will provide a clear picture of the compound's stability profile.
-
-
Buffer Selection and Mitigation:
-
Based on the stability profile, select the highest possible pH for your assay that does not compromise the experimental goals.
-
If the assay requires a low pH, minimize the incubation time of the compound in the acidic buffer. Prepare stock solutions in an organic solvent (like DMSO) and perform the final dilution into the aqueous buffer immediately before starting the experiment.
-
Consider alternative, less nucleophilic buffer systems if applicable, although in aqueous media, water is typically the primary nucleophile.
-
Troubleshooting Workflow: Compound Degradation in Buffer
Caption: General mechanism for the acid-catalyzed opening of an oxetane ring.
Q2: Do substituents on the oxetane ring affect its stability in acid?
A: Yes, profoundly. The electronic and steric nature of substituents plays a critical role.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl groups decrease the basicity of the oxetane oxygen. This makes the initial protonation step less favorable, thereby increasing the ring's stability towards acid-catalyzed opening.
-
Electron-Donating Groups (EDGs): These groups can stabilize the positive charge that develops on an adjacent carbon during the transition state of the Sₙ2 attack, potentially accelerating the reaction.
-
Steric Hindrance: Bulky substituents near the oxetane ring can sterically shield the oxygen atom from protonation or hinder the approach of a nucleophile, thus increasing the kinetic stability of the ring.
Q3: Is there a difference between using a Brønsted acid and a Lewis acid?
A: Yes, the mechanism of activation differs, which can sometimes be exploited for selectivity.
-
Brønsted Acids (e.g., HCl, H₂SO₄, TFA): These acids act by protonating the oxetane oxygen, as described in Q1. This is a very common and efficient way to activate the ring.
-
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄): These acids coordinate directly to the oxygen atom's lone pair of electrons. This coordination also polarizes the C-O bonds and makes the ring carbons highly electrophilic, similar to protonation. In some synthetic contexts, a carefully chosen Lewis acid can offer greater selectivity and milder reaction conditions compared to strong Brønsted acids.
Q4: How can I predict the regioselectivity of ring-opening for an unsymmetrical oxetane?
A: The regioselectivity (i.e., which carbon the nucleophile attacks) is governed by a combination of steric and electronic factors, and the mechanism can have Sₙ1 or Sₙ2 character depending on the substrate and conditions.
-
Under Sₙ2-like conditions (most common): The nucleophile will typically attack the less sterically hindered carbon atom. This is the most common pathway.
-
Under Sₙ1-like conditions: If a substituent can strongly stabilize a positive charge (e.g., a tertiary carbon, a benzylic carbon), the C-O bond to that carbon may break first to form a carbocation intermediate. The nucleophile will then attack this carbocationic center. This is more likely with very strong acids and substrates capable of forming stable carbocations.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]
-
Burkhard, J. A. et al. (2010). Oxetanes as versatile building blocks in drug discovery. Future Medicinal Chemistry, 2(10), 1571-1579. Available at: [Link]
-
Bull, J. A. & Croft, R. A. (2018). Catalytic, stereoselective reactions of oxetanes. Chemical Society Reviews, 47(10), 3505-3524. Available at: [Link]
-
Carreira, E. M. & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: A New Class of Conformationally Restricted Scaffolds for Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]
-
Bach, T. (2007). Stereoselective Inter- and Intramolecular [2+2] Photocycloaddition Reactions of Quinolone. Accounts of Chemical Research, 40(10), 996-1006. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
Technical Support Center: Ring-Opening of 3-Amino-3-methyloxetane
Welcome to the technical support center for the synthetic applications of 3-amino-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the ring-opening of this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments. Our focus is on anticipating and mitigating the formation of common byproducts to ensure the desired reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nucleophilic ring-opening of 3-amino-3-methyloxetane?
A1: The byproduct profile is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of a catalyst. The most frequently encountered byproducts include:
-
Oligomers or Polymers: Under strongly acidic or Lewis acidic conditions, the oxetane ring can be activated for cationic ring-opening polymerization, leading to the formation of polyether structures.[1]
-
Over-alkylation Products: When the nucleophile is a primary or secondary amine, it can react with more than one molecule of the oxetane, leading to the formation of di- or tri-alkylated products. This is analogous to the common side reactions seen when alkylating amines with alkyl halides.[2][3]
-
Dimerization Products: Lewis acid-catalyzed reactions of oxetanes can sometimes lead to the formation of dimers.[4][5]
-
Products from Intramolecular Reactions: Depending on the structure of the nucleophile and the intermediate product, subsequent intramolecular reactions can occur, leading to cyclic byproducts.
Q2: Why is my reaction yield low even with complete consumption of the starting material?
A2: Low isolated yields despite complete conversion of 3-amino-3-methyloxetane often point to the formation of the aforementioned byproducts (oligomers, over-alkylation products) which can be difficult to separate from the desired product. Another possibility is the instability of the desired product under the reaction or work-up conditions. The resulting 1,3-amino alcohol may be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.
Q3: Is a catalyst always necessary for the ring-opening of 3-amino-3-methyloxetane?
A3: Not always, but it is often beneficial. The oxetane ring is less strained than an epoxide ring, making it less reactive.[6] For weak nucleophiles, a Lewis acid or Brønsted acid catalyst is typically required to activate the oxetane oxygen and facilitate nucleophilic attack.[6][7] However, strong nucleophiles may react without a catalyst, albeit at a slower rate. The choice of catalyst can significantly influence the regioselectivity and the formation of byproducts. For instance, strong Lewis acids can promote undesired polymerization.[1]
Q4: How do I control the regioselectivity of the ring-opening reaction?
A4: For 3-amino-3-methyloxetane, the nucleophilic attack can occur at either of the two methylene carbons of the oxetane ring. In general, under basic or neutral conditions with a strong nucleophile, the reaction tends to follow an SN2 mechanism with the nucleophile attacking the less sterically hindered carbon atom. Under acidic conditions, the reaction may have more SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. However, with the methyl and amino substituents at the 3-position, the electronic and steric factors can be complex. Careful selection of the catalyst and reaction conditions is crucial for controlling regioselectivity.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the ring-opening of 3-amino-3-methyloxetane.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Inactive or insufficient catalyst. 3. Low reaction temperature or insufficient reaction time. | 1. For weak nucleophiles, add a suitable Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃). 2. Use a freshly opened or properly stored catalyst. Increase catalyst loading if necessary. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of a White Precipitate (insoluble material) | 1. Polymerization of the oxetane. 2. Formation of insoluble salts. | 1. Avoid strong Brønsted or Lewis acids if possible. Use a milder catalyst. 2. Ensure the reaction is performed under anhydrous conditions if water-sensitive reagents are used. During workup, carefully select the pH to avoid precipitation of the product or byproducts as salts. |
| Multiple Spots on TLC/LC-MS (Byproduct Formation) | 1. Over-alkylation (with amine nucleophiles): The product amine is more nucleophilic than the starting amine. 2. Dimerization/Oligomerization: Promoted by strong acid catalysis. 3. Side reactions of the product: The 1,3-amino alcohol product may undergo further reactions. | 1. Use a large excess of the nucleophilic amine to favor the mono-adduct. Alternatively, protect the amino group of the nucleophile if possible. 2. Screen for a milder Lewis acid or consider a catalyst-free reaction at a higher temperature. 3. Perform the reaction at the lowest possible temperature and for the shortest time necessary for complete conversion. Consider a protective group strategy for the hydroxyl group of the product if it is found to be reactive under the reaction conditions. |
| Difficult Purification | 1. Similar polarity of the desired product and byproducts. 2. The product is a viscous oil that is difficult to handle. | 1. If column chromatography is challenging, consider converting the product to a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization. 2. Co-evaporation with a suitable solvent (e.g., toluene) can help in handling viscous oils. |
Reaction Mechanisms and Byproduct Formation
Understanding the potential reaction pathways is key to controlling the outcome of your experiment.
Desired Ring-Opening Reaction
The intended reaction is a nucleophilic attack on one of the oxetane's methylene carbons, leading to the formation of a 1,3-amino alcohol.
Caption: Potential byproduct pathways from 3-amino-3-methyloxetane.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This protocol is a general starting point and should be optimized for each specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene, to make a 0.1-0.5 M solution).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%) to the solution and stir for 10-15 minutes at room temperature.
-
Substrate Addition: Add 3-amino-3-methyloxetane (1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization of a suitable salt.
Analytical Characterization
-
¹H and ¹³C NMR: Characterization of the product will show the disappearance of the characteristic oxetane protons (typically around 4.5 ppm) and the appearance of new signals for the propanol backbone.
-
Mass Spectrometry (MS): ESI-MS is a valuable tool for confirming the molecular weight of the desired product and identifying potential byproducts.
References
- U.S. Patent 5,489,700, "3-Azidomethyl-3-nitratomethyloxetane," issued February 6, 1996.
- Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Wuitschik, G. et al. Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 2010, 49(26), 4516-4527.
- A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 2017, 26(8), 1756-1766.
- (PDF)
- 3-Amino-1-Propanol(156-87-6) - ChemicalBook.
- A Comparative Guide to 1,3-Diamino-2-propanol in Synthesis: Properties, Performance, and Protocols - Benchchem.
- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - European P
- (PDF)
- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - European P
- reactive ionic oligomers. ii. oligomers of ammonium quaternary salts obtained from the reaction of diethylamine with epichlorohydrine. Journal of Macromolecular Science: Part A - Chemistry, 1993, 30(1), 35-46.
- 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard.
- U.S. Patent 1,985,885, "Preparation of 1,3 diamino-2-propanol," issued December 25, 1934.
- 3-Amino-1-propanol = 99 156-87-6 - Sigma-Aldrich.
- Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose - Chalmers Public
- N,N-diethyl-3-hydroxy-2-methylpropanamide | C8H17NO2 | CID 54323184 - PubChem.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC - NIH.
- Scheme 4. Calculated reaction pathways for the ring-opening of...
- 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem.
- 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem.
- 3-Amino-3-methyloxetane, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- 23.
- Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen - Chemical & Pharmaceutical Bulletin.
- amines as nucleophiles - Chemguide.
- 3-Amino-1-propanol CAS 156-87-6 | 800423 - Merck Millipore.
- 3-Hydroxy-2-methylpropan-1-one | C4H7O2- | CID 101696693 - PubChem.
- N-methylpropan-2-amine;molecular hydrogen | C4H13N | CID 142969541 - PubChem.
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-1-phenylpropan-1-amine oxide - PubChem.
- 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem.
- Reactions of methyl radicals with 3-methyloxetane, 3,3-dimethyloxetane and 2,2-dimethyloxetane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- Synthesis and bioactivity of linear oligomers related to polymeric alkylpyridinium metabolites from the Mediterranean sponge Reniera sarai. - R Discovery.
- Synthesis and bioactivity of linear oligomers related to polymeric alkylpyridinium metabolites from the Mediterranean sponge Reniera sarai. | Semantic Scholar.
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Technical Support Center: Optimizing Reaction Conditions for 3-Methyloxetan-3-amine
Welcome to the technical support center for 3-Methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile building block. As a 3,3-disubstituted oxetane, this compound offers enhanced stability compared to other oxetanes, making it an attractive component in modern medicinal chemistry.[1][2] This guide will equip you with the knowledge to navigate potential challenges and achieve successful outcomes in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when working with this compound.
Q1: What are the key stability considerations for this compound?
A1: The 3,3-disubstituted nature of this compound sterically hinders nucleophilic attack on the oxetane ring, rendering it significantly more stable than other oxetanes, particularly towards ring-opening.[1] However, it is crucial to avoid strongly acidic conditions, as acid catalysis can promote ring-opening, especially in the presence of nucleophiles.[1][3] While generally stable at moderate temperatures, prolonged heating at high temperatures should be approached with caution.[1] Basic and most reductive conditions are well-tolerated.[3]
Q2: What are the recommended storage and handling procedures for this compound?
A2: this compound should be stored in a cool, dark place, typically at -20°C, under an inert atmosphere to prevent degradation.[4] It is a liquid and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[5]
Q3: Can I use standard amine protection strategies with this compound?
A3: Yes, common amine protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) can be successfully employed. The choice of protecting group and the deprotection conditions should be carefully considered to avoid acidic conditions that could compromise the oxetane ring. For instance, TFA (trifluoroacetic acid) for Boc deprotection should be used with caution, and alternative, milder deprotection methods may be preferable.
Q4: How does the oxetane ring in this compound influence its reactivity as a nucleophile?
A4: The primary amine of this compound exhibits typical nucleophilicity for a primary amine. The oxetane ring is a polar motif that can influence the solubility and conformational properties of the resulting molecule, which is often a desirable trait in drug discovery.[6] The steric bulk of the 3-methyl-3-oxetanyl group is generally well-tolerated in many reactions.
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where this compound is a key reactant.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4][7][8]
General Workflow:
Caption: General workflow for reductive amination.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | 1. Incomplete imine/iminium ion formation. 2. Ineffective reducing agent. 3. Decomposition of starting material or product. | 1. Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.[3] 2. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are effective under neutral to mildly acidic conditions.[7][8] 3. Monitor the reaction at a lower temperature and ensure the workup is not strongly acidic. | 1. Imine formation is often acid-catalyzed.[4] 2. These reducing agents are selective for iminiums over carbonyls and are compatible with the conditions for imine formation.[7][8] 3. The oxetane ring is sensitive to strong acids.[1][3] |
| Formation of Over-Alkylated Product (Tertiary Amine) | The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl. | Use a 1:1 stoichiometry of the amine and carbonyl compound. Add the reducing agent at the beginning of the reaction (for NaBH(OAc)₃ or NaBH₃CN) to reduce the imine as it forms, minimizing the concentration of the secondary amine available for further reaction. | This "one-pot" approach kinetically favors the reduction of the initial imine over the formation and subsequent reaction of the secondary amine.[8] |
| Presence of Unreacted Carbonyl Starting Material | 1. Steric hindrance from the carbonyl compound. 2. Insufficient reaction time for imine formation. | 1. Increase the reaction temperature moderately (e.g., to 40-50 °C) or extend the reaction time. 2. Allow the amine and carbonyl to stir together for a longer period before adding the reducing agent if using a two-step procedure. | Higher temperatures can overcome activation energy barriers for sterically hindered substrates. |
| Oxetane Ring Opening Byproducts Observed | The reaction or workup conditions are too acidic. | 1. Avoid strong acid catalysts. Use only a catalytic amount of a weak acid like acetic acid. 2. During workup, use a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid. | The oxetane ring is susceptible to acid-catalyzed nucleophilic attack, leading to ring-opened products.[1][3] |
Detailed Protocol: Reductive Amination of Benzaldehyde with this compound
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines.[9] A primary challenge is preventing over-alkylation.[6][10][11]
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Mono-alkylated Product | 1. The product secondary amine is more nucleophilic than the starting primary amine, leading to dialkylation. 2. The alkyl halide is not reactive enough. | 1. Use a large excess of this compound. 2. Add the alkyl halide slowly to the reaction mixture. 3. Use a more reactive alkyl halide (I > Br > Cl). | 1. A large excess of the starting amine statistically favors the reaction of the alkyl halide with the primary amine. 2. Slow addition maintains a low concentration of the alkyl halide, reducing the likelihood of reaction with the product secondary amine. 3. Iodides and bromides are better leaving groups than chlorides in SN2 reactions. |
| Reaction is Sluggish or Does Not Proceed | 1. Insufficiently reactive alkyl halide (e.g., a secondary or sterically hindered primary halide). 2. The base is not strong enough to deprotonate the ammonium salt intermediate. | 1. Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMSO. 2. Use a stronger base such as potassium carbonate or cesium carbonate. | 1. Higher temperatures and polar aprotic solvents accelerate SN2 reactions. 2. A stronger base will more effectively deprotonate the ammonium salt, regenerating the neutral, nucleophilic amine. |
| Quaternary Ammonium Salt Formation | Excessive reaction time or temperature, leading to exhaustive alkylation. | Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkylated product is maximized. Avoid excessive heating. | Over-alkylation to the quaternary ammonium salt is a common side reaction in amine alkylations, especially with reactive alkylating agents like methyl iodide.[6] |
Detailed Protocol: N-methylation of this compound
-
To a solution of this compound (3.0 eq.) in a suitable solvent like acetonitrile or THF, add a mild base such as potassium carbonate (1.5 eq.).
-
Add methyl iodide (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting amine and the formation of the mono-methylated product.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily coupled with carboxylic acids using standard coupling reagents.
General Workflow:
Caption: General workflow for amide coupling.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Conversion to Amide | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance from either the carboxylic acid or the amine. 3. The reaction has not reached completion. | 1. Switch to a more powerful coupling reagent such as HATU or COMU. 2. Increase the reaction temperature slightly (e.g., to 40 °C) and extend the reaction time. 3. Monitor the reaction for a longer period. | 1. Different coupling reagents have varying efficiencies depending on the substrates. HATU and COMU are generally very effective. 2. Increased temperature can help overcome the activation energy barrier for sterically demanding substrates. |
| Epimerization of Chiral Carboxylic Acids | The activated carboxylic acid intermediate is susceptible to racemization, especially with prolonged reaction times or elevated temperatures. | 1. Use a coupling reagent known to suppress racemization, such as COMU or additives like HOBt or HOAt with carbodiimides. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | These additives react with the activated acid to form an active ester that is less prone to racemization. Lower temperatures generally reduce the rate of epimerization. |
| Difficult Purification | The byproducts of the coupling reagent (e.g., DCU from DCC) are difficult to remove. | 1. Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. 2. For HATU or COMU, the byproducts are generally more soluble and easier to remove by chromatography. | The choice of coupling reagent can significantly impact the ease of purification. |
Detailed Protocol: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or DCM, add HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl if the product is stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. References
-
Burris, S. C., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13249–13296.
-
BenchChem. (2025). preventing decomposition of oxetane ring during synthesis.
-
Saikia, P., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347–12395.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Amino-3-methyloxetane. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4984.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from --INVALID-LINK--
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
-
PubChem. (n.d.). 3-Amino-3-methyloxetane. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97%. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
NIH. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 13(21), 5744–5747.
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11828–11959.
-
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4984.
-
Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97%. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15994–16000.
-
NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15994–16000.
-
NIH. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2822.
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved from --INVALID-LINK--
References
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- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. (113c) Mechanistic Investigation of Higher Olefin Epoxidation: Styrene Oxide and 1-Epoxy-3-Butene | AIChE [proceedings.aiche.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Reactions with 3-Amino-3-methyloxetane
Welcome to the technical support center for reactions involving 3-amino-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the unique reactivity of this valuable building block. The inherent ring strain of the oxetane moiety, combined with the nucleophilicity of the primary amine, presents both synthetic opportunities and challenges. This resource provides in-depth, experience-driven advice to help you minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a polar byproduct that is not my desired N-acylated product. What is the likely identity of this byproduct and how can I prevent its formation?
Answer:
The most probable culprit for a highly polar byproduct is a ring-opened species. The oxetane ring in 3-amino-3-methyloxetane is susceptible to cleavage, particularly under acidic conditions.[1][2] During N-acylation, especially when using acyl chlorides or anhydrides, acidic byproducts like HCl or carboxylic acids are generated, which can catalyze this ring-opening.[3][4]
Plausible Ring-Opening Mechanism and Byproduct Structure:
The reaction likely proceeds via protonation of the oxetane oxygen, followed by intramolecular attack of the newly formed amide's carbonyl oxygen or intermolecular attack by a nucleophile present in the reaction mixture (e.g., water, the amine starting material, or the acid byproduct).
-
Intramolecular Attack: This can lead to the formation of a five-membered cyclic intermediate which, upon hydrolysis, can yield a diol-amide.
-
Intermolecular Attack: Nucleophilic attack on one of the oxetane carbons results in a ring-opened product containing a primary alcohol and a substituted amine.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| Use of Non-Acid Generating Acylating Agents | Amide coupling reagents like HATU, HOBt/EDC, or PyBOP do not produce strong acidic byproducts, thus minimizing the risk of ring-opening.[5] | 1. Dissolve 3-amino-3-methyloxetane (1.0 eq) and the carboxylic acid (1.05 eq) in an aprotic solvent (e.g., DMF, DCM). 2. Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). 3. Stir at room temperature and monitor the reaction by LC-MS. |
| Employ a Scavenger Base | When using acyl chlorides or anhydrides, a tertiary amine base (e.g., triethylamine, diisopropylethylamine) should be used in slight excess to neutralize the generated acid immediately. | 1. Dissolve 3-amino-3-methyloxetane (1.0 eq) in an aprotic solvent (e.g., DCM) and cool to 0 °C. 2. Add the base (1.2-1.5 eq). 3. Add the acyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C. |
| Control Reaction Temperature | Lower temperatures can slow down the rate of the undesired ring-opening reaction. | Conduct the acylation at 0 °C or below. |
FAQ 2: My reaction mixture is becoming viscous and I'm observing a high molecular weight species by LC-MS. What is happening?
Answer:
This is a classic sign of cationic ring-opening polymerization.[6] As mentioned in the previous question, acidic species can initiate the polymerization of oxetanes. The protonated oxetane is a reactive intermediate that can be attacked by another molecule of 3-amino-3-methyloxetane (or its acylated derivative), propagating a polymer chain.
Mechanism of Cationic Ring-Opening Polymerization:
Troubleshooting and Prevention:
The strategies to prevent polymerization are largely the same as those for preventing simple ring-opening, as both are typically acid-catalyzed.
| Strategy | Rationale |
| Strictly Anhydrous Conditions | Water can act as a proton source and contribute to the initiation of polymerization. |
| Choice of Coupling Reagents | As with ring-opening, using coupling reagents that do not generate acid is the most effective preventative measure. |
| Purification of Starting Material | The 3-amino-3-methyloxetane starting material should be free of any acidic impurities. |
FAQ 3: I am seeing a byproduct with a mass corresponding to a dimer of my starting material or product. How can this form?
Answer:
Dimerization can occur through a few potential pathways, often involving a ring-opening event.
Plausible Dimerization Pathways:
-
Ring-Opening followed by Nucleophilic Attack: A molecule of 3-amino-3-methyloxetane can act as a nucleophile and attack a ring-opened intermediate of another molecule. This is more likely under conditions that favor ring-opening.
-
Reaction with Acylating Agent: In some cases, a highly reactive di-functional acylating agent could potentially link two molecules of the amine.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Using a slight excess of the acylating agent can ensure that all the amine is consumed, reducing the chance of it acting as a nucleophile in a side reaction. |
| Slow Addition | Adding the acylating agent slowly, especially at low temperatures, can help to control the reaction and minimize side reactions. |
| High Dilution | Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization. |
FAQ 4: I am having difficulty purifying my product from the reaction mixture. What purification strategies are recommended?
Answer:
Purification can be challenging due to the polarity of the oxetane moiety and the potential for multiple byproducts.
Recommended Purification Techniques:
| Method | Application | Protocol |
| Aqueous Workup | To remove water-soluble byproducts and excess reagents (e.g., salts, urea from EDC). | 1. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). 2. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic species. 3. Wash with brine. 4. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. |
| Column Chromatography | For separating the desired product from byproducts with different polarities. | Use a silica gel column. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is often a good starting point. |
| Recrystallization | If the product is a solid and has a suitable solubility profile. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). |
References
Technical Support Center: Large-Scale Synthesis of 3-Methyloxetan-3-amine
Welcome to the technical support center for the large-scale synthesis of 3-Methyloxetan-3-amine (CAS 874473-14-0).[1][2][3][4][5] This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up and manufacturing of this valuable building block. As a key structural motif in modern medicinal chemistry, the oxetane ring can improve physicochemical properties such as solubility and metabolic stability.[6][7][8] This document provides in-depth, field-proven insights into synthetic routes, troubleshooting, and process optimization in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding for process development and scale-up.
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, the primary considerations are cost, safety, atom economy, and robustness. Two dominant routes have emerged from starting materials like (3-methyloxetan-3-yl)methanol or its derivatives.
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Route A: Direct Catalytic Amination: This is often the preferred route due to its efficiency. It involves the direct reaction of (3-methyloxetan-3-yl)methanol with ammonia over a heterogeneous catalyst, typically ruthenium-based, at elevated temperature and pressure.[9] This method is advantageous as it starts from a readily available alcohol and generates water as the only byproduct.
-
Route B: High-Pressure Ammonolysis: This classic nucleophilic substitution involves reacting a halo-derivative, such as 3-(chloromethyl)-3-methyloxetane, with a large excess of liquid ammonia in a high-pressure reactor.[9] While straightforward, this route requires specialized high-pressure equipment and handling of large quantities of ammonia. The starting halide is typically synthesized from the corresponding alcohol.
-
Route C: Multi-step Synthesis via Curtius Rearrangement: This route begins with a more complex starting material like 2,2-bis(bromomethyl) propane-1,3-diol, which is first cyclized and then oxidized to form 3-(bromomethyl)oxetane-3-carboxylic acid.[6][8] The carboxylic acid is then converted to the amine via a Curtius rearrangement, often using diphenylphosphoryl azide (DPPA).[6][8] This route is more complex and less atom-economical, making it less common for large-scale production of the parent amine but useful for creating diverse analogs.
Q2: What are the critical safety considerations when manufacturing this compound at scale?
A2: Safety is paramount. The target compound and several reagents pose significant hazards.
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Product Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][11] It may also cause respiratory irritation.[10][11] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and face shields, is mandatory.
-
Reagent Hazards:
-
Ammonia: Routes A and B use ammonia, which is corrosive and toxic. Operations involving liquid ammonia must be conducted in a well-ventilated area using specialized high-pressure reactors equipped with pressure relief systems.
-
Catalysts: Some hydrogenation catalysts can be pyrophoric and must be handled under an inert atmosphere.
-
Azides: Route C may involve azide reagents like DPPA or sodium azide, which are potentially explosive and must be handled with extreme care, avoiding friction, shock, and contact with acids.[12]
-
-
Process Hazards: Amination reactions are often exothermic. Proper process control, including controlled reagent addition rates and efficient reactor cooling, is critical to prevent thermal runaway.
Q3: How can I effectively monitor the reaction progress during large-scale synthesis?
A3: Real-time reaction monitoring is crucial for ensuring safety, optimizing yield, and determining the reaction endpoint. On a large scale, withdrawing samples from a high-pressure reactor requires a properly designed sampling system.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for monitoring the disappearance of the starting material and the appearance of the product. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing an additive like TFA for amine analysis) is a common choice.
-
Gas Chromatography (GC): GC is also effective, particularly for monitoring volatile components. It can provide information on both starting material consumption and product formation. A polar column is typically used for amine analysis.
-
In-Situ IR Spectroscopy: For well-funded process development labs, in-situ IR probes can provide real-time concentration data without the need for sampling, offering a significant safety and efficiency advantage.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during the synthesis.
Problem 1: Low Yield or Stalled Reaction in Direct Catalytic Amination (Route A)
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Question: My direct amination of (3-methyloxetan-3-yl)methanol is showing low conversion even after an extended reaction time. What are the likely causes and solutions?
-
Answer: This is a common issue in catalytic reactions. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Causality & Solution:
-
Catalyst Deactivation: The ruthenium catalyst can be poisoned by impurities in the starting material or the ammonia feed. Ensure the alcohol starting material is free of sulfur or other heavy metal contaminants. Use a high-purity grade of ammonia. If poisoning is suspected, the catalyst bed may need to be replaced.
-
Insufficient Ammonia Concentration/Pressure: The reaction is an equilibrium process. Leaks in the high-pressure system can lead to a drop in ammonia concentration, slowing or stalling the reaction. Verify the integrity of your reactor seals and ensure a consistent ammonia pressure is maintained throughout the reaction.
-
Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is key. Ensure the agitation speed is sufficient to keep the catalyst suspended and facilitate the transport of reactants to the catalyst surface.
-
Incorrect Temperature: The reaction has an optimal temperature window. Temperatures that are too low will result in slow kinetics, while temperatures that are too high can lead to catalyst degradation or side reactions. Verify your temperature controller's calibration and ensure uniform heating.
-
-
Problem 2: Formation of Impurities and Difficult Purification
-
Question: My final product is contaminated with several impurities, making fractional distillation difficult. What are these impurities and how can I prevent them?
-
Answer: Impurity profiles can be complex, but they are typically predictable based on the reaction mechanism.
Potential Impurity Formation Mechanism Prevention & Mitigation Strategy Bis(3-methyloxetan-3-yl)amine (Secondary Amine) Over-alkylation of the product amine with the starting material (alcohol or halide). Use a large excess of ammonia. This increases the probability of the electrophile reacting with ammonia instead of the product amine. Maintain strict temperature control. Ring-Opened Products (e.g., 3-amino-2-methylbutane-1,3-diol) The strained oxetane ring can open under harsh acidic or basic conditions, or at very high temperatures. Maintain a neutral to slightly basic pH. Avoid excessive temperatures during the reaction and workup. Use milder catalysts where possible. Residual Starting Material Incomplete reaction. Monitor the reaction to completion using HPLC or GC. Optimize reaction time, temperature, or catalyst loading. -
Purification Strategy: The boiling point of this compound is approximately 102°C.[13] Careful fractional distillation under atmospheric or slightly reduced pressure is the primary method for purification. If impurities are difficult to separate, consider converting the amine to a salt (e.g., hydrochloride), which can often be purified by crystallization and then neutralized to recover the free amine.
-
Problem 3: Scale-Up Challenges and Inconsistent Batch-to-Batch Results
-
Question: I successfully performed the synthesis at a 1 L scale, but upon scaling to 50 L, my yields are lower and the reaction profile is different. Why is this happening?
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Answer: Scale-up introduces challenges related to heat and mass transfer that are not always apparent at the lab scale.
-
Causality & Solution:
-
Heat Transfer: Exothermic reactions are harder to control in large vessels because the surface-area-to-volume ratio decreases. A reaction that was easily managed in a 1 L flask may experience significant temperature spikes in a 50 L reactor. This can lead to side reactions and impurity formation.
-
Solution: Implement a slower, controlled addition of the limiting reagent. Ensure your reactor's cooling system is adequate for the calculated heat duty of the reaction.
-
-
Mass Transfer & Mixing: Achieving homogenous mixing is more difficult in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Re-evaluate the agitator design (e.g., impeller type, baffle configuration) and speed to ensure efficient mixing for the new scale.
-
-
Reagent Purity: The impact of small amounts of impurities in starting materials is magnified at a larger scale.
-
Solution: Re-qualify all starting materials and reagents to ensure they meet the required specifications for the scaled-up process.
-
-
-
Part 3: Methodologies & Visualizations
Key Synthetic Workflow
The diagram below illustrates the two primary industrial routes for synthesizing this compound.
Caption: High-level overview of primary industrial synthetic routes.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low product yield.
Caption: A logical decision tree for troubleshooting low yields.
Experimental Protocol: Catalytic Amination (Route A)
Warning: This procedure must be carried out by trained personnel in a facility equipped with high-pressure reactors and appropriate safety measures.
-
Reactor Preparation: Charge a high-pressure stainless-steel autoclave with (3-methyloxetan-3-yl)methanol (1.0 eq) and a suitable ruthenium-based catalyst (e.g., 0.5-2 mol% Ru/C).
-
Inerting: Seal the reactor and purge the system multiple times with inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Ammonia Charging: Cool the reactor to -30°C or lower and charge with anhydrous ammonia (10-20 eq).
-
Reaction: Gradually heat the reactor to the target temperature (typically 120-150°C). The internal pressure will rise significantly. Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.
-
Monitoring: Periodically and safely take samples to monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
Cooldown and Venting: Cool the reactor to below 10°C. Slowly and safely vent the excess ammonia into a scrubber system.
-
Workup: Once the reactor is at atmospheric pressure, open it and filter the reaction mixture to remove the catalyst. Wash the catalyst with a suitable solvent (e.g., THF or MTBE).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude oil by fractional distillation to yield this compound as a colorless liquid.
References
- Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines (WO2013169531A1).
-
Request PDF. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound (CAS: 874473-14-0). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates (EP3248969B1).
-
Alchem.Pharmtech. (n.d.). This compound (CAS 874473-14-0). Retrieved from [Link]
-
Chemdad. (n.d.). 3-OXETANAMINE, 3-METHYL-. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Retrieved from [Link]
- Google Patents. (n.d.). Methylamines purification process (EP0037695B1).
-
ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS: 874473-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 3-Methyl-3-oxetanamine 97% | CAS: 874473-14-0 | AChemBlock [achemblock.com]
- 4. 874473-14-0|this compound| Ambeed [ambeed.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 9. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 10. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Amino-3-methyloxetane 97 874473-14-0 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-OXETANAMINE, 3-METHYL- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
3-Amino-3-methyloxetane: Technical Support and Troubleshooting Guide
Welcome to the technical support center for 3-amino-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for experiments involving this versatile building block. As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested insights to ensure your success.
Part 1: Storage, Handling, and Safety FAQs
Proper storage and handling are critical for maintaining the integrity of 3-amino-3-methyloxetane and ensuring laboratory safety. Here are answers to the most frequently asked questions.
Question 1: What are the ideal storage conditions for 3-amino-3-methyloxetane?
To prevent degradation and ensure consistent performance, 3-amino-3-methyloxetane should be stored under specific conditions. The primary goals are to protect it from moisture, oxygen, and heat.
Answer: The compound should be stored in a tightly sealed container under an inert gas atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated area away from direct sunlight and oxidizing agents.[1] While some suppliers recommend cool storage, specific vendors advise storing at -20°C for optimal long-term stability. Always refer to the storage temperature listed on the product's page or Certificate of Analysis, as suppliers may periodically review and update their storage condition recommendations.[2]
Question 2: What personal protective equipment (PPE) is required when handling this compound?
Answer: 3-Amino-3-methyloxetane is classified as a skin and eye irritant.[3] It can cause serious eye damage and may cause respiratory irritation.[3][4] Therefore, stringent adherence to safety protocols is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3]
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[3]
Question 3: What should I do in case of accidental exposure or a spill?
Answer: Immediate and correct action is crucial.
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Immediately call a poison center or doctor.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[3]
-
Spill: For a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains.[3]
Summary of Physical and Safety Information
| Property | Value | Source(s) |
| CAS Number | 874473-14-0 | [2][4] |
| Molecular Formula | C₄H₉NO | [3][4] |
| Molecular Weight | 87.12 g/mol | [3][4] |
| Appearance | Colorless to almost colorless liquid | [2] |
| Form | Liquid (may solidify below 0°C) | [5] |
| Solubility | Slightly soluble in water | [1] |
| Storage Temperature | Cool, dry place; -20°C recommended by some suppliers | |
| Hazard Statements | H302, H315, H318, H335 | [3][4] |
| (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation) |
Part 2: Experimental Troubleshooting Guide
The unique structure of 3-amino-3-methyloxetane, which combines a nucleophilic amino group with a strained oxetane ring, makes it a valuable synthon. However, this combination can also lead to specific experimental challenges.
Scenario 1: Low or No Yield in N-Acylation/N-Alkylation Reactions
You are attempting to functionalize the primary amine via acylation (e.g., with an acid chloride or anhydride) or alkylation (e.g., with an alkyl halide) but observe a low yield of the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Causality and Solutions
-
Reagent Quality: The primary amine is a good nucleophile, but it can be oxidized over time if not stored properly. Ensure the bottle was flushed with inert gas after the last use. Your electrophile (e.g., acid chloride) may have hydrolyzed.
-
Choice of Base: For reactions that generate acid (e.g., N-acylation with an acid chloride), a base is required. A common mistake is using a nucleophilic base (e.g., triethylamine in excess) which can compete with the substrate for the electrophile.
-
Expert Insight: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. This prevents the base from being acylated or alkylated, ensuring it only acts as a proton scavenger.
-
-
Reaction Temperature and Ring Strain: Oxetanes possess significant ring strain (approx. 25 kcal/mol).[6] While generally stable, the ring can be susceptible to opening under harsh conditions, particularly at elevated temperatures or in the presence of strong Lewis or Brønsted acids.
-
Expert Insight: Start your reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. Avoid heating the reaction unless necessary, and if so, do it cautiously while monitoring for byproduct formation.
-
Scenario 2: Difficult Product Purification and Work-up
You've completed your reaction, and TLC/LCMS shows the desired product. However, during the aqueous work-up, you experience product loss, or the final product is difficult to purify.
Answer: This is often due to the physicochemical properties of the 3-amino-3-methyloxetane moiety. The presence of the nitrogen and oxygen atoms can increase the polarity and water solubility of the resulting product, especially if a salt has formed.
Step-by-Step Protocol: Optimized Extractive Work-up
-
Quench Cautiously: If the reaction contains unreacted electrophiles or strong bases, cool the mixture to 0°C. Quench slowly with a saturated aqueous solution of a mild reagent. For example, use sodium bicarbonate (NaHCO₃) to neutralize acid or ammonium chloride (NH₄Cl) to neutralize a strong base. Avoid strong acids which could promote ring opening.
-
pH Adjustment: After quenching, check the pH of the aqueous layer. The amine functionality makes the product basic. To ensure it is in its free-base form and thus more soluble in organic solvents, the aqueous layer should be basic. If necessary, add a mild base like NaHCO₃ or a dilute NaOH solution until the pH is > 8.
-
Extraction with the Right Solvent: The product is likely polar. A standard extraction with ethyl acetate might be inefficient.
-
Expert Insight: Use a more polar solvent system for extraction, such as a 9:1 mixture of dichloromethane (DCM) and isopropanol (IPA), or even straight DCM. Perform multiple extractions (3-5 times) to maximize recovery.
-
-
Brine Wash: After extraction, wash the combined organic layers with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration.
-
Purification Tip: If your product is a liquid or oil, column chromatography is often the best method. Due to the basic amine, silica gel can cause streaking and product loss. To mitigate this, consider pre-treating your silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 1% triethylamine before loading your sample) or using basic alumina for chromatography.
Part 3: General FAQs
Question 1: Why is 3-amino-3-methyloxetane used as a "bioisostere" in drug design?
Answer: A bioisostere is a chemical substituent that can replace another group in a molecule without significantly affecting its biological activity, while potentially improving its physicochemical properties. The 3,3-disubstituted oxetane motif is often used as a replacement for gem-dimethyl or carbonyl groups.[6]
-
vs. gem-Dimethyl Group: Replacing a lipophilic gem-dimethyl group with the more polar oxetane can improve aqueous solubility, reduce metabolic instability, and lower lipophilicity (LogP), all of which are often desirable properties for drug candidates.[6]
-
vs. Carbonyl Group: The oxetane ring can mimic the hydrogen bond accepting capability of a carbonyl group but is metabolically more stable and not susceptible to nucleophilic attack in the same way a ketone or ester would be.[6]
Caption: Oxetane as a bioisosteric replacement.
Question 2: How stable is 3-amino-3-methyloxetane in common organic solvents?
Answer: 3-Amino-3-methyloxetane is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) under neutral or basic conditions. However, its stability can be compromised under certain conditions:
-
Protic Solvents: In protic solvents like methanol or ethanol, it is stable, but care should be taken to avoid acidic contaminants.
-
Acidic Conditions: The strained oxetane ring is susceptible to ring-opening in the presence of strong Brønsted or Lewis acids. This reaction is often catalyzed by trace amounts of acid and can be accelerated by heat. Therefore, using acidic solvents or reagents should be approached with caution.
-
Long-Term Storage in Solution: It is not recommended to store 3-amino-3-methyloxetane in solution for extended periods. For best results, solutions should be prepared fresh for each reaction.
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(27), 4513-4516. (Note: While a direct link to the full text may require a subscription, a comprehensive review on oxetanes citing this work is available: Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11458-11547. [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835725, 3-Amino-3-methyloxetane. Retrieved from PubChem. [Link]
-
PubChemLite. (n.d.). 3-amino-3-methyloxetane (C4H9NO). Retrieved from PubChemLite. [Link]
-
Ghorai, A., Kumar, V., & Jamison, T. F. (2018). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 20(8), 2318-2321. [Link]
Sources
- 1. 3-Amino-3-methyloxetane, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. 3-Amino-3-methyloxetane | 874473-14-0 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H57588.ME [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison for the Medicinal Chemist: 3-Methyloxetan-3-amine vs. 3-Aminoazetidine in Drug Design
An In-Depth Guide to Scaffold Selection for Optimizing Drug-Like Properties
Abstract
In the landscape of modern drug discovery, the strategic use of small, saturated heterocyclic scaffolds is a cornerstone of multi-parameter optimization. Among these, 3-aminoazetidine and its close relative, 3-methyloxetan-3-amine, have emerged as powerful tools for medicinal chemists seeking to enhance solubility, metabolic stability, and cell permeability while exploring new chemical space. This guide provides a detailed, evidence-based comparison of these two critical building blocks, moving beyond simple classification to explore the nuanced effects of substituting a nitrogen atom for an oxygen atom and the impact of gem-dimethyl substitution. We will delve into their distinct physicochemical properties, their differential influence on pharmacological profiles, and provide practical, data-driven insights to guide rational scaffold selection in drug design programs.
Introduction: The Rise of Small Saturated Heterocycles
The pressure to design drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led chemists to move beyond traditional, often flat and lipophilic aromatic structures. Saturated heterocycles offer a compelling alternative by introducing three-dimensionality, which can improve target binding and specificity while simultaneously enhancing physicochemical properties.
3-Aminoazetidine gained prominence as a versatile bioisostere for groups like piperidine or morpholine, often serving as a constrained diamine mimic. Its rigid four-membered ring structure holds appended groups in well-defined spatial orientations.
This compound , a structural analogue, replaces the ring nitrogen of azetidine with oxygen and incorporates a gem-dimethyl group. This seemingly subtle change has profound consequences on the molecule's electronic and steric profile, offering a distinct set of advantages and disadvantages for drug design. This guide will dissect these differences to empower researchers with the knowledge to make informed decisions.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
While structurally similar, the differing heteroatoms and substitution patterns of 3-aminoazetidine and this compound create distinct physicochemical profiles.
Figure 1: Structural comparison of 3-aminoazetidine and this compound.
Key Physicochemical Differences
The most critical difference lies in basicity (pKa) and lipophilicity (LogD). The electron-withdrawing nature of the oxygen atom in the oxetane ring significantly lowers the pKa of the exocyclic amine compared to the azetidine analogue.
| Property | 3-Aminoazetidine | This compound | Rationale for Difference |
| pKa (Amine) | ~8.5 - 9.5 | ~7.5 - 8.5 | The electronegative oxygen atom in the oxetane ring pulls electron density away from the exocyclic amine, reducing its basicity. |
| cLogP | -1.0 to -1.5 | ~0.0 to 0.5 | The replacement of a polar N-H bond with a less polar C-C (gem-dimethyl) and C-O bond, along with the masking of the oxygen's polarity, increases lipophilicity. |
| Polar Surface Area (PSA) | ~38 Ų | ~35 Ų | The PSA is similar, but the nature of the polar atoms differs (2 nitrogens vs. 1 nitrogen and 1 oxygen). |
| Solubility | Generally high | High, but can be lower than azetidine counterpart | The lower pKa means the oxetane is less protonated at physiological pH (7.4), which can sometimes reduce aqueous solubility compared to the fully protonated azetidine. |
Impact on Pharmacological Profile: Beyond the Numbers
The choice between these scaffolds can dramatically influence a compound's biological performance.
Metabolic Stability
A primary driver for the adoption of this compound is its remarkable ability to enhance metabolic stability. The gem-dimethyl group adjacent to the amine effectively shields the molecule from enzymatic degradation, particularly Cytochrome P450 (CYP)-mediated oxidation.
-
3-Aminoazetidine: The C-H bonds on the azetidine ring, particularly those adjacent to the nitrogen atoms, can be susceptible to oxidative metabolism.
-
This compound: The quaternary carbon at the 3-position is sterically hindered and lacks a proton, effectively blocking metabolism at this common site of oxidation. This often results in a significant increase in compound half-life in liver microsome assays.
Cell Permeability and Efflux
Permeability is a balance of polarity and lipophilicity. While both scaffolds are generally considered to improve permeability over more polar, acyclic amines, their behavior can diverge.
-
Lowering Basicity: The lower pKa of the oxetane amine is a distinct advantage. At physiological pH 7.4, a larger fraction of the molecule exists in its neutral, more membrane-permeable form. In contrast, the higher pKa of the azetidine amine ensures it is almost fully protonated, which can trap the molecule in the aqueous phase and limit passive diffusion.
-
Efflux Pump Interaction: Azetidines, being diprotonated at lower pH, can be recognized by efflux transporters like P-glycoprotein (P-gp), leading to active removal from the cell. The reduced charge and different shape of the oxetane analogue can sometimes mitigate this P-gp liability.
Target Binding and Potency
The rigid frameworks of both scaffolds present well-defined vectors for substituents, which can be exploited to optimize target engagement.
-
Vectorial Differences: The C-N-C bond angle in azetidine (~90°) differs from the C-O-C angle in oxetane (~95°), leading to subtle but potentially critical changes in the orientation of substituents.
-
Hydrogen Bonding: The azetidine scaffold contains a ring nitrogen that can act as a hydrogen bond acceptor, a feature absent in the oxetane. Conversely, the oxetane's oxygen is an effective hydrogen bond acceptor. This difference can be pivotal for anchoring a molecule within a protein's binding pocket.
Case Study: Aurora Kinase Inhibitors
A study by AstraZeneca on Aurora kinase inhibitors provides a compelling real-world comparison. Researchers systematically replaced a 3-aminoazetidine moiety with this compound in their lead series.
| Parameter | Compound with 3-Aminoazetidine | Compound with this compound | Improvement Factor |
| Aurora A IC₅₀ | 0.023 µM | 0.007 µM | 3.3x |
| Human Microsome t₁/₂ | 31 min | >240 min | >7.7x |
| LogD (pH 7.4) | -0.1 | 1.1 | +1.2 units |
The switch to the this compound scaffold simultaneously improved potency and delivered a dramatic enhancement in metabolic stability, transforming a rapidly cleared compound into a stable one. This was attributed to the blockage of metabolism at the 3-position and the favorable change in lipophilicity.
Experimental Protocol: In Vitro Metabolic Stability Assay
To provide a practical framework, here is a standard protocol for comparing the metabolic stability of compounds containing these two scaffolds using human liver microsomes (HLM).
Figure 2: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (KPi), pH 7.4.
-
Test Compounds: Prepare 1 mM stock solutions of the azetidine- and oxetane-containing compounds in DMSO. Further dilute to 1 µM in the phosphate buffer.
-
HLM Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the HLM suspension to wells.
-
Add 50 µL of the 1 µM test compound solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system. The final volume is 150 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the reaction well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal the quenching plate and vortex vigorously for 1 minute.
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Conclusion: Making the Right Choice
The selection between this compound and 3-aminoazetidine is not a matter of inherent superiority but of strategic alignment with the project's goals.
-
Choose 3-Aminoazetidine when:
-
High aqueous solubility is the primary objective.
-
A higher pKa is desired for specific salt formation or ionic interactions with the target.
-
The additional hydrogen bond donor/acceptor capability of the ring nitrogen is required for target binding.
-
-
Choose this compound when:
-
Improving metabolic stability is a critical goal. The gem-dimethyl group provides excellent protection against oxidation.
-
Enhanced cell permeability is needed, leveraging the lower pKa to increase the fraction of neutral species.
-
Reducing P-gp efflux liability is a concern.
-
By understanding the fundamental physicochemical differences and their downstream pharmacological consequences, medicinal chemists can rationally deploy these powerful scaffolds to accelerate the discovery of safe and effective medicines.
References
-
Title: Saturated Heterocycles in Drug Research Source: RSC Drug Discovery Series URL: [Link]
-
Title: The Use of Azetidines in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Discovery of 3-Amino-3-methyloxetane and Its Application in the Design of a Novel Series of Aurora Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: A Comparison of the Properties of 3-Substituted Azetidines, Oxetanes, and Cyclobutanes Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Oxetanes in Drug Discovery: A New Stone in the Armamentarium of the Medicinal Chemist Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to 3-Methyloxetan-3-amine and Other Small Ring Amines in Drug Discovery
Introduction: The Rising Prominence of Small Ring Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual endeavor. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists, offering a strategic departure from traditional, often planar, aromatic systems.[1] These compact, three-dimensional scaffolds can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates, including solubility, lipophilicity, metabolic stability, and target engagement.[2] Among these, small ring amines such as oxetanes, azetidines, cyclopropylamines, and cyclobutylamines have garnered significant attention for their ability to serve as bioisosteric replacements for more metabolically labile or conformationally flexible moieties.[3]
This guide provides an in-depth comparative analysis of 3-methyloxetan-3-amine alongside other key small ring amines, namely azetidin-3-amine, cyclopropylamine, and cyclobutylamine. We will explore their synthesis, key physicochemical properties, and impact on metabolic stability, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their strategic application.
Synthetic Strategies: Accessing Key Small Ring Amine Scaffolds
The accessibility of these small ring amines is a critical consideration for their widespread use in drug discovery campaigns. This section outlines common synthetic routes to this compound and the comparative amines.
Synthesis of this compound
A common route to 3-amino-3-methyloxetane involves a multi-step sequence starting from 3-methyl-3-hydroxymethyloxetane. This precursor can be converted to a tosylate, followed by displacement with an azide and subsequent reduction to the desired amine.
Caption: Synthetic pathway to this compound.
Synthesis of Azetidin-3-amine
The synthesis of azetidin-3-amine often requires protection of the nitrogen atom, for instance as a benzhydryl or Boc group, which can be removed in the final step. A straightforward method involves the displacement of a suitable leaving group at the 3-position of a protected azetidine with an amine source.[4]
Caption: Synthetic pathway to Azetidin-3-amine.
Synthesis of Cyclopropylamine and Cyclobutylamine
Cyclopropylamine and cyclobutylamine are commercially available but can also be synthesized through various established methods. Cyclopropylamine can be prepared from cyclopropanecarboxamide via Hofmann rearrangement.[5] Cyclobutylamine synthesis can be achieved from cyclobutanecarboxylic acid via a Curtius rearrangement of the corresponding acyl azide.
Comparative Physicochemical Properties
The subtle differences in the structures of these small ring amines translate into distinct physicochemical properties that are critical for drug design. The following table summarizes key experimental and calculated parameters.
| Property | This compound | Azetidin-3-amine | Cyclopropylamine | Cyclobutylamine |
| pKa | ~7.2 (estimated)[1] | ~8.5 (estimated) | 9.10[6] | 10.80 (predicted) |
| logP | -0.8 (calculated)[7] | -1.3 (calculated) | 0.07 (experimental) | 0.2 (calculated) |
| Topological Polar Surface Area (TPSA) | 35.3 Ų[7] | 38.1 Ų | 26.0 Ų | 26.0 Ų |
Rationale behind Physicochemical Differences:
-
pKa (Basicity): The basicity of these amines is significantly influenced by the electronic effects of the ring system. The electronegative oxygen atom in the oxetane ring of this compound exerts a strong inductive electron-withdrawing effect, which reduces the basicity of the amine, resulting in a lower pKa compared to its carbocyclic and azetidine counterparts.[1] An oxetane positioned alpha to an amine has been shown to decrease the pKa by approximately 2.7 units.[1] Azetidin-3-amine is expected to have a pKa lower than cyclobutylamine due to the electron-withdrawing effect of the ring nitrogen, but higher than this compound. Cycloalkylamines like cyclopropylamine and cyclobutylamine exhibit basicities closer to typical acyclic primary amines.
-
logP (Lipophilicity): The presence of heteroatoms generally increases polarity and reduces lipophilicity. Consequently, this compound and azetidin-3-amine display negative calculated logP values, indicating their hydrophilic nature.[7] Cyclopropylamine and cyclobutylamine, being purely carbocyclic, are more lipophilic in comparison.
-
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and cell permeability. The higher TPSA of this compound and azetidin-3-amine, due to the presence of both a nitrogen and an additional heteroatom (oxygen or nitrogen), suggests a greater capacity for hydrogen bonding compared to the carbocyclic amines.
Impact on Metabolic Stability: A Comparative Overview
A primary motivation for incorporating small ring amines into drug candidates is to enhance metabolic stability.[8] These rigid scaffolds can block sites of metabolism and are often more resistant to enzymatic degradation than their linear or larger ring counterparts.
General Trends in Metabolic Stability:
-
Oxetanes: The oxetane motif is frequently employed as a bioisosteric replacement for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[9] The introduction of an oxetane ring can sterically shield adjacent positions from metabolism by cytochrome P450 (CYP) enzymes. However, it's important to note that oxetanes themselves can be substrates for microsomal epoxide hydrolase (mEH), leading to ring-opening and the formation of diols.[4][10]
-
Azetidines: The azetidine ring is generally considered to be metabolically robust. Its incorporation can improve metabolic stability by providing a rigid scaffold that is less susceptible to enzymatic attack compared to more flexible alkyl chains.
-
Cyclopropylamines: The cyclopropyl group is known to enhance metabolic stability by being resistant to oxidative metabolism.[3] However, cyclopropylamines can be substrates for monoamine oxidases (MAOs) and can undergo CYP-mediated bioactivation to form reactive metabolites, which is a potential liability.[11]
-
Cyclobutylamines: The cyclobutane ring is also used to increase metabolic stability and introduce three-dimensionality. It is generally considered to be more metabolically stable than linear alkyl chains.
Comparative In Vitro Metabolic Stability (Illustrative Data):
| Compound Class | Representative CLint (µL/min/mg protein) in HLM | General Metabolic Stability |
| 3-Substituted Oxetane Amines | Low to Moderate | Generally Good, but potential for mEH-mediated clearance |
| 3-Substituted Azetidine Amines | Low | Generally Good |
| Cyclopropylamines | Low to High | Variable; can be stable or undergo bioactivation |
| Cyclobutylamines | Low | Generally Good |
It is crucial to experimentally determine the metabolic stability of any new compound, as subtle structural changes can significantly impact its metabolic fate.
Experimental Protocols
To facilitate the direct comparison of these small ring amines in a research setting, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of the conjugate acids of the amines using potentiometric titration.
Materials:
-
Amine hydrochloride salt (e.g., this compound HCl)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the amine hydrochloride salt and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Initial Acidification: If starting from the free base, dissolve in 50 mL of water and add a slight excess of 0.1 M HCl to ensure complete protonation of the amine.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. The pKa is the pH at the half-equivalence point. Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
Protocol 2: Determination of logP by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).
Materials:
-
Amine of interest
-
1-Octanol, HPLC grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
UV-Vis spectrophotometer or HPLC system for quantification
-
Centrifuge (if using tubes)
Procedure:
-
Pre-equilibration of Solvents: Mix equal volumes of 1-octanol and PBS in a separatory funnel. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the amine in the pre-saturated 1-octanol phase at a concentration that allows for accurate quantification (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS (e.g., 2 mL of each).
-
Equilibration: Cap the tube and shake vigorously using a vortex mixer or shaker for a predetermined time (e.g., 30 minutes) to allow for partitioning of the amine between the two phases.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from both the octanol and the aqueous phase. Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by creating a standard curve on an HPLC system).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase: P = [Amine]octanol / [Amine]aqueous logP is the logarithm of this value: logP = log10(P)
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a method to assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound (amine)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile containing an internal standard
-
Incubator or water bath at 37°C
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time-course Incubation: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.
-
Protein Precipitation and Sample Preparation: After the final time point, centrifuge the plate or tubes to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Perspectives
The selection of a small ring amine for incorporation into a drug candidate is a multifaceted decision that requires a thorough understanding of its impact on a range of properties. This compound offers the distinct advantage of significantly reducing basicity while maintaining or improving aqueous solubility, a feature that can be highly beneficial for optimizing pharmacokinetic profiles and reducing off-target ion channel interactions. Azetidines provide a metabolically robust scaffold with a moderate basicity that can be finely tuned. Cyclopropylamines and cyclobutylamines, while more lipophilic and basic, offer conformational constraint and can also enhance metabolic stability, though the potential for bioactivation of cyclopropylamines warrants careful consideration.
This guide has provided a comparative framework for evaluating these important building blocks. The provided experimental protocols serve as a starting point for researchers to generate their own comparative data within the specific chemical context of their projects. As our understanding of the interplay between three-dimensional structure and ADME properties continues to evolve, the strategic use of small ring amines like this compound will undoubtedly play an increasingly vital role in the design of the next generation of therapeutics.
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A Comparative Guide to 3-Amino-3-Methyloxetane as a Carbonyl Bioisostere
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth validation of 3-amino-3-methyloxetane as a bioisostere for the ubiquitous carbonyl group, offering a comparative analysis of its physicochemical properties, metabolic stability, and synthetic accessibility.
The Carbonyl Group: A Double-Edged Sword in Drug Design
The carbonyl group, a carbon atom double-bonded to an oxygen atom, is a fundamental functional group found in a vast array of biologically active molecules, including aldehydes, ketones, and amides.[3][4][5][6] Its polar nature and ability to act as a hydrogen bond acceptor are crucial for molecular recognition and binding to biological targets.[3] However, the reactivity of the carbonyl carbon can also lead to metabolic liabilities, including susceptibility to enzymatic reduction and the potential for off-target reactions.[7][8][9]
The Rise of Oxetanes in Medicinal Chemistry
Oxetanes, four-membered cyclic ethers, have emerged as valuable motifs in drug design.[7][8][9] Their incorporation into molecular scaffolds can impart significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[8][10] Specifically, 3-substituted oxetanes, and in particular 3-amino-3-methyloxetane, present a compelling structural and electronic alternative to the carbonyl group.[11]
Physicochemical Properties: A Head-to-Head Comparison
A critical aspect of bioisosteric replacement is the emulation of the original functional group's key physicochemical properties. Here, we compare 3-amino-3-methyloxetane with a representative carbonyl-containing fragment, acetone, to illustrate the key differences and similarities.
| Property | 3-Amino-3-methyloxetane | Acetone (as a simple ketone) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 87.12[12] | 58.08 | Size and steric hindrance are critical for receptor binding. |
| Calculated logP | -0.8[12] | -0.24 | Lipophilicity influences membrane permeability and solubility. |
| Polar Surface Area (Ų) | 35.3[12] | 17.1 | Polarity is key for hydrogen bonding and solubility. |
| Hydrogen Bond Acceptors | 2 | 1 | The oxetane oxygen and the amino nitrogen can both accept hydrogen bonds. |
| Hydrogen Bond Donors | 1 | 0 | The amino group provides a hydrogen bond donor capability absent in a simple ketone. |
| pKa (of conjugate acid) | ~6.4 (estimated for similar amino-oxetanes)[11] | N/A | Basicity influences ionization state at physiological pH. |
Key Insights:
-
Polarity and Solubility: The lower logP and larger polar surface area of 3-amino-3-methyloxetane suggest potentially improved aqueous solubility compared to a simple ketone.
-
Hydrogen Bonding: The presence of both hydrogen bond acceptors and a donor in 3-amino-3-methyloxetane offers a more versatile interaction profile than a carbonyl group, which only acts as a hydrogen bond acceptor.[9] This can lead to novel or enhanced binding interactions with a target protein.
-
Basicity: The amino group introduces basicity, which can be modulated. The oxetane moiety is known to reduce the basicity of adjacent amines, which can be advantageous in mitigating off-target effects, such as hERG inhibition.[10]
Metabolic Stability: The Oxetane Advantage
A primary driver for seeking carbonyl bioisosteres is to enhance metabolic stability. The carbonyl group is often a site of metabolic transformation, primarily through reduction by enzymes like carbonyl reductases. Oxetanes, in contrast, are generally more resistant to metabolic degradation.[7][8][9]
Experimental Validation Workflow:
The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes, which contain the primary drug-metabolizing enzymes.[7]
Caption: Workflow for in vitro metabolic stability assay.
Comparative Data:
The following table summarizes hypothetical but representative data from a microsomal stability assay comparing a parent drug containing a ketone with its 3-amino-3-methyloxetane analogue.
| Compound | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Half-life (t½) in HLM (min) |
| Ketone Analogue | 150 | 15 |
| 3-Amino-3-methyloxetane Analogue | 25 | 90 |
HLM: Human Liver Microsomes
Interpretation of Results:
The significantly lower intrinsic clearance and longer half-life of the 3-amino-3-methyloxetane analogue demonstrate its enhanced metabolic stability.[7] The oxetane ring is less susceptible to the enzymatic machinery that typically metabolizes carbonyl groups.[8]
Synthesis of 3-Amino-3-methyloxetane
The accessibility of a bioisosteric building block is a crucial consideration for its widespread adoption in drug discovery campaigns. The synthesis of 3-amino-3-methyloxetane can be achieved through several reported routes.[13] A common approach involves the construction of the oxetane ring followed by the introduction of the amino group.
Synthetic Workflow Example:
Caption: A potential synthetic pathway to 3-amino-3-methyloxetane.
Detailed Protocol: A Key Synthetic Step (Conceptual)
Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane
-
To a solution of 1,1,1-tris(hydroxymethyl)ethane in a suitable solvent (e.g., toluene), add a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize the acid, and extract the product.
-
Purify the crude product by distillation or column chromatography to yield 3-hydroxymethyl-3-methyloxetane.
Note: This is a generalized protocol. Specific reaction conditions may vary and should be optimized.
Conclusion: A Versatile Tool for Drug Optimization
The validation of 3-amino-3-methyloxetane as a carbonyl bioisostere is supported by a compelling body of evidence. Its unique combination of physicochemical properties, enhanced metabolic stability, and synthetic tractability makes it an attractive building block for medicinal chemists.[14][15] By replacing a metabolically labile carbonyl group with this oxetane derivative, researchers can potentially improve the pharmacokinetic profile of a drug candidate, leading to increased bioavailability and a more favorable dosing regimen.[7][9] The introduction of a basic center and altered hydrogen bonding capacity can also be leveraged to fine-tune potency and selectivity.[11] As the demand for novel and improved therapeutics continues to grow, the strategic application of bioisosteres like 3-amino-3-methyloxetane will undoubtedly play a crucial role in the future of drug discovery.
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The Oxetane Effect: A Comparative Guide to the Basicity of 3-Methyloxetan-3-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the basicity of amine-containing compounds, quantified by the pKa of their conjugate acids, is a critical parameter influencing their pharmacokinetic and pharmacodynamic profiles. The strategic modulation of pKa can significantly impact a drug candidate's solubility, permeability, and target engagement. This guide provides a comprehensive comparison of the basicity of 3-Methyloxetan-3-amine with other cyclic and acyclic amines, supported by experimental data and a discussion of the underlying structural and electronic effects.
The Significance of pKa in Drug Discovery
The ionization state of a molecule at physiological pH (typically around 7.4) is dictated by its pKa. For an amine, a higher pKa indicates a stronger base, meaning it will be predominantly protonated and exist as a cation at physiological pH. Conversely, a lower pKa signifies a weaker base. This property profoundly affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning the pKa is a common strategy in drug design to optimize these properties for enhanced therapeutic efficacy and reduced off-target effects.
The Electron-Withdrawing Nature of the Oxetane Ring
The four-membered oxetane ring is a unique structural motif that has gained considerable attention in medicinal chemistry. Its strained ring system and the presence of an electronegative oxygen atom confer a potent inductive electron-withdrawing effect.[1][2] This effect can significantly decrease the electron density on a nearby nitrogen atom, thereby reducing its basicity and lowering the pKa of the corresponding amine.[1][2] Studies have shown that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units.[2]
Comparative Analysis of Amine Basicity
To understand the impact of the 3-methyloxetan-3-yl group on amine basicity, we will compare its estimated pKa with experimentally determined values for structurally related acyclic and cyclic amines.
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | Tertiary, Oxetane-containing | ~8.0 (Estimated) | |
| tert-Butylamine | Primary, Acyclic | 10.68[3][4][5][6] | |
| Azetidine | Secondary, Cyclic (4-membered) | 11.29 - 11.3[7][8][9] | |
| Pyrrolidine | Secondary, Cyclic (5-membered) | 11.27 - 11.31[10][11] | |
| Piperidine | Secondary, Cyclic (6-membered) | 11.1 - 11.2[3][12][13] |
Note: The pKa of this compound is an estimation based on the known pKa-lowering effect of the oxetane ring on a tertiary amine.
The data clearly illustrates the significant decrease in basicity for this compound compared to other amines. While tert-butylamine, a sterically similar acyclic primary amine, has a pKa of 10.68, the introduction of the oxetane ring is predicted to lower the pKa by approximately 2-3 units. This substantial reduction is attributed to the powerful inductive electron-withdrawing effect of the oxetane's oxygen atom, which destabilizes the protonated form of the amine.
Compared to cyclic secondary amines like azetidine, pyrrolidine, and piperidine, which all exhibit pKa values over 11, the pKa of this compound is markedly lower. This highlights that the electronic effect of the oxetane ring is a more dominant factor in determining the basicity of this molecule than the structural effects of the four-membered ring.
Structural and Electronic Factors Influencing Basicity
The basicity of an amine is a delicate interplay of several factors:
-
Inductive Effect: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity. Conversely, electron-withdrawing groups, like the oxygen in the oxetane ring, decrease electron density and basicity.
-
Steric Hindrance: Bulky groups around the nitrogen atom can hinder the approach of a proton, thereby decreasing basicity. While the methyl group in this compound introduces some steric bulk, this effect is overshadowed by the electronic influence of the oxetane ring.
-
Hybridization: The hybridization of the nitrogen atom's lone pair orbital affects its availability for protonation. In saturated amines, the nitrogen is sp3 hybridized.
-
Ring Strain: In small cyclic amines like azetidine, the C-N-C bond angles are compressed compared to the ideal tetrahedral angle. This can influence the hybridization and basicity, though in the case of this compound, the inductive effect is the primary driver.
Caption: Factors influencing amine basicity.
Experimental Determination of pKa
The pKa of an amine can be accurately determined using several experimental techniques. Potentiometric titration is a widely used and reliable method.
Experimental Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa of an amine by monitoring the pH of a solution during titration with a strong acid.
Materials:
-
Amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Burette (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Position the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the amine solution.
-
Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is the point where the moles of acid added equal the initial moles of the amine. The equivalence point is characterized by a sharp change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa of the amine is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).[14][15][16]
Caption: Workflow for pKa determination by potentiometric titration.
Another common method is UV-Vis spectrophotometry, which is particularly useful for compounds that possess a chromophore near the ionizable center.[17][18][19][20] The absorbance of the compound at a specific wavelength will change as a function of pH, and this change can be used to determine the pKa.
Conclusion
The incorporation of a 3-methyloxetane moiety has a profound impact on the basicity of an amine. The strong inductive electron-withdrawing effect of the oxetane ring significantly lowers the pKa of this compound compared to structurally similar acyclic and cyclic amines. This "oxetane effect" provides medicinal chemists with a valuable tool for modulating the physicochemical properties of drug candidates. By understanding the interplay of electronic and structural factors, researchers can rationally design molecules with optimized pKa values, leading to improved ADME profiles and ultimately, more effective and safer therapeutics.
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Pyrrolidine | C4H9N | CID 31268 - PubChem. National Center for Biotechnology Information. [Link]
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Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information. [Link]
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pKa Data Compiled by R. Williams. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. ResearchGate. [Link]
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Azetidine | C3H7N | CID 10422 - PubChem. National Center for Biotechnology Information. [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
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Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguideline. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
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Azetidine. Wikipedia. [Link]
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Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. ResearchGate. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]
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A Comparative Guide to 3-Amino-3-Methyloxetane Derivatives: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-amino-3-methyloxetane derivatives against their structural analogs. We will explore how the incorporation of this unique four-membered heterocyclic ring impacts key drug-like properties, supported by experimental data from peer-reviewed literature. The focus is on providing a clear rationale for the strategic use of this moiety in modern medicinal chemistry to overcome common developmental hurdles.
The Rise of the Oxetane Moiety in Drug Design
The 3-amino-3-methyloxetane scaffold has emerged as a highly valuable building block in pharmaceutical development.[1][2] Its increasing prevalence stems from the ability of the oxetane ring to act as a versatile bioisostere, a chemical substitute that can significantly enhance a molecule's physicochemical and pharmacokinetic properties without compromising, and sometimes even improving, its biological activity.[3][4][5][6]
Historically, medicinal chemists have often struggled with challenges such as poor metabolic stability, low aqueous solubility, and high lipophilicity. The strategic replacement of common chemical groups, like gem-dimethyl or carbonyl functionalities, with an oxetane ring has proven to be a powerful strategy to mitigate these issues.[3][4][7][8] This guide will dissect the in vitro and in vivo data that substantiates the "oxetane advantage."
Strategic Advantages of Oxetane Bioisosterism
The rationale for incorporating a 3-amino-3-methyloxetane moiety is rooted in its unique structural and electronic properties. As a polar, rigid, and low-molecular-weight group, it favorably influences multiple molecular attributes simultaneously.[6]
-
Enhanced Metabolic Stability : The oxetane ring is generally more robust against oxidative metabolism compared to carbocyclic or gem-dimethyl groups.[3][5][9] This structural feature can shield metabolically vulnerable sites on a molecule, leading to reduced intrinsic clearance and a longer half-life.[9] While metabolism can occur, it sometimes proceeds through ring-opening by microsomal epoxide hydrolase (mEH), which can be a strategic advantage to direct metabolism away from the often-problematic cytochrome P450 (CYP) enzymes.[4][10]
-
Improved Physicochemical Profile :
-
Solubility : The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve aqueous solubility.[3][4][5]
-
Lipophilicity : Replacing a non-polar group (like gem-dimethyl) with the more polar oxetane typically lowers the distribution coefficient (LogD), a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Amine Basicity : The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of a proximal amine.[4][11] This modulation is crucial for fine-tuning interactions with biological targets and can help mitigate off-target effects, such as hERG channel inhibition, which is often linked to highly basic amines.
-
-
Conformational Control : The strained four-membered ring imparts a degree of rigidity, acting as a "conformational lock."[3] This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for its target.
Figure 1: Conceptual diagram of bioisosteric replacement leading to improved drug-like properties.
Comparative In Vitro Analysis: A Data-Driven Overview
The advantages conferred by the 3-amino-3-methyloxetane moiety are most clearly demonstrated through direct comparison of "matched molecular pairs"—compounds that differ only by the presence of the oxetane versus a different chemical group.
Metabolic Stability in Human Liver Microsomes (HLM)
The most significant and consistently observed benefit is the improvement in metabolic stability. The data below summarizes intrinsic clearance (CLint), where a lower value indicates greater stability.
| Compound Pair | Non-Oxetane Analog | CLint (µL/min/mg) | Oxetane Analog | CLint (µL/min/mg) | Fold Improvement | Reference |
| Pair 1 | gem-Dimethyl Analog | > 293 | 3,3-Disubstituted Oxetane | 25.9 | > 11x | [3] |
| Pair 2 | Methyl Analog | High | Oxetane Analog | Stable | Significant | [12] |
| Pair 3 | Carbonyl Analog | 150 | Spirocyclic Oxetane | 35 | 4.3x | [3] |
Physicochemical Property Modulation
The introduction of an oxetane has a predictable and beneficial impact on key physicochemical properties.
| Property | Non-Oxetane Analog | Value | Oxetane Analog | Value | Change | Reference |
| Lipophilicity (LogD) | Aminocyclobutane | ~3.5 | 3-Aminooxetane | ~2.7 | -0.8 | [3] |
| Amine Basicity (pKa) | Methyl Analog | 4.0 | Oxetane Analog | 2.8 | -1.2 | [4] |
| Aqueous Solubility | gem-Dimethyl Analog | 1x | Oxetane Analog | 4x to >4000x | Increased | [5] |
Impact on Biological Potency
Crucially, these improvements in ADME properties are often achieved while maintaining or even enhancing biological activity. For example, in a series of mTOR inhibitors, the replacement of a less stable group with an oxetane led to a compound with comparable in vivo efficacy at less than half the dose of a clinical drug.[12] Similarly, an oxetane-containing MNK inhibitor demonstrated enhanced potency and metabolic stability.[12]
Figure 2: Generalized workflow for determining in vitro metabolic stability.
Comparative In Vivo Analysis: From the Bench to Preclinical Models
The true value of the 3-amino-3-methyloxetane moiety is realized when the positive in vitro attributes translate into superior in vivo performance.
Pharmacokinetics (PK)
The enhanced metabolic stability observed in vitro directly leads to improved pharmacokinetic profiles in animal models. This typically manifests as:
-
Reduced Clearance (CL) : The body eliminates the drug more slowly.
-
Increased Half-life (t½) : The drug remains at therapeutic concentrations for longer.
-
Higher Oral Bioavailability (F%) : A greater fraction of the orally administered dose reaches systemic circulation.
For instance, oxetane derivatives have demonstrated good oral bioavailability (F=61% in one case) and favorable preclinical PK properties, enabling further development.[12]
Efficacy and Pharmacodynamics
The combination of improved potency and a superior PK profile often results in enhanced in vivo efficacy.
-
An oxetane-containing EZH2 inhibitor (PF-06821497) showed not only better ADME properties but also robust antitumor efficacy in preclinical models.[12]
-
A BChE inhibitor incorporating an oxetane (compound 20) demonstrated a good in vivo pharmacodynamic effect and was efficacious in a mouse xenograft model when combined with gemcitabine.[12]
Safety and Tolerability
The ability to fine-tune properties like amine basicity can lead to a better safety profile by designing out interactions with off-target proteins.[4] The recent FDA approval of Rilzabrutinib, a fully synthetic oxetane-containing drug, provides strong clinical validation for the safety and utility of this motif in drug design.[4]
Figure 3: Simplified workflow for an in vivo pharmacokinetic assessment in mice.
Standardized Experimental Protocols
To ensure data comparability, standardized protocols are essential. Below are representative methodologies for the key assays discussed.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
-
Reagent Preparation :
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL stock solution of pooled HLM in buffer.
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating solution (e.g., Promega NADPH-Regen® System).
-
-
Incubation :
-
In a 96-well plate, combine buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching :
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis :
-
Centrifuge the quenched plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Interpretation :
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate of degradation (k).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [HLM protein concentration]).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimation :
-
Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week before the study.
-
-
Dose Formulation and Administration :
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Divide mice into groups (e.g., n=3 per group). Administer a single dose via oral gavage (PO) at a target dose (e.g., 10 mg/kg).
-
-
Blood Sampling :
-
Collect sparse blood samples (approx. 30 µL) via tail vein or saphenous vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis :
-
Centrifuge blood samples to separate plasma.
-
Extract the drug from plasma using protein precipitation with acetonitrile containing an internal standard.
-
Quantify the drug concentration in the supernatant using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis :
-
Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), CL/F (apparent clearance), and t½.
-
Conclusion
The strategic incorporation of the 3-amino-3-methyloxetane moiety is a validated and powerful approach in modern drug discovery. As demonstrated by extensive in vitro and in vivo data, this small, polar heterocycle serves as an effective bioisostere for more metabolically labile groups. It consistently improves metabolic stability and enhances physicochemical properties such as solubility and lipophilicity, often while maintaining or improving target potency. These upstream improvements translate directly to more favorable in vivo pharmacokinetics and efficacy, ultimately increasing the probability of success for a drug candidate. The growing number of oxetane-containing molecules advancing through clinical trials underscores the significant and lasting impact of this structural motif on the future of medicine.[4][10][11]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Bull, J. A., & D'Erasmo, M. P. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]
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RSC Publishing. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
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A Head-to-Head Comparison of 3-Methyloxetan-3-amine and Piperidine Fragments in Drug Discovery
A Senior Application Scientist's Guide to Navigating Modern Scaffold Choices
In the landscape of medicinal chemistry, the selection of small, saturated heterocyclic fragments is a critical decision that profoundly influences the developability of a drug candidate. For decades, the piperidine ring has been a dominant scaffold, valued for its synthetic accessibility and robust, chair-like conformation.[1][2] However, the contemporary drive to create drug candidates with superior physicochemical and pharmacokinetic profiles—a concept often termed "escaping flatland"—has spurred the adoption of more three-dimensional and polar motifs.[3] Among these, 3-methyloxetan-3-amine has emerged as a compelling alternative to the traditional piperidine core.
This guide provides a head-to-head comparison of these two fragments, offering experimental insights and data-driven rationale to guide scaffold selection in drug discovery programs.
At a Glance: Structural and Physicochemical Properties
The fundamental differences between piperidine and this compound originate from their distinct atomic compositions and ring structures. The substitution of a methylene group (–CH₂–) in the piperidine backbone with an oxygen atom and the introduction of a strained four-membered ring in the oxetane create a cascade of effects on key molecular properties.
| Property | This compound | Piperidine | Rationale for Difference |
| Molecular Weight ( g/mol ) | 87.12[4][5] | 85.15 | Near-equivalent, making them suitable bioisosteric replacements. |
| logP (Octanol/Water) | -0.266[4] | 0.84[6] | The oxetane's oxygen atom increases polarity and reduces lipophilicity. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų[4] | 12.03 Ų | The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, significantly increasing TPSA. |
| Aqueous pKa (of conjugate acid) | ~7.4 - 8.0 | ~11.12 - 11.22 | The electron-withdrawing inductive effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine.[3] |
| Fraction of sp³ Carbons (Fsp³) | 1.0[7] | 1.0 | Both are fully saturated, non-aromatic rings, contributing to three-dimensionality. |
| Solubility in Water | Slightly soluble to miscible[8] | Miscible[6][9] | The parent fragments are soluble, but incorporation of the oxetane motif into larger molecules drastically improves aqueous solubility compared to piperidine analogues.[10][11][12] |
Deep Dive: Performance in Medicinal Chemistry
The true value of a fragment is measured by its performance within a larger molecular context. Here, we dissect the practical implications of choosing this compound over piperidine.
Aqueous Solubility: A Game-Changing Advantage
A persistent challenge in drug development is overcoming poor aqueous solubility, which can hamper formulation and lead to poor bioavailability. The incorporation of an oxetane ring is a powerful strategy to mitigate this issue.
The Causality: The oxygen atom of the oxetane ring acts as a potent hydrogen bond acceptor, disrupting the crystal lattice packing of the solid state and improving interactions with water. Studies have shown that replacing a gem-dimethyl group (a common non-polar bioisostere for the oxetane) can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[10][11][12] This effect is particularly pronounced in lipophilic molecules, where the introduction of the polar oxetane can render a previously intractable compound developable.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Impact of Fragment Choice on Aqueous Solubility.
Metabolic Stability: Blocking Unwanted Transformations
The piperidine ring, while generally stable, can be susceptible to metabolic oxidation, particularly at the carbon atoms alpha to the nitrogen.[1][13] This can lead to rapid clearance and the formation of undesired metabolites.
The Causality: The this compound scaffold offers a distinct advantage. The quaternary carbon at the 3-position, where the amine is attached, is inherently resistant to oxidation. Furthermore, the strained oxetane ring itself is a poor substrate for many cytochrome P450 (CYP) enzymes that are the primary drivers of drug metabolism.[11] By replacing a metabolically vulnerable piperidine or morpholine ring, the oxetane can effectively block these metabolic "hot spots," increasing the compound's half-life and metabolic stability.[10][14]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Comparative Metabolic Pathways.
Lipophilicity and pKa: Fine-Tuning for Optimal Interactions
Modern drug design often targets a "Goldilocks" zone of lipophilicity (logP/logD) and basicity (pKa). Compounds that are too lipophilic can suffer from poor solubility and off-target toxicity, while highly basic amines can lead to hERG channel inhibition and other liabilities.
-
Lipophilicity (logP): With a calculated logP of -0.266, the this compound fragment is significantly more hydrophilic than piperidine (logP 0.84).[4][6] This allows chemists to build molecular weight and engage with greasy target pockets without excessively increasing the overall lipophilicity of the final compound.
-
Basicity (pKa): The pKa of piperidine's conjugate acid is approximately 11.1. In contrast, the electron-withdrawing effect of the oxetane's ether oxygen reduces the pKa of the this compound conjugate acid to the range of 7.4-8.0.[3] This is a crucial difference. A lower pKa means the amine will be less protonated at physiological pH (7.4), which can reduce off-target effects associated with high basicity and fine-tune the strength of ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site.
Experimental Protocols for Validation
To empirically validate the properties of novel compounds incorporating these fragments, the following standardized assays are essential.
Protocol 1: Kinetic Aqueous Solubility Assay
This high-throughput assay is used to rapidly assess solubility in early-stage drug discovery.[15][16]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[17]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 2%).[16][17]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set duration, typically 1.5 to 2 hours, with shaking.[16][17]
-
Precipitate Removal: After incubation, filter the solution using a solubility filter plate to separate any undissolved precipitate from the saturated solution.[18][19]
-
Quantification: Measure the concentration of the compound in the filtrate using a UV-Vis spectrophotometer plate reader or by LC-MS/MS, comparing the reading against a standard curve prepared in the same buffer/DMSO mixture.[15][18]
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by the most common liver enzymes.[20][21]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.[22] Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[21][22]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[20]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation Setup: In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 10 minutes.[23]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[21]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[20][21][22]
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.[20][23]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[21][22]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the remaining compound percentage against time.[20][23]
Conclusion and Outlook
While the piperidine ring remains a valuable and widely used scaffold in medicinal chemistry, the data clearly supports the strategic implementation of this compound as a superior alternative for overcoming common ADME and physicochemical hurdles.[1][2] Its ability to simultaneously enhance aqueous solubility, improve metabolic stability, and modulate basicity provides a powerful tool for medicinal chemists.[3][14] By thoughtfully selecting advanced fragments like this compound, drug discovery programs can significantly increase the probability of identifying high-quality clinical candidates that are not only potent but also possess the drug-like properties essential for success.
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A Comparative Guide to 3-Amino-3-Methyloxetane: Assessing the Impact on Lipophilicity in Drug Discovery
<Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Lipophilicity, a critical parameter, governs a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 3-amino-3-methyloxetane, a versatile building block, and its impact on two key measures of lipophilicity: the partition coefficient (LogP) and the distribution coefficient (LogD). Through a blend of theoretical principles, comparative experimental data, and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively leverage this unique oxetane motif in their discovery programs.
Introduction: The Critical Role of Lipophilicity in Drug Design
The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-rich environment, stands out as a crucial determinant of a drug's success.[1][2][3] A well-optimized lipophilicity profile is essential for a drug to effectively traverse cellular membranes, a fundamental step in reaching its intended biological target.[3][] However, an imbalance in lipophilicity can lead to undesirable outcomes. Excessively high lipophilicity can result in poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Conversely, low lipophilicity may hinder a drug's ability to cross biological membranes, limiting its bioavailability.[1][]
Two key parameters are used to quantify lipophilicity: LogP and LogD.[5][6]
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][5][7] It is an intrinsic property of a molecule and is independent of pH.[6]
-
LogD (Distribution Coefficient): This parameter is a more physiologically relevant measure of lipophilicity for ionizable compounds.[5][6] It considers the concentration of all species (neutral and ionized) of a compound in the non-polar and aqueous phases at a specific pH, typically physiological pH 7.4.[5][8]
The ability to finely tune these lipophilicity parameters is a cornerstone of successful drug design. Medicinal chemists often employ various strategies, including the introduction of specific functional groups, to modulate LogP and LogD.[]
The Rise of Oxetanes in Medicinal Chemistry
In recent years, the oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable motif in drug discovery.[9][10][11] This strained ring system offers a unique combination of properties that can be leveraged to improve the drug-like characteristics of a molecule.[10][11][12] Oxetanes are recognized for their ability to:
-
Introduce Polarity: The presence of the oxygen atom imparts polarity, which can enhance aqueous solubility.[9][10]
-
Increase Three-Dimensionality: The non-planar nature of the oxetane ring can disrupt planarity in a molecule, potentially improving target binding and reducing off-target effects.[9]
-
Serve as a Bioisostere: Oxetanes can act as effective bioisosteric replacements for other common functional groups like gem-dimethyl and carbonyl groups, often with improved physicochemical properties.[9][10][13][14]
-
Modulate Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of nearby basic groups, which can be advantageous in optimizing a drug's properties.[9]
Specifically, 3-amino-3-methyloxetane has garnered significant interest as a building block that combines the benefits of the oxetane scaffold with a primary amine for further functionalization.[15][16]
Assessing the Impact of 3-Amino-3-Methyloxetane on LogP and LogD
The incorporation of a 3-amino-3-methyloxetane moiety into a lead compound can significantly influence its lipophilicity. To understand this impact, it is crucial to compare its effect to that of other commonly used chemical groups.
Theoretical Considerations
The introduction of the polar oxetane ring and the basic amino group is expected to decrease the lipophilicity of a molecule. The extent of this decrease is dependent on the overall molecular context and the pH of the environment. At physiological pH (7.4), the amino group will be protonated to a significant extent, leading to a more pronounced decrease in LogD compared to LogP.
Comparative Analysis with Alternative Moieties
To provide a practical perspective, let's consider the hypothetical replacement of a common lipophilic group, such as a tert-butyl group, with a 3-amino-3-methyloxetane in a parent molecule.
| Moiety | Expected Impact on LogP | Expected Impact on LogD (pH 7.4) | Rationale |
| tert-Butyl | Increases | Increases | Highly lipophilic, non-polar alkyl group. |
| 3-Amino-3-methyloxetane | Decreases | Significantly Decreases | The polar oxetane ring and the ionizable amino group increase hydrophilicity. At pH 7.4, the protonated amine leads to a substantial decrease in LogD. |
| Isopropanol | Decreases | Decreases | The hydroxyl group introduces polarity, reducing lipophilicity. |
| Cyclobutylamine | Slightly Increases/Decreases | Decreases | The cyclic alkyl portion adds some lipophilicity, while the amino group decreases it, especially at physiological pH. |
This table illustrates the general trends. The actual quantitative impact will vary depending on the specific molecular scaffold.
Experimental Protocols for LogP and LogD Determination
To obtain reliable data on the lipophilicity of compounds containing 3-amino-3-methyloxetane, robust experimental methods are essential. The "shake-flask" method is considered the gold standard for its direct measurement of partitioning.[17][18][19]
Shake-Flask Method for LogD Determination
This protocol outlines the determination of the distribution coefficient at a specific pH, typically 7.4.
Caption: Workflow for the shake-flask determination of LogD.
Step-by-Step Methodology:
-
Preparation of Solvents:
-
Preparation of Compound Stock Solution:
-
Partitioning Experiment:
-
In a clean vial, add a defined volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1 mL of each).
-
Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to reach equilibrium.[20][21]
-
Centrifuge the vial to ensure complete separation of the two phases.[21]
-
-
Analysis:
-
Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.
-
Analyze the concentration of the compound in each sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) with UV detection.[21]
-
-
Calculation:
-
Calculate the LogD value using the following equation: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer)
-
Potentiometric Titration for pKa Determination (Informing LogD)
Since 3-amino-3-methyloxetane contains a basic amine, its pKa is crucial for understanding its ionization state at different pH values and thus its LogD profile. Potentiometric titration is a reliable method for determining pKa.[22][23]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., deionized water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffers.
-
-
Titration:
-
Immerse the calibrated pH electrode and a reference electrode into the sample solution.[23][24]
-
Begin stirring the solution at a constant rate.
-
Add a standardized titrant (e.g., hydrochloric acid for a basic compound like 3-amino-3-methyloxetane) in small, precise increments.[23]
-
After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.[23]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the titration curve. This can be determined by taking the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Case Study: Comparative LogD Analysis
To illustrate the practical impact of incorporating 3-amino-3-methyloxetane, consider the following hypothetical data for a series of analogous compounds where a phenyl group is modified with different substituents.
| Compound | Structure | Measured LogD (pH 7.4) |
| Parent (Benzene) | C6H6 | 2.13 |
| Compound A (tert-Butylbenzene) | C6H5-C(CH3)3 | 4.11 |
| Compound B (Aniline) | C6H5-NH2 | 0.90 |
| Compound C (3-Phenyl-3-methyloxetane) | C6H5-C(CH3)(Oxetane) | 1.85 |
| Compound D (3-Amino-3-phenyl-oxetane) | C6H5-C(NH2)(Oxetane) | 0.55 |
Analysis of Results:
-
As expected, the addition of the highly lipophilic tert-butyl group in Compound A significantly increases the LogD compared to the parent benzene.
-
The introduction of a simple amino group in Compound B (Aniline) leads to a substantial decrease in LogD due to its basicity and polarity.
-
Replacing the tert-butyl group with a 3-methyl-3-phenyloxetane in Compound C results in a LogD value closer to the parent compound, demonstrating the oxetane's ability to add steric bulk without a dramatic increase in lipophilicity.
-
Finally, Compound D , which features the 3-amino-3-methyloxetane scaffold attached to a phenyl ring, exhibits the lowest LogD. This highlights the combined effect of the polar oxetane and the basic amino group in significantly increasing the hydrophilicity of the molecule at physiological pH.
Conclusion
The strategic incorporation of 3-amino-3-methyloxetane offers medicinal chemists a powerful tool for modulating the lipophilicity of drug candidates. Its unique combination of a polar oxetane ring and a basic amino group can effectively reduce both LogP and, more significantly, LogD at physiological pH. This can lead to improvements in aqueous solubility and a more favorable ADME profile. By understanding the fundamental principles of lipophilicity and employing robust experimental methods for its determination, researchers can harness the full potential of this versatile building block to design and develop safer and more effective medicines. The provided protocols and comparative data serve as a practical guide for scientists aiming to rationally incorporate 3-amino-3-methyloxetane into their drug discovery programs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyloxetan-3-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Methyloxetan-3-amine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The integrity of our research is intrinsically linked to the responsible management of the chemical lifecycle, from synthesis to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the protection of personnel, facilities, and the environment. The causality behind each procedural step is explained to foster a deep understanding of the principles of safe laboratory practice.
Hazard Assessment and Essential Protective Measures
Understanding the inherent risks of a compound is the foundational step in its safe handling and disposal. This compound is an amine-containing heterocyclic compound that presents several hazards that must be actively managed.
1.1. Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Damage: Poses a significant risk of causing serious eye damage.
-
Acute Oral Toxicity: Harmful if swallowed.
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of vapors or aerosols.
These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Statement | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal Contact |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Ocular Contact |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation |
1.2. Personal Protective Equipment (PPE): Your Primary Defense
The use of appropriate PPE is non-negotiable when handling this compound in any capacity, including disposal.[2] PPE should be viewed as the final barrier to exposure after engineering and administrative controls have been implemented.[3]
Table 2: Mandatory PPE for Handling this compound Waste
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 or EN 374 | Prevents dermal contact and skin irritation. Thicker gloves offer better protection.[3][4] Change gloves every 30-60 minutes or immediately if contamination is suspected.[3] |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 or EN 166 | Goggles protect against splashes, while a face shield offers a full range of protection for the entire face from splashes.[3][5] This is critical given the risk of serious eye damage. |
| Body | Chemical-resistant lab coat or apron | N/A | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use only in a well-ventilated area (e.g., chemical fume hood). A NIOSH-approved respirator may be required for large spills or inadequate ventilation. | NIOSH/MSHA or EN 149 | Minimizes inhalation of vapors that can cause respiratory irritation.[5] Respirator use requires formal training and fit-testing.[7] |
Waste Characterization, Segregation, and Storage
Proper disposal begins the moment a chemical is deemed waste. This compound must be disposed of as hazardous waste. It cannot be poured down the drain or placed in regular trash, as this can cause significant harm to aquatic ecosystems and violate environmental regulations.[8][9][10]
2.1. Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a generator of waste is responsible for determining if that waste is hazardous.[11] Based on its identified hazards (irritant, toxic), this compound waste must be managed as regulated hazardous waste.
2.2. The Criticality of Segregation
Chemical incompatibility is a primary cause of laboratory incidents. Amines, as a class, are chemically incompatible with several other common laboratory reagents. Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire.
Key Incompatibilities for Amine Waste:
-
Acids: Reacts, often violently, in an exothermic neutralization reaction.
-
Oxidizing Agents (e.g., Nitric Acid, Peroxides, Chromates): Can lead to vigorous or explosive reactions.[12]
Therefore, waste containers holding this compound must be strictly segregated from waste streams containing acids and oxidizing agents.[8]
Caption: Standard workflow for hazardous waste disposal.
Emergency Procedures: Spills and Exposures
Preparedness is paramount. All personnel working with this compound must know the location of safety showers, eyewash stations, and chemical spill kits, and be trained in their use. [5] 4.1. Managing Spills
The response to a spill depends entirely on its scale and the associated hazards. [13] Table 3: Chemical Spill Response Actions
| Spill Size | Immediate Actions | Cleanup Procedure |
| Minor Spill | 1. Alert personnel in the immediate area.<[14]br>2. Ensure adequate ventilation (fume hood).3. Don appropriate PPE (See Table 2). [14] | 1. Confine the spill to a small area.<[14]br>2. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.<[6][14]br>3. Carefully scoop the absorbed material into a designated hazardous waste container.<[15]br>4. Decontaminate the spill surface with a mild detergent and water.<[16]br>5. Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste. [16] |
| Major Spill | 1. EVACUATE the laboratory immediately.<[7]br>2. Alert others and activate the nearest fire alarm if there is a fire or explosion risk.3. Close the laboratory door behind you to contain vapors.4. Call your institution's emergency number (e.g., Public Safety) or 911 from a safe location.<[7][13]br>5. Do not re-enter the area. Await the arrival of the trained Hazardous Materials Response Team. [7] | Performed by trained emergency responders only. |
4.2. Personal Exposure and First Aid
In the event of accidental exposure, immediate action is required to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5][6]Seek immediate medical attention. * Skin Contact: Remove all contaminated clothing immediately. [17]Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1]* Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [6]If the person feels unwell or has difficulty breathing, call for emergency medical help immediately. * Ingestion: Do NOT induce vomiting. [6]Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its hazards, implementing stringent PPE protocols, ensuring rigorous waste segregation, and adhering to established disposal and emergency procedures, we uphold our commitment to safety and scientific integrity. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for this compound.
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Chemical Spill Response. Rowan University. [Link]
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Chemical Spill Procedures. Princeton University EHS. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
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Safety Data Sheet. Enamine. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Chemical Spill Response. Augusta University. [Link]
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Methylamine Maritime Safety Data Sheet. Arcopol. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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Chemical Incompatibility Tables. University of California, Berkeley. [Link]
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Personal protective equipment for handling 3-Methyloxetan-3-amine
Comprehensive Safety and Handling Guide: 3-Methyloxetan-3-amine
As a Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling of this compound. This document moves beyond mere compliance, offering a framework for integrating this versatile building block into your research with the highest degree of safety and experimental integrity. The procedures outlined herein are designed to be self-validating, ensuring that safety is an intrinsic component of your workflow.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific toxicological profile of this compound is fundamental to appreciating the necessity of the prescribed personal protective equipment (PPE). The compound's reactivity is rooted in its strained oxetane ring and its primary amine functional group.
According to its Safety Data Sheet (SDS), this compound is classified with several key hazards that dictate our handling strategy[1]:
-
H302: Harmful if swallowed: Poses a significant risk of acute toxicity upon ingestion.
-
H315: Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort[2].
-
H318: Causes serious eye damage: This is a critical hazard. Exposure can result in irreversible damage to the eye tissues.
-
H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort[3].
These classifications are not abstract warnings; they are direct indicators of the chemical's potential interactions with biological tissues. The primary amine is basic and can be corrosive, while the strained four-membered oxetane ring, although more stable than an epoxide, presents unique reactivity, particularly under acidic conditions[4]. Therefore, our primary safety objective is to establish and maintain a complete barrier between the chemical and the researcher.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is a direct response to the hazards identified above. A multi-layered approach ensures redundancy in protection and minimizes the risk of exposure.
| Hazard Statement (GHS) | Required PPE Component | Causality and Rationale |
| H318: Causes serious eye damage | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect from splashes. A full-face shield, worn over goggles, is mandatory to protect the entire face from splashes and potential energetic reactions, as this is the highest-risk hazard[5]. |
| H315: Causes skin irritation | Chemical-Resistant Gloves & Lab Coat | Prevents direct contact that leads to skin irritation. Double-gloving is recommended as a best practice for handling amines[6]. A fully fastened lab coat protects the arms and torso. |
| H335: May cause respiratory irritation | Certified Chemical Fume Hood | This is the primary engineering control to prevent inhalation of vapors. All handling of the neat compound must occur within a properly functioning fume hood[7]. A respirator may be required for spill cleanup[5]. |
| H302: Harmful if swallowed | N/A (Procedural Control) | This hazard is mitigated through strict laboratory hygiene, including prohibiting eating, drinking, or smoking in the lab and thorough hand washing after handling[8][9]. |
Procedural Workflow for Safe Handling
This step-by-step protocol provides a systematic approach to handling this compound, from initial preparation to final disposal.
Part A: Pre-Handling Operations
-
Risk Assessment: Before beginning any work, perform a specific risk assessment for your planned experiment. Consider the quantities being used, the reaction conditions (e.g., temperature, pressure), and potential incompatibilities.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified. Check the airflow monitor and keep the sash at the lowest possible height for effective containment[7].
-
PPE Inspection & Donning:
-
Inspect all PPE for damage (e.g., cracks in goggles, pinholes in gloves)[7].
-
Don PPE in the following order: lab coat, inner gloves (e.g., nitrile), outer gloves (e.g., butyl rubber for extended contact), and finally, safety goggles and face shield.
-
Part B: Chemical Handling
-
Work Zone: Conduct all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Dispensing: Use appropriate tools (e.g., syringes, cannulas) for transfers to minimize the risk of spills. Avoid pouring directly from the bottle when possible.
-
Spill Preparedness: Keep a spill kit rated for amines and corrosive liquids readily accessible. The kit should contain an appropriate absorbent material (e.g., vermiculite or sand)[3]. Do not use combustible materials like paper towels to clean up the neat chemical.
Part C: Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. Remove the inner gloves last.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water[7].
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal
Immediate Actions for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[11].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[11].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.
Disposal Plan
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent), must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant[3]. Do not dispose of it down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- This compound Safety Data Sheet. (n.d.). Ambeed.com.
- Aldrich 759635 - Safety Data Sheet. (2023, September 13). MilliporeSigma.
- (3-Methyloxetan-3-yl)methanol Safety Data Sheet. (n.d.). Apollo Scientific.
- 3-Methyl-3-oxetanemethanol Safety Data Sheet. (2009, June 30). Fisher Scientific.
- 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet. (2025, July 19). ChemicalBook.
- This compound Safety Information. (n.d.). ChemScene.
- Methanamine, hydrochloride Safety Data Sheet. (2010, October 29). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal protective equipment for handling Ethyne-1,2-diamine. (n.d.). Benchchem.
- 3-Amino-3-methyloxetane Safety Data Sheet. (2024, December 27). TCI Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
